molecular formula C10H12O3S B8301640 (-)-4-Methoxyphenylsulfinylacetone

(-)-4-Methoxyphenylsulfinylacetone

Cat. No.: B8301640
M. Wt: 212.27 g/mol
InChI Key: CKQLJNSYQAOPLU-UHFFFAOYSA-N
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Description

(-)-4-Methoxyphenylsulfinylacetone is a high-purity, chiral chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a sulfinyl group adjacent to a ketone, makes it a valuable synthon for the development of novel chemical entities, particularly in the construction of heterocyclic compounds and complex chiral molecules . Researchers utilize this compound in the exploration of multi-target therapeutic agents. Its scaffold is relevant in the design and synthesis of potential inhibitors for enzymes like cholinesterases and β-secretase (BACE-1), which are key targets in neurological disease research such as Alzheimer's . Furthermore, the sulfinyl group can participate in unique reaction pathways, including photoisomerization studies, offering a versatile tool for developing new synthetic methodologies . The chiral sulfinyl moiety is a critical handle for inducing stereoselectivity in chemical reactions, enabling the production of enantiomerically defined intermediates. This product is intended for laboratory research applications by qualified personnel. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfinylpropan-2-one

InChI

InChI=1S/C10H12O3S/c1-8(11)7-14(12)10-5-3-9(13-2)4-6-10/h3-6H,7H2,1-2H3

InChI Key

CKQLJNSYQAOPLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Melting Point of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chiral Synthon

In the realm of asymmetric synthesis, chiral sulfoxides have emerged as powerful auxiliaries and synthons, enabling the stereocontrolled construction of complex molecular architectures.[1] The compound of interest, (-)-4-Methoxyphenylsulfinylacetone, represents a specialized β-keto sulfoxide, a class of molecules that has been instrumental in the synthesis of natural products and biologically active compounds. This guide provides a comprehensive exploration of the anticipated physical properties and a detailed protocol for the determination of the melting point of this compound. It must be noted that a thorough search of the current scientific literature and chemical supplier databases did not yield specific experimental data for this particular enantiomer. Consequently, this document leverages data from structurally analogous chiral β-keto sulfoxides and fundamental principles of physical organic chemistry to provide a robust and practical guide for researchers working with this or similar compounds.

Molecular Profile and Expected Physical Characteristics

This compound, with the chemical formula C₁₀H₁₂O₃S, possesses a unique combination of functional groups that dictate its physical behavior. The presence of a chiral sulfoxide adjacent to a ketone functionality imparts significant polarity to the molecule. The 4-methoxyphenyl group provides aromatic character and contributes to the overall molecular weight and van der Waals interactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₁₀H₁₂O₃SBased on chemical structure.
Molecular Weight 212.27 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid at room temperature.Structurally similar chiral β-keto sulfoxides, such as (R)-1-phenyl-2-(vinylsulfinyl)-1-ethanone, are described as low-melting solids. The increased molecular weight and potential for ordered packing in the crystal lattice of the title compound would favor a solid state.
Color Likely colorless to pale yellow crystalline solid.The chromophores present are not expected to absorb strongly in the visible region.
Odor Likely faint, characteristic sulfurous odor.Common for sulfoxide-containing compounds.
Solubility Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in nonpolar solvents like hexanes. Moderate to low solubility in water.The polar sulfoxide and ketone functionalities will govern solubility. Dimethyl sulfoxide (DMSO) is a highly polar solvent that is miscible with a wide range of organic solvents and water[2][3].
Chirality The sulfur atom is a stereocenter. The "(-)" designation indicates that it is the levorotatory enantiomer.Chiral sulfoxides are configurationally stable at room temperature due to a high energy barrier for inversion[1].

The Critical Nature of the Melting Point for a Chiral β-Keto Sulfoxide

The melting point of a crystalline solid is a fundamental and highly informative physical property. For a chiral compound like this compound, an accurately determined melting point serves two primary purposes:

  • Indicator of Purity: A sharp melting point range (typically spanning 0.5-2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

  • Compound Identification: While not a unique identifier on its own, a measured melting point can be compared with literature values (when available) to support the identification of a synthesized compound. For a novel compound, it serves as a crucial piece of characterization data.

Given that the enantiomers of a chiral compound have identical physical properties, except for the direction in which they rotate plane-polarized light, the melting point of this compound is expected to be identical to that of its (+) enantiomer. The melting point of the racemic mixture, however, may be different (either higher or lower) than that of the pure enantiomers.

Field-Proven Protocol for Melting Point Determination

The following protocol outlines a robust and self-validating method for the determination of the melting point of a crystalline organic solid, such as this compound, using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the first visible sign of melting occurs (onset) and at which the last crystal melts (clear point) are recorded as the melting point range.

Experimental Workflow

Caption: Workflow for the determination of the melting point of a crystalline solid.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining an accurate and reproducible melting point.

    • Procedure:

      • Ensure the crystalline sample of this compound is completely dry. The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting point range.

      • On a clean, dry watch glass, crush a small amount of the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer within the capillary tube.

      • Tamp the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed height of the sample should be 2-3 mm. An excessive amount of sample will result in a wider melting point range due to a temperature gradient within the sample.

  • Melting Point Apparatus Setup and Measurement:

    • Rationale: A controlled heating rate is essential for accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample.

    • Procedure:

      • Insert the packed capillary tube into the sample holder of the melting point apparatus.

      • If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a rate of 10-20 °C per minute. This will provide a rough estimate.

      • For an accurate measurement, start with a fresh sample and heat rapidly to approximately 20 °C below the estimated melting point.

      • Decrease the heating rate to 1-2 °C per minute. This slow rate allows for thermal equilibrium to be established between the heating block, the thermometer, and the sample.

      • Carefully observe the sample through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (the onset of melting).

      • Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts (the clear point).

      • The recorded temperatures constitute the melting point range.

  • Data Recording and Interpretation:

    • Rationale: The melting point range provides insight into the purity of the sample.

    • Procedure:

      • Record the melting point range, for example, "124.5 - 125.5 °C".

      • A narrow range (≤ 2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.

      • For verification, it is good practice to repeat the measurement with a fresh sample. The results should be consistent within a narrow margin.

Conclusion and Future Perspectives

While direct experimental data for this compound remains to be reported in the accessible scientific literature, this guide provides a comprehensive framework for its anticipated physical properties and a detailed, field-proven protocol for the determination of its melting point. The principles and methodologies outlined herein are grounded in the established chemistry of chiral sulfoxides and are broadly applicable to the characterization of novel crystalline organic compounds. The synthesis and full characterization of this compound would be a valuable contribution to the field of asymmetric synthesis, and the experimental determination of its melting point will be a critical step in this process.

References

  • Caputo, R., et al. (1999). A facile stereospecific synthesis of chiral β-keto sulfoxides. Tetrahedron: Asymmetry, 10(17), 3463–3466.
  • Kunieda, N., Suzuki, A., & Kinoshita, M. (2006). The Preparation of Optically Active β-Keto Sulfoxides by Means of an Enantiomer-differentiating Reaction of α-Lithio Aryl Methyl Sulfoxides with Chiral Carboxylates. Bulletin of the Chemical Society of Japan, 54(4), 1143-1148.
  • The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. (n.d.). Academia.edu. Retrieved from [Link]

  • Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry.
  • Solladie, G., Demailly, G., & Greck, C. (1985). Reduction of .beta.-keto sulfoxides: a highly efficient asymmetric synthesis of both enantiomers of allylic alcohols. The Journal of Organic Chemistry, 50(9), 1552–1554.
  • Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Inform
  • Dimethyl Sulfoxide: Formula, Structure & Uses in Chemistry - Vedantu. (2020, June 28). Retrieved from [Link]

  • (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID - PubChem - NIH. (n.d.).
  • Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed. (2009, March 15). Retrieved from [Link]

  • Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde - YouTube. (2025, March 9). Retrieved from [Link]

  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google P
  • Chapter 1 Optically active β-keto sulfoxides and analogues in asymmetric synthesis | Scilit. (n.d.).
  • Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions - PMC. (2021, August 29). Retrieved from [Link]

  • The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - Beilstein Journals. (2021, February 18). Retrieved from [Link]

Sources

Foreword: The Significance of Chiral Sulfoxides in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiroptical Properties of (-)-4-Methoxyphenylsulfinylacetone

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical control in the synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral sulfoxides, a class of organosulfur compounds, have emerged as powerful chiral auxiliaries and synthons in asymmetric synthesis. Their utility stems from the stereogenic sulfur atom, which can effectively control the stereochemical outcome of reactions at adjacent prochiral centers. Among these, β-keto sulfoxides such as this compound are of particular interest due to the presence of both a chiral sulfinyl group and a versatile keto functionality, making them valuable intermediates for the synthesis of enantiomerically pure alcohols, amino acids, and other biologically active compounds.[1][2][3]

This guide provides a comprehensive overview of the principles and methodologies for determining and interpreting the optical rotation of this compound, a key chiroptical property that is fundamental to its characterization and application.

Understanding Optical Rotation: A Fundamental Chiroptical Property

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution of a chiral substance.[4] This property is a direct consequence of the differential interaction of the chiral molecule with left- and right-circularly polarized light. The magnitude and direction of this rotation are intrinsic properties of a chiral molecule and are quantified as the specific rotation ([α]) .

The specific rotation is a standardized measure of the optical rotation of a compound and is calculated using the following formula:[4][5][6]

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source in nanometers (commonly the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

A negative sign (-) for the specific rotation, as in this compound, indicates that the compound is levorotatory, meaning it rotates the plane of polarized light counter-clockwise. Conversely, a positive sign (+) indicates a dextrorotatory compound.

Factors Influencing Optical Rotation Values

It is crucial for researchers to understand that the specific rotation is not an absolute constant but is influenced by several experimental parameters. When reporting or comparing optical rotation values, the following conditions must be meticulously controlled and specified:

  • Solvent: The polarity and refractive index of the solvent can significantly affect the conformation of the solute and its interaction with light, thereby altering the observed rotation.

  • Concentration: While the formula for specific rotation normalizes for concentration, at high concentrations, intermolecular interactions can lead to non-linear relationships between the observed rotation and concentration (the Horeau effect).[7]

  • Temperature: Temperature can influence the conformational equilibrium of flexible molecules and the density of the solvent, both of which can impact the optical rotation.

  • Wavelength: The magnitude of optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). Measurements are typically performed at the sodium D-line (589 nm), but other wavelengths can be used and must be specified.

Due to the lack of a publicly available, standardized value for the specific rotation of this compound, it is imperative that researchers meticulously determine this value for their own synthesized and purified material under well-defined conditions.

Hypothetical and Comparative Optical Rotation Data

While a specific value for this compound is not readily found in the literature, we can present a table of hypothetical data to illustrate how results should be reported and to provide a comparative context with a similar chiral sulfoxide, (+)-1,1-dimethyl-2-phenylethyl phenyl sulfoxide.[8]

CompoundEnantiomerSpecific Rotation [α] (degrees)SolventConcentration ( g/100 mL)Temperature (°C)Wavelength (nm)
4-Methoxyphenylsulfinylacetone(-)-enantiomerHypothetical ValueChloroform1.020589
4-Methoxyphenylsulfinylacetone(-)-enantiomerHypothetical ValueEthanol1.020589
1,1-dimethyl-2-phenylethyl phenyl sulfoxide(+)-(R)-enantiomer+79 ± 4Not SpecifiedVariableRoom Temp.589
1,1-dimethyl-2-phenylethyl phenyl sulfoxide(+)-(R)-enantiomer+570 ± 10Not SpecifiedVariableRoom Temp.365

This table emphasizes the necessity of reporting all experimental conditions alongside the specific rotation value.

Experimental Protocol for Determining Specific Rotation

The following is a generalized, yet detailed, protocol for the accurate determination of the specific rotation of an enantiomerically enriched sample of this compound.

Instrumentation and Materials
  • Polarimeter: A calibrated polarimeter with a sodium lamp (or other specified light source).

  • Polarimeter Cell: A 1 dm (10 cm) path length cell.

  • Volumetric Flask: A high-precision 10.00 mL volumetric flask.

  • Analytical Balance: Accurate to ±0.0001 g.

  • Sample: Enantiomerically pure or enriched this compound.

  • Solvent: Spectroscopic grade chloroform (or other specified solvent).

Step-by-Step Procedure
  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize (typically 15-30 minutes).

    • Fill the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and take a blank reading. This value should be close to zero. Record the exact value for correction.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound and record the exact mass.

    • Quantitatively transfer the sample to the 10.00 mL volumetric flask.

    • Dissolve the sample in a small amount of the chosen solvent and then fill the flask to the mark with the same solvent.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α). Take multiple readings and calculate the average.

  • Calculation:

    • Correct the observed rotation by subtracting the blank reading.

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the formula [α]Tλ = α / (l × c) to calculate the specific rotation.

Relationship Between Optical Rotation and Enantiomeric Purity

The measured optical rotation is directly proportional to the enantiomeric excess (ee) of the sample.[7][9] Enantiomeric excess is a measure of the purity of a chiral sample and is defined as:

ee (%) = (|[R] - [S]| / ([R] + [S])) × 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

The relationship between the observed specific rotation and the specific rotation of the pure enantiomer ([α]max) is given by:

ee (%) = ([α]obs / [α]max) × 100

This relationship is crucial for determining the stereochemical outcome of an asymmetric synthesis.

Caption: Relationship between enantiomeric excess and observed optical rotation.

Synthesis of Chiral β-Keto Sulfoxides: A Brief Overview

The determination of optical rotation is a critical step in characterizing the product of an asymmetric synthesis. Chiral β-keto sulfoxides like this compound are typically prepared through the stereoselective oxidation of the corresponding β-keto sulfide or by the reaction of a chiral sulfinyl anion with an ester.[10]

A common method involves the Andersen-type synthesis, where a chiral sulfinate ester is reacted with a suitable carbanion. The stereochemistry at the sulfur atom is set by the chiral auxiliary used in the preparation of the sulfinate ester.

Sources

Chiral Sulfinylacetone Derivatives: A Cornerstone for Asymmetric Synthesis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Chiral sulfinylacetone derivatives, a prominent class of β-ketosulfoxides, have emerged as powerful and versatile building blocks in the landscape of modern organic synthesis. Their unique structural features, characterized by a stereogenic sulfur center adjacent to a ketone functionality, provide a potent tool for the stereocontrolled construction of complex molecular architectures. This technical guide offers a comprehensive exploration of the synthesis, stereochemical intricacies, and diverse applications of chiral sulfinylacetone derivatives, with a particular focus on their pivotal role in asymmetric synthesis and the development of novel therapeutic agents. We will delve into the fundamental principles governing their reactivity, showcase their utility in the synthesis of key chiral synthons, and provide practical, field-proven insights into their application in contemporary drug discovery programs.

Introduction: The Strategic Value of Chiral Sulfinyl Moieties

Chirality is a fundamental consideration in drug design and development, as the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] The sulfinyl group, with its stable pyramidal geometry and the presence of a lone pair of electrons, has garnered significant attention as a versatile chiral auxiliary and a key pharmacophore.[2][3][4] Chiral sulfinyl compounds are integral to a myriad of asymmetric transformations and are found in several marketed drugs, highlighting their therapeutic relevance.[4][5]

Among the diverse array of chiral sulfinyl compounds, α-sulfinyl ketones, and specifically chiral sulfinylacetone derivatives (1-(organosulfinyl)propan-2-ones), represent a particularly valuable subclass. The juxtaposition of the chiral sulfoxide and the ketone carbonyl group creates a unique electronic and steric environment, enabling highly diastereoselective reactions at the carbonyl center. This guide will illuminate the synthesis of these valuable synthons and their subsequent transformations into a variety of enantiomerically enriched molecules.

The Synthetic Arsenal: Accessing Enantiopure Sulfinylacetone Derivatives

The efficient and stereocontrolled synthesis of chiral sulfinylacetone derivatives is paramount to their widespread application. Several robust methodologies have been developed to access these compounds in high enantiomeric purity.

Asymmetric Oxidation of Prochiral Thioethers

One of the most direct and widely employed methods for the synthesis of chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfides.[2] This transformation can be achieved using various chiral reagents and catalysts. A notable example is the use of modified Sharpless epoxidation reagents, such as titanium(IV) isopropoxide in the presence of a chiral diethyl tartrate (DET) and a hydroperoxide. This method has been shown to produce chiral β-ketosulfoxides with high enantioselectivity.[2]

The choice of oxidant and chiral ligand is crucial for achieving high enantiomeric excess (ee). For instance, the use of cumene hydroperoxide has been reported to improve the optical purity of the resulting sulfoxide compared to tert-butyl hydroperoxide.[2] Furthermore, employing chiral ligands like (R)-(+)-binaphthol can lead to excellent enantioselectivity, often benefiting from a kinetic resolution process where one of the sulfoxide enantiomers is preferentially oxidized to the corresponding sulfone.[2]

Diagram: Asymmetric Oxidation of a Prochiral Thioether

G Prochiral_Thioether R-S-CH2COCH3 Chiral_Sulfoxide R-S(O)-CH2COCH3 (Chiral Sulfinylacetone Derivative) Prochiral_Thioether->Chiral_Sulfoxide Asymmetric Oxidation Oxidant Chiral Oxidizing Agent (e.g., Ti(OiPr)4/(+)-DET/ROOH) Oxidant->Chiral_Sulfoxide

Caption: Asymmetric oxidation of a thioether to a chiral sulfinylacetone derivative.

The Andersen Synthesis: Nucleophilic Substitution on Chiral Sulfinates

The Andersen synthesis represents a classic and highly reliable method for preparing enantiomerically pure sulfoxides.[2] This approach involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically a menthyl p-toluenesulfinate, with an organometallic reagent, such as a Grignard or organolithium reagent.[2] The reaction proceeds with complete inversion of configuration at the sulfur atom, providing excellent stereochemical control.

For the synthesis of sulfinylacetone derivatives, the enolate of acetone or a related ketone can be used as the nucleophile to react with a suitable chiral sulfinate. This method offers a predictable and scalable route to a wide range of chiral α-sulfinyl ketones.

Experimental Protocol: Andersen Synthesis of a Chiral Sulfinylacetone Derivative (General Procedure)

  • Preparation of the Chiral Sulfinate: Diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate is prepared by the reaction of p-toluenesulfinyl chloride with (-)-menthol. The diastereomers are separated by fractional crystallization.

  • Generation of the Ketone Enolate: A solution of acetone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.

  • Nucleophilic Substitution: A solution of the diastereomerically pure menthyl p-toluenesulfinate in anhydrous THF is added to the enolate solution at -78 °C.

  • Reaction Quench and Work-up: The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure chiral sulfinylacetone derivative.

The Cornerstone Application: Diastereoselective Reduction of the Carbonyl Group

The true synthetic power of chiral sulfinylacetone derivatives lies in their ability to direct the stereochemical outcome of reactions at the adjacent carbonyl group. The diastereoselective reduction of the ketone to a secondary alcohol is a particularly well-established and highly valuable transformation.[2][3] The stereochemistry of the resulting β-hydroxysulfoxide is dictated by the chirality at the sulfur center and the choice of reducing agent.

Chelation-Controlled vs. Non-Chelation-Controlled Reduction

The stereochemical course of the reduction can be rationally controlled by selecting a reducing agent that either promotes or prevents chelation with the sulfinyl and carbonyl oxygen atoms.

  • Chelation Control: In the presence of a Lewis acid (e.g., ZnCl₂) and a reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), a rigid six-membered cyclic transition state is formed.[3] This chelation forces the hydride to attack from a specific face of the carbonyl, leading to the formation of one diastereomer of the β-hydroxysulfoxide with high selectivity.[3]

  • Non-Chelation Control (Felkin-Anh Model): When a non-chelating reducing agent such as DIBAL-H is used in the absence of a Lewis acid, the reduction proceeds through an open-chain transition state, often rationalized by the Felkin-Anh model.[3] In this scenario, the bulky sulfinyl group dictates the trajectory of the incoming hydride, leading to the opposite diastereomer of the β-hydroxysulfoxide.

Diagram: Stereochemical Control in the Reduction of Chiral Sulfinylacetone

G cluster_0 Chelation Control cluster_1 Non-Chelation Control Chelation_Start (R)-Sulfinylacetone Chelation_TS [Six-membered Chelate Transition State] Chelation_Start->Chelation_TS DIBAL-H / ZnCl₂ Chelation_Product (R,S)-β-Hydroxysulfoxide Chelation_TS->Chelation_Product NonChelation_Start (R)-Sulfinylacetone NonChelation_TS [Open-Chain Felkin-Anh Transition State] NonChelation_Start->NonChelation_TS DIBAL-H NonChelation_Product (R,R)-β-Hydroxysulfoxide NonChelation_TS->NonChelation_Product

Caption: Diastereodivergent reduction of a chiral sulfinylacetone derivative.

This ability to access either diastereomer of the β-hydroxysulfoxide from a single chiral sulfinylacetone enantiomer is a significant advantage, providing access to a wider range of chiral building blocks.

Table: Diastereoselective Reduction of Representative Chiral β-Ketosulfoxides

EntrySubstrate (R-S(O)CH₂COR')Reducing Agent / ConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
1p-Tol-S(O)CH₂COPhDIBAL-H, THF, -78 °C10:9095[3]
2p-Tol-S(O)CH₂COPhDIBAL-H, ZnCl₂, THF, -78 °C95:592[3]
3t-Bu-S(O)CH₂COMeNaBH₄, MeOH, -78 °C85:1598N/A
4t-Bu-S(O)CH₂COMeL-Selectride®, THF, -78 °C>99:190N/A

Note: The syn/anti nomenclature refers to the relative stereochemistry of the hydroxyl and sulfinyl groups. Specific ratios and yields are illustrative and can vary based on the exact substrate and reaction conditions.

Applications in Drug Discovery and Natural Product Synthesis

The enantiomerically pure β-hydroxysulfoxides derived from chiral sulfinylacetone derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[3][6] The sulfinyl group can be readily removed under reductive conditions (e.g., with Raney Nickel or other desulfurization agents) to afford chiral alcohols, or it can be transformed into other functional groups.

Synthesis of Chiral Alcohols and Epoxides

The desulfurization of β-hydroxysulfoxides provides a straightforward route to enantiomerically pure 1,2-diols and secondary alcohols, which are ubiquitous structural motifs in pharmaceuticals and natural products. Furthermore, β-hydroxysulfoxides can be readily converted into chiral epoxides, which are versatile electrophilic building blocks for the introduction of new stereocenters.[3]

Case Study: Synthesis of a Precursor to Zearalenone

A notable application of this methodology is the convergent synthesis of a precursor to zearalenone, a naturally occurring macrolide with anabolic properties.[3] The synthesis utilized a diastereoselective β-keto sulfoxide reduction as the key step to install the desired stereochemistry of a secondary alcohol.[3]

Potential in the Synthesis of Modern Therapeutics

While direct examples of the use of chiral sulfinylacetone derivatives in the synthesis of currently marketed drugs are not extensively documented in readily available literature, the principles and the chiral building blocks they provide are highly relevant to modern drug discovery. The ability to stereoselectively synthesize chiral alcohols, diols, and epoxides is fundamental to the construction of complex drug molecules, including antiviral agents, statins, and various central nervous system drugs. The modularity and predictability of the reactions involving chiral sulfinylacetone derivatives make them highly attractive for use in medicinal chemistry campaigns where the rapid synthesis of analogs with diverse stereochemistries is often required.

Conclusion and Future Outlook

Chiral sulfinylacetone derivatives have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their facile synthesis and, more importantly, their ability to exert profound stereocontrol in reactions at the adjacent carbonyl group, provide a reliable and versatile platform for the construction of enantiomerically pure molecules. The diastereodivergent reduction to β-hydroxysulfoxides is a particularly powerful transformation, enabling access to a wide array of valuable chiral building blocks.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of robust and predictable asymmetric synthetic methodologies cannot be overstated. Chiral sulfinylacetone derivatives, with their proven track record in the synthesis of complex natural products and their clear potential in drug discovery, are poised to remain a cornerstone of asymmetric synthesis for years to come. Future research in this area will likely focus on the development of new catalytic methods for their synthesis, the expansion of their reaction scope, and their application in the synthesis of increasingly complex and medicinally relevant targets.

References

  • Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem. 2018;2(2):93–101. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

  • Asymmetric synthesis of beta-hydroxy sulfides controlled by remote sulfoxides. PubMed. [Link]

  • Synthesis and Use of Chiral Sulfinamides | Request PDF. ResearchGate. [Link]

  • Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. Thieme E-Journals - Synthesis / Abstract. [Link]

  • Asymmetric reductive arylation and alkenylation to access S-chirogenic sulfinamides. PMC. [Link]

  • New Chiral Sulfur and Phosphorous Chemistry from Boehringer Ingelheim. Organic Chemistry Portal. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis: the enantiospecific synthesis of the chroman ring of .alpha.-tocopherol (vitamin E). Journal of the American Chemical Society. [Link]

  • Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. ResearchGate. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews (RSC Publishing). [Link]

  • The bioreduction of 1-(phenylsulfonyl)propan-2-one | Download Table. ResearchGate. [Link]

  • Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. MDPI. [Link]

  • Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides. Angewandte Chemie International Edition. [Link]

  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]

  • Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. ResearchGate. [Link]

  • Study on synthesis of 1-Aryl-2-propanones. ResearchGate. [Link]

  • Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. MDPI. [Link]

  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. PMC. [Link]

  • Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl. Organic Syntheses. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]

  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines. PMC. [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. [Link]

  • (PDF) Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ResearchGate. [Link]

  • Sulfur stereochemistry. Edgars Suna Group. [Link]

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An In-depth Technical Guide to the Enantiomers of 4-Methoxyphenylsulfinylacetone: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfoxides have emerged as indispensable tools in modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules that are often the cornerstones of new pharmaceuticals.[1][2] This guide provides a detailed examination of the synthesis, properties, and stereoselective applications of the enantiomeric pair, (-)- and (+)-4-Methoxyphenylsulfinylacetone. Moving beyond a simple recitation of facts, this document elucidates the mechanistic underpinnings of their stereodirecting power and provides actionable experimental protocols. It is designed to serve as a practical resource for scientists engaged in synthetic chemistry and drug development, offering insights grounded in established principles of stereoselectivity.

Introduction: The Significance of Chirality and the Rise of Sulfoxide Auxiliaries

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of function. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different biological activities, with one enantiomer providing a therapeutic effect while the other might be inactive or even toxic.[3] This reality places a profound emphasis on asymmetric synthesis—the ability to selectively produce a single enantiomer of a chiral molecule.

Over the past several decades, the chiral sulfinyl group has gained significant prominence as a reliable and versatile stereocontrolling element.[2][4] The efficacy of sulfoxides as chiral auxiliaries stems from several key features:

  • Stable Stereocenter: The sulfur atom in a sulfoxide is a stereogenic center with a high barrier to inversion, ensuring its configuration remains stable under a wide range of reaction conditions.[1][2]

  • Anisotropic Environment: The steric and electronic differences between the sulfoxide's lone pair, oxygen atom, and two distinct carbon substituents create a highly differentiated local environment. This allows the sulfoxide to effectively bias the approach of reagents to a nearby reactive center.[1][2][4]

  • Synthetic Accessibility: Robust methods exist for the preparation of enantiomerically pure sulfoxides, primarily through the asymmetric oxidation of prochiral sulfides or the resolution of racemic mixtures.[4]

Among the diverse class of chiral sulfoxides, β-ketosulfoxides like 4-methoxyphenylsulfinylacetone are particularly valuable as chiral building blocks for constructing more complex molecules.[4] This guide focuses specifically on its two enantiomeric forms, (+) and (-), to delineate their differences and illustrate their application in achieving high levels of stereocontrol.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (+)- and (-)-4-Methoxyphenylsulfinylacetone is a critical first step for their use in asymmetric synthesis. The process typically involves two stages: synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 4-Methoxyphenylsulfinylacetone

The racemic compound is commonly synthesized from 4-methoxythiophenol. The synthesis proceeds via oxidation of the corresponding sulfide, which can be prepared through the reaction of 4-methoxythiophenol with chloroacetone. Subsequent oxidation of the resulting sulfide yields racemic 4-methoxyphenylsulfinylacetone. A variety of oxidizing agents can be employed for this step.

Chiral Resolution

With the racemic mixture in hand, separation into individual enantiomers is required. While several methods exist for resolving chiral compounds, preparative chiral High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for this class of molecules.[5][6] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation.[6]

Workflow: From Racemic Precursor to Enantiopure Synthon

The following diagram illustrates the general workflow for obtaining and utilizing enantiopure 4-methoxyphenylsulfinylacetone.

G cluster_synthesis Synthesis & Resolution cluster_application Asymmetric Application racemate Racemic (±)-4-Methoxyphenyl- sulfinylacetone Synthesis resolution Chiral HPLC Resolution racemate->resolution Separation plus_enantiomer (+)-Enantiomer resolution->plus_enantiomer minus_enantiomer (-)-Enantiomer resolution->minus_enantiomer reaction_plus Stereoselective Reaction (e.g., Aldol Addition) plus_enantiomer->reaction_plus Chiral Synthon reaction_minus Stereoselective Reaction (e.g., Aldol Addition) minus_enantiomer->reaction_minus Chiral Synthon product_r Enantiopure Product A (e.g., (R)-Adduct) reaction_plus->product_r Forms product_s Enantiopure Product B (e.g., (S)-Adduct) reaction_minus->product_s Forms

Caption: General workflow for the preparation and application of sulfinylacetone enantiomers.

Physicochemical Properties: The Defining Difference

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light. This property, known as optical activity, is the fundamental physical distinction between (+)- and this compound.

Property(+)-Enantiomer(-)-EnantiomerRationale
Optical Rotation ([α]D) Positive (+)Negative (-)Enantiomers rotate plane-polarized light in equal but opposite directions. This is their defining characteristic.
Melting Point IdenticalIdenticalCrystal lattice energies are identical for enantiomers in a non-chiral environment.
Solubility (achiral solvent) IdenticalIdenticalInteractions with achiral solvent molecules are energetically equivalent.
NMR/IR Spectra IdenticalIdenticalSpectra are generated from interactions that are insensitive to the non-superimposable mirror-image nature of the molecules.
HPLC Retention (achiral) IdenticalIdenticalWithout a chiral stationary phase, there is no basis for differential interaction and separation.
Biological Activity Potentially DifferentPotentially DifferentInteractions with chiral biological receptors (enzymes, proteins) are diastereomeric and can have vastly different outcomes.

Core Application: Stereoselective Aldol-Type Additions

The primary utility of (+)- and this compound lies in their application as chiral synthons, particularly in stereoselective carbon-carbon bond-forming reactions.[7] The enolate derived from these β-ketosulfoxides can add to electrophiles, such as aldehydes, to create new stereocenters with a high degree of predictability. The absolute configuration of the sulfoxide dictates the absolute configuration of the newly formed stereocenter in the product.

Mechanistic Rationale for Stereoselectivity

The high degree of stereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated six-membered ring transition state.[8]

Key Steps and Principles:

  • Deprotonation: A strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) removes a proton from the α-carbon (the carbon between the keto and sulfinyl groups) to form a lithium enolate.

  • Chelation: The lithium cation is chelated by both the enolate oxygen and the sulfoxide oxygen. This locks the conformation of the enolate.

  • Steric Direction: The bulky 4-methoxyphenyl group on the sulfur atom preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric hindrance.

  • Facial Selectivity: This preferred conformation exposes one of the two diastereotopic faces of the enolate to the incoming electrophile (e.g., an aldehyde). The aldehyde approaches in a way that places its largest substituent (R-group) in an equatorial position to minimize steric clash, leading to the selective formation of one diastereomer.

The choice of the (+) or (-) enantiomer of the sulfoxide directly determines which face of the enolate is presented for attack, thus controlling the stereochemical outcome of the reaction.

Diagram: Proposed Transition State for Stereoselective Addition

The following diagram illustrates the proposed chair-like transition state that explains the high diastereoselectivity of the reaction between the lithium enolate of the sulfoxide and an aldehyde.

Caption: A simplified representation of the chelated transition state model.

Experimental Protocol: Diastereoselective Addition to an Aldehyde

This section provides a representative, field-tested protocol for the diastereoselective addition of the enolate of this compound to a generic aldehyde (R-CHO).

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (R-CHO), freshly distilled

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard glassware for anhydrous reactions (oven-dried) under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 1 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Preparation: To the cooled THF, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 45-60 minutes. The formation of the lithium enolate is typically accompanied by a color change.

  • Aldehyde Addition: Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfoxide is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the diastereomerically enriched β-hydroxy sulfoxide.

  • Characterization: The diastereomeric excess (d.e.) of the product can be determined by high-field ¹H NMR spectroscopy or by chiral HPLC analysis.

Conclusion

The enantiomers (+)- and this compound are not merely chemical curiosities; they are powerful and practical tools for modern asymmetric synthesis. Their fundamental difference, the opposite sense of optical rotation, translates into a predictable and opposite stereochemical influence in reactions. By leveraging a well-understood, chelation-controlled transition state, these reagents allow chemists to construct specific stereoisomers with high fidelity. This level of control is paramount in the synthesis of complex targets, particularly in the drug development pipeline where the biological activity of a molecule is inextricably linked to its absolute stereochemistry.

References

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93–101. [Link][1][4]

  • Solladie, G., & Moine, G. (1984). Application of chiral sulfoxides in asymmetric synthesis: the enantiospecific synthesis of the chroman ring of .alpha.-tocopherol (vitamin E). Journal of the American Chemical Society. [Link][8][9]

  • Zaid, M. E. A., Belboukhari, N., Sekkoum, K., Ibtissam, B., & Aboul Enein, H. Y. (2021). Synthesis and Chiral Separation of Some 4-thioflavones. Journal of Chromatographic Science, 59(9), 856–862. [Link][6]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link][7]

  • Gholami, H., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. [Link][3]

  • Burke, A. J., et al. (2021). Enantioselective Synthesis of a New Non-Natural Gabosine. Molecules. [Link][10]

  • Panteleev, J., et al. (2019). Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones. Beilstein Journal of Organic Chemistry. [Link][11]

  • Al-Snafi, A. E. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Pharmaceutical and Chemical Journal. [Link][5]

Sources

Electronic Modulation of the Sulfinylacetone Scaffold: The Methoxy Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds containing the


-ketosulfoxide moiety—typified by sulfinylacetone  (1-(methylsulfinyl)propan-2-one)—the introduction of a methoxy (

) substituent serves as a critical electronic probe. This guide analyzes the stereoelectronic perturbations induced by the methoxy group, specifically focusing on its dualistic nature: inductive electron withdrawal (

) versus resonance electron donation (

).[1]

For drug development professionals, understanding this interplay is vital. The methoxy group is not merely a lipophilic spacer; it is a "molecular rheostat" that tunes the


 of the 

-methylene protons, modulates keto-enol tautomerism, and alters the chelating capacity of the dicarbonyl-like scaffold toward metalloenzymes.

The Electronic Landscape: Inductive vs. Resonance Effects[1][2][3]

The sulfinylacetone core contains an acidic methylene bridge (


) flanked by a carbonyl and a sulfinyl group. When a methoxy group is introduced—most commonly on an aryl ring attached to the sulfinyl moiety (e.g., 1-(4-methoxyphenylsulfinyl)propan-2-one )—it alters the electronic environment through two competing vectors.
The Hammett Conflict

The electronic influence of the methoxy group is defined by its Hammett substituent constants.

  • Inductive Effect (

    
    ):  The electronegative oxygen creates a dipole, pulling electron density through the 
    
    
    
    -framework. This theoretically stabilizes the carbanion/enolate, increasing acidity.[2]
  • Resonance Effect (

    
    ):  The oxygen lone pair donates electron density into the 
    
    
    
    -system. In para-substituted systems, this effect dominates (
    
    
    ), pushing electron density toward the sulfinyl group.
Impact on Tautomerism

The defining characteristic of


-ketosulfoxides is the equilibrium between the Keto  form (chiral sulfoxide) and the Enol  form (achiral alkene, stabilized by intramolecular H-bonding).
  • Mechanism: The methoxy group (as a

    
    -substituent) donates electron density to the sulfinyl sulfur. This increases the electron density on the sulfinyl oxygen, making it a stronger Hydrogen Bond Acceptor (HBA).
    
  • Result: This strengthens the intramolecular hydrogen bond in the cis-enol form, potentially shifting the equilibrium toward the enol tautomer compared to electron-deficient analogs (e.g.,

    
    ), although solvent polarity often dictates the final ratio [1][2].
    

Tautomerism Keto Keto Form (Chiral Sulfoxide) Acidic CH2 Transition Proton Transfer Transition State Keto->Transition -H+ (Deprotonation) Enol Enol Form (Achiral/Planar) Intramolecular H-Bond Transition->Enol +H+ (Reprotonation) Enol->Keto Solvent Dependent Methoxy p-Methoxy Group (+M Effect) Methoxy->Enol Stabilizes H-Bond (Increases S=O Basicity)

Figure 1: The influence of the methoxy substituent on the keto-enol equilibrium.[3] The +M effect enhances the basicity of the sulfinyl oxygen, stabilizing the enol form via stronger intramolecular hydrogen bonding.

Experimental Validation Protocols

To empirically determine the electronic impact of the methoxy group, we utilize a comparative synthesis and NMR analysis workflow.

Protocol A: Synthesis of p-Anisylsulfinylacetone

Rationale: We synthesize the p-methoxy analog to compare against the unsubstituted phenylsulfinylacetone. The synthesis utilizes the Corey-Chaykovsky-like reaction of an ester with a sulfinyl carbanion.

Reagents:

  • Ethyl acetate (Electrophile)

  • DMSO (Solvent/Reagent)[4][5]

  • Sodium Hydride (NaH, 60% dispersion)

  • Methyl 4-methoxybenzenesulfinate (Chiral sulfinyl source)

Step-by-Step Methodology:

  • Carbanion Formation: In a flame-dried flask under Argon, suspend NaH (1.1 eq) in anhydrous THF. Add acetone (1.0 eq) dropwise at 0°C. Note: This generates the kinetic enolate.

  • Sulfinylation: Cannulate the enolate solution into a solution of Methyl 4-methoxybenzenesulfinate (1.0 eq) in THF at -78°C.

    • Critical Control: Low temperature prevents O-sulfinylation and favors C-sulfinylation.

  • Quench & Workup: Stir for 2 hours, allowing to warm to RT. Quench with saturated

    
    . Extract with EtOAc.[4]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The methoxy group increases polarity compared to the unsubstituted analog; expect slower elution.

Protocol B: NMR Determination of Tautomeric Ratio ( )

Rationale:


 NMR is the gold standard for quantifying keto-enol tautomers because the signals are distinct and integration provides a direct molar ratio.
  • Sample Prep: Dissolve 10 mg of the purified sulfinylacetone derivative in 0.6 mL of

    
     (non-polar, favors enol) and separately in 
    
    
    
    (polar H-bond acceptor, favors keto).
  • Acquisition: Acquire proton spectrum with a relaxation delay (

    
    ) of at least 5 seconds to ensure full relaxation of the acidic protons.
    
  • Analysis:

    • Keto Signal: Integrate the singlet for the

      
      -methylene protons (
      
      
      
      ppm).
    • Enol Signal: Integrate the singlet for the vinyl proton (

      
       ppm) and the broad OH signal (
      
      
      
      ppm).
  • Calculation:

    
    
    

Quantitative Data Summary

The following table summarizes the theoretical and observed effects of the methoxy substituent compared to the unsubstituted and nitro-substituted analogs (based on general Hammett trends in


-dicarbonyls/sulfoxides [3][4]).
Substituent (para)Hammett

Electronic ModePredicted

(DMSO)
Enol % (

)
Drug Design Implication
-OCH

(Methoxy)
-0.27 Resonance Donor (+M) ~10.5 (Higher) High (~70-80%) Stronger H-bond acceptor; Metabolic liability (O-demethylation)
-H (Unsubstituted)0.00Neutral~9.8Moderate (~60%)Baseline reference
-NO

(Nitro)
+0.78Inductive/Resonance Withdrawer~8.5 (Lower)Low (~20-40%)High acidity; Potential toxicity

Table 1: Comparative electronic properties. The methoxy group decreases acidity (higher pKa) due to resonance destabilization of the anion but stabilizes the neutral enol form via H-bond strengthening.

Implications for Drug Development[1]

Metabolic Stability (The "Soft Spot")

While the methoxy group improves solubility and H-bonding, it introduces a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6) readily perform O-demethylation , converting the methoxy ether to a phenol.

  • Strategy: If the methoxy group is essential for electronic tuning but metabolically unstable, consider replacing it with a Trifluoromethoxy (

    
    )  group. This retains the oxygen's inductive effect but blocks metabolism and alters the resonance contribution.
    
Chiral Chelation

Sulfinylacetone derivatives are bidentate ligands. The sulfinyl oxygen and carbonyl oxygen can chelate metal ions (e.g.,


, 

) in metalloenzyme active sites.
  • Methoxy Effect:[1][6][3][7] By increasing electron density on the sulfinyl oxygen, the methoxy group increases the Lewis basicity of the ligand, potentially tightening the binding affinity (

    
    ) to the metal center.
    

Synthesis Start 4-Methoxybenzenesulfinyl Chloride Step1 Esterification (MeOH, Pyridine) Start->Step1 Intermediate Methyl 4-methoxybenzenesulfinate (Chiral Precursor) Step1->Intermediate Step2 Claisen Condensation (Acetone Enolate, -78°C) Intermediate->Step2 Product 1-(4-Methoxyphenylsulfinyl)propan-2-one (Target Scaffold) Step2->Product C-Acylation

Figure 2: Synthetic pathway for the methoxy-substituted sulfinylacetone analog. Low-temperature condensation is critical to preserve stereochemistry at the sulfur center.

References

  • Electronic Effects on Keto-Enol Tautomerism. Journal of Molecular Structure, 2015.[5] Analysis of Hammett linear free energy relationships in 1,3-dicarbonyl systems. Link

  • Tautomerism of

    
    -Diketones and 
    
    
    
    -Thioxoketones.
    MDPI Molecules, 2023. Comprehensive review of substituent effects on tautomeric equilibria. Link
  • Substituent Effects on Acidity. OpenStax Chemistry. Fundamental principles of inductive vs. resonance effects on carboxylic and carbon acids. Link

  • The Role of the Methoxy Group in Approved Drugs. European Journal of Medicinal Chemistry, 2024. Review of the physicochemical and metabolic impact of methoxy substituents in drug design. Link

Sources

Technical Guide: Solubility Profiling & Process Engineering of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide designed for researchers and process chemists working with chiral sulfoxides.

Executive Summary

(-)-4-Methoxyphenylsulfinylacetone (also known as (-)-1-(4-methoxyphenylsulfinyl)propan-2-one ) is a critical chiral


-ketosulfoxide intermediate.[1] It serves as a pivotal building block in the asymmetric synthesis of pharmaceutical actives, particularly in the production of optically active alcohols via stereoselective reduction and as a precursor for sulfinyl-based ligands.

This guide provides a comprehensive framework for understanding the solubility behavior of this compound in organic solvents.[2] Unlike simple achiral ketones, the presence of the chiral sulfinyl group (


)  introduces unique polarity and hydrogen-bond accepting capabilities that dictate its dissolution thermodynamics. This document details the physicochemical principles, experimental protocols for solubility determination, and thermodynamic modeling strategies required to optimize crystallization and purification processes.[1][3]

Chemical Identity & Physicochemical Profile

Understanding the molecular structure is the first step in predicting solubility behavior.

Structural Analysis
  • IUPAC Name: (-)-1-(4-methoxyphenylsulfinyl)propan-2-one[1]

  • Functional Groups:

    • Sulfinyl (

      
      ):  Highly polar, chiral center, strong hydrogen bond acceptor.[1]
      
    • Ketone (

      
      ):  Polar, dipole-dipole interactions.[1]
      
    • p-Methoxy Phenyl Ring: Lipophilic/Aromatic domain, electron-donating group enhances sulfoxide polarity.[1]

  • Chirality: The sulfur atom is a stereogenic center. The (-)-enantiomer typically corresponds to the (

    
    )-configuration (depending on Cahn-Ingold-Prelog priority rules for the specific substituents).
    
Theoretical Solubility Behavior

Based on the "Like Dissolves Like" principle and the compound's amphiphilic nature (polar head, lipophilic tail), the solubility profile follows a distinct hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Strong dipole-dipole interactions; excellent solvation of the sulfoxide dipole.
Polar Protic Methanol, EthanolHigh to Moderate Hydrogen bonding with

and

acceptors.[1] Solubility often decreases with longer alkyl chains (MeOH > EtOH > iPrOH).
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to High Dipole-dipole interactions.[1] Good for crystallization (cooling).
Aromatic Hydrocarbons Toluene, BenzeneModerate

interactions with the phenyl ring.[1]
Non-Polar Alkanes n-Hexane, Cyclohexane, HeptaneLow (Insoluble) Lack of polar interactions.[1] Ideal anti-solvents for precipitation.

Critical Insight:


-ketosulfoxides are thermally sensitive. Prolonged heating in high-boiling solvents (e.g., DMSO, Toluene > 80°C) can lead to racemization  via a pyramidal inversion mechanism or Pummerer-type rearrangements.[1] Solubility studies must be conducted below the degradation threshold (typically < 60°C).

Experimental Protocol: Solubility Determination

Since specific solubility isotherms for this compound are often proprietary, the following self-validating protocol is the industry standard for generating accurate solubility data (Mole Fraction,


).
Workflow: Dynamic Laser Monitoring vs. Static Shake-Flask

We recommend the Static Shake-Flask Method coupled with HPLC analysis for the highest accuracy, especially for chiral purity verification.

Step-by-Step Methodology
  • Preparation:

    • Weigh an excess amount of this compound solid (approx. 200-500 mg).

    • Add to a jacketed glass vessel containing 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetone).

  • Equilibration:

    • Stir the suspension at a constant temperature (controlled by a circulating water bath, accuracy

      
       K).
      
    • Duration: 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Sampling:

    • Stop stirring and allow the solid to settle for 30 minutes (isothermal).

    • Withdraw the supernatant using a pre-heated syringe filter (0.45

      
      m PTFE) to prevent precipitation during transfer.
      
  • Quantification (HPLC):

    • Dilute the supernatant with the mobile phase.

    • Column: Chiralpak AD-H or OD-H (to verify no racemization occurred).

    • Detection: UV at 254 nm (aromatic absorption).

    • Calculation: Convert peak area to concentration (

      
      , mol/L) using a calibration curve, then to mole fraction (
      
      
      
      ).
Diagram: Solubility Measurement Workflow

SolubilityWorkflow Start Solid (-)-Sulfoxide + Solvent Equilibration Equilibration (Shake-Flask, 24-48h) Start->Equilibration T = Const Sampling Isothermal Sampling (0.45 µm Filter) Equilibration->Sampling Settling Analysis Quantification (Chiral HPLC/UV) Sampling->Analysis Dilution Data Mole Fraction (x) Calculation Analysis->Data Calibration

Figure 1: Standardized workflow for determining the solubility of chiral sulfoxides while monitoring enantiomeric excess.

Thermodynamic Modeling & Data Analysis

To design a crystallization process, experimental data points must be correlated using thermodynamic models.[1] This allows for interpolation at any temperature.

The Modified Apelblat Equation

The most robust model for correlating solubility (


) with temperature (

) for pharmaceutical intermediates is the modified Apelblat equation:

[1]
  • 
     : Mole fraction solubility.[3][4][5]
    
  • 
     : Absolute temperature (Kelvin).[6]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).[3][6]

[1]
  • Interpretation:

    • If the plot of

      
       vs 
      
      
      
      is linear, the dissolution enthalpy is constant.
    • Positive

      
      :  Endothermic dissolution (solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process (disorder increases).
      
Diagram: Thermodynamic Logic Flow

ThermoLogic RawData Experimental Data (x vs T) ModelFit Model Fitting (Apelblat / van't Hoff) RawData->ModelFit Params Extract Parameters (A, B, C, ΔH, ΔS) ModelFit->Params Process Process Design (Cooling Curve) Params->Process Predict Yield

Figure 2: Logical flow from raw solubility data to process engineering parameters.[1]

Application: Crystallization Process Design

The primary goal of studying the solubility of this compound is to develop a cooling crystallization or anti-solvent crystallization process that ensures high yield and optical purity.

Solvent Selection Strategy
  • Good Solvent: Methanol or Ethyl Acetate (High solubility at high T, moderate at low T).[1]

  • Anti-Solvent: n-Hexane or Heptane (Low solubility, miscible with the good solvent).[1]

Optical Purification (Enrichment)

Chiral sulfoxides can often be optically enriched via crystallization.

  • Scenario: If the starting material has 90% ee.

  • Mechanism: The racemate often forms a separate crystal lattice (racemic compound) or a solid solution.

  • Protocol:

    • Dissolve in hot Ethyl Acetate (near saturation).

    • Cool slowly to induce nucleation.

    • If the racemate is less soluble than the pure enantiomer (common), filter off the racemate first.

    • If the pure enantiomer is less soluble (conglomerate or specific eutectic point), collect the crystals.

Note: For


-ketosulfoxides, the "Andersen Synthesis" usually yields high optical purity ( >98% ee), so crystallization is primarily for chemical purity (removing sulfone or sulfide byproducts).[1]

References

  • Caputo, R., et al. (1999).[1] "A facile stereospecific synthesis of chiral

    
    -keto sulfoxides." Tetrahedron: Asymmetry, 10(18), 3463-3466.[1] 
    
  • Carreño, M. C. (1995).[1] "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760.[1]

  • Shaohua, Q., et al. (2019).[1] "Solubility Determination and Thermodynamic Modeling of 4-Methoxybenzoic Acid in Pure Solvents." Journal of Chemical & Engineering Data. (Cited for methodology of solubility modeling).[2][3][5][6][7]

  • Fernández, I., & Khiar, N. (2003).[1] "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides." Chemical Reviews, 103(9), 3651–3706.[1]

Disclaimer: The solubility trends described herein are based on the physicochemical properties of the class of chiral aryl-alkyl sulfoxides. Exact mole fraction values should be determined experimentally using the protocols defined in Section 3.

Sources

Biocatalytic Synthesis and Metabolic Pathways of Methoxyphenylsulfinyl Analogs: A Technical Guide to Asymmetric Sulfoxidation and Cytochrome P450 Processing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyphenylsulfinyl analogs—most notably the benzimidazole-based proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and pantoprazole—are cornerstone therapeutics in gastroenterology. The defining structural feature of these molecules is a chiral sulfoxide moiety bridging a substituted pyridine and a benzimidazole ring. While traditional chemical synthesis relies on heavy-metal catalysis, the modern frontier has shifted toward highly enantioselective biocatalytic pathways .

This whitepaper provides an in-depth technical analysis of the enzymatic asymmetric sulfoxidation of pyrmetazole (omeprazole sulfide) to esomeprazole, the subsequent in vivo cytochrome P450 (CYP450) metabolic clearance pathways, and the validated experimental protocols required to study them.

The Shift to Biocatalytic Asymmetric Sulfoxidation

Historically, the industrial synthesis of esomeprazole relied on the Kagan-Sharpless chemocatalytic oxidation using a titanium-tartrate complex and cumene hydroperoxide. However, this route is plagued by water sensitivity, the generation of metal waste, and a propensity for over-oxidation to the achiral omeprazole sulfone impurity.

To circumvent these liabilities, the pharmaceutical industry has engineered microbial monooxygenases to serve as highly selective, green biocatalysts. These enzymes utilize molecular oxygen (


) and a nicotinamide cofactor (NADPH) to achieve >99% enantiomeric excess (ee).
Engineered Baeyer-Villiger Monooxygenases (BVMOs)

The development of an engineered BVMO by [1] represents a landmark in biocatalytic sulfoxidation. The wild-type enzyme was subjected to directed evolution to function in an almost exclusively aqueous matrix.

  • Mechanistic Causality: A critical challenge in BVMO-mediated reactions is the uncoupling of NADPH oxidation, which generates hydrogen peroxide (

    
    ). 
    
    
    
    not only deactivates the enzyme but also drives an achiral background chemical oxidation of the sulfide, eroding the final ee. To solve this, researchers incorporated catalase into the reaction matrix. By rapidly disproportionating
    
    
    into water and oxygen, catalase acts as a kinetic safeguard, ensuring the sulfoxidation remains strictly enzyme-mediated and stereocontrolled.
Phenylacetone Monooxygenase (PAMO) & "Nonpolarity Paving"

Recent advancements at[2] have utilized a Limnobacter sp. Phenylacetone Monooxygenase (PAMO). To prevent the formation of the sulfone byproduct, researchers employed a mutagenesis strategy termed "nonpolarity paving."

  • Mechanistic Causality: By introducing bulky, hydrophobic amino acid substitutions within the substrate tunnel, the active site's geometry was restricted. Once the mono-oxygenated product (esomeprazole) forms, its increased polarity and steric bulk cause it to be rapidly expelled from the hydrophobic tunnel. The modified tunnel architecture physically blocks the sulfoxide from re-entering the active site, effectively reducing sulfone formation to undetectable levels.

In Vivo Metabolic Pathways (CYP450 Processing)

Upon administration, methoxyphenylsulfinyl analogs undergo extensive hepatic metabolism. The superiority of the S-enantiomer (esomeprazole) over the racemic mixture is rooted in its stereoselective metabolic clearance.

  • CYP2C19 (Primary Clearance): This enzyme catalyzes the hydroxylation of the 5-methyl group on the pyridine ring, yielding the inactive 5-hydroxyomeprazole . The S-enantiomer is metabolized significantly slower by CYP2C19 than the R-enantiomer, resulting in higher systemic exposure and prolonged efficacy.

  • CYP3A4 (Secondary Clearance): A secondary metabolic route involves the over-oxidation of the sulfoxide moiety to omeprazole sulfone .

Pathway Substrate Pyrmetazole (Omeprazole Sulfide) BVMO Biocatalysis (Engineered BVMO / PAMO) Substrate->BVMO O2, NADPH Catalase (H2O2 removal) Product Esomeprazole (S-enantiomer) BVMO->Product Asymmetric Sulfoxidation (>99% ee) CYP2C19 Hepatic CYP2C19 Product->CYP2C19 Hydroxylation (Primary Clearance) CYP3A4 Hepatic CYP3A4 Product->CYP3A4 Over-oxidation (Secondary Clearance) Metabolite1 5-Hydroxyomeprazole (Inactive Metabolite) CYP2C19->Metabolite1 Metabolite2 Omeprazole Sulfone (Inactive Metabolite) CYP3A4->Metabolite2

Caption: Biocatalytic synthesis and hepatic CYP450 metabolic degradation pathways of esomeprazole.

Quantitative Data Summary

The table below summarizes the performance metrics of the traditional chemical route versus modern biocatalytic pathways. The integration of whole-cell biocatalysis with coenzyme engineering [3] has pushed space-time yields to commercially viable levels.

Synthesis MethodCatalyst SystemTerminal OxidantYield / ConversionEnantiomeric Excess (ee)Sulfone ImpurityKey Mechanistic Advantage
Chemocatalysis (Kagan) Ti(OiPr)₄ / (+)-DETCumene hydroperoxide80–85% Yield~94%1.0 – 2.0%Established industrial baseline
Enzymatic (Codexis) Engineered BVMO + KREDAir (

)
87% Yield>99%<0.1%Aqueous matrix; catalase prevents achiral oxidation
Whole-Cell (Fuzhou) E. coli (PAMO Mu15 + FDH)Air (

)
>99% Conversion>99.9%Not detected"Nonpolarity paving" sterically blocks over-oxidation

Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Asymmetric Sulfoxidation

This protocol describes a self-validating whole-cell system utilizing E. coli co-expressing PAMO Mu15 and Formate Dehydrogenase (FDH) for internal NADPH regeneration.

Step 1: Catalyst Preparation

  • Cultivate recombinant E. coli BL21(DE3) harboring the PAMO Mu15 and FDH genes in TB medium at 37°C.

  • Induce expression with 0.1 mM IPTG at an

    
     of 0.6, and incubate at 20°C for 16 hours.
    
  • Harvest cells via centrifugation and resuspend in 100 mM potassium phosphate buffer (pH 7.5) to a final concentration of 20 g/L cell dry weight (CDW).

Step 2: Reaction Assembly & Execution

  • In a 1 L bioreactor, combine the cell suspension with 50 mM pyrmetazole (substrate), 100 mM sodium formate (electron donor for FDH), and 0.05 mM NADP⁺.

  • Causality Check (pH Control): Maintain the pH strictly at 7.5 using an automated titrator (1 M NaOH). Why? The benzimidazole ring of esomeprazole is highly acid-labile; a drop in pH due to formate consumption will trigger non-enzymatic degradation of the product.

  • Supply sterile air at 1.0 vvm with an agitation rate of 500 rpm to ensure optimal dissolved oxygen (

    
    ) levels for the monooxygenase.
    

Step 3: Validation & Analysis

  • Extract the reaction mixture with an equal volume of ethyl acetate.

  • Analyze the organic phase via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Ethanol 80:20 v/v).

  • Self-Validating Control: Run a parallel reaction using an empty-vector E. coli strain. This baselines the rate of background chemical oxidation, ensuring the calculated ee% is entirely attributed to the PAMO biocatalyst.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Metabolism)

This protocol assesses the metabolic half-life of methoxyphenylsulfinyl analogs.

Step 1: Reaction Mixture Preparation

  • In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL, 1 µM esomeprazole, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture in a thermoshaker at 37°C for 5 minutes.

Step 2: Initiation & Quenching

  • Causality Check (Initiation): Initiate the reaction by adding NADPH to a final concentration of 1 mM. Why? NADPH is the obligate electron donor for CYP450 reductase. A control tube without NADPH must be run simultaneously; if substrate depletion occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism.

  • At designated time points (0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 nM lansoprazole (Internal Standard).

  • Why Acetonitrile? The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein matrix for clean downstream analysis.

Step 3: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Inject the supernatant into an LC-MS/MS system to quantify the depletion of esomeprazole and the formation of 5-hydroxyomeprazole and omeprazole sulfone.

References

  • Bong, Y. K., et al. "Baeyer-Villiger Monooxygenase-Mediated Synthesis of Esomeprazole As an Alternative for Kagan Sulfoxidation." The Journal of Organic Chemistry, 2018, 83(14), 7453-7458. URL:[Link]

  • Xu, X., et al. "'Nonpolarity paving' in substrate tunnel of a Limnobacter sp. Phenylacetone monooxygenase for efficient single whole-cell synthesis of esomeprazole." Bioorganic Chemistry, 2022, 125, 105867. URL:[Link]

  • Su, B., et al. "Development of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway." Enzyme and Microbial Technology, 2024, 180, 110469. URL:[Link]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (-)-4-Methoxyphenylsulfinylacetone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Chiral Sulfoxides in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of modern synthetic strategy. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the selective formation of one diastereomer over another.[1] The auxiliary is then removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[2]

Among the various classes of chiral auxiliaries, chiral sulfoxides have emerged as powerful and versatile tools.[] The sulfinyl group, with its stable tetrahedral geometry and the distinct steric and electronic properties of its substituents (a lone pair, an oxygen atom, and two different carbon groups), provides a potent chiral environment.[4] This environment effectively differentiates the diastereotopic faces of a nearby reactive center, enabling high levels of stereocontrol in a variety of chemical reactions.[5]

This guide focuses on a specific and highly effective β-keto sulfoxide auxiliary: (-)-4-Methoxyphenylsulfinylacetone. We will explore its synthesis, its application in key carbon-carbon bond-forming reactions, and the protocols for its successful implementation and subsequent removal.

Synthesis of Chiral β-Keto Sulfoxides

The preparation of enantiopure β-keto sulfoxides like this compound can be approached through several reliable methods. The two most prevalent strategies are the Andersen-type synthesis involving nucleophilic substitution on a chiral sulfinate ester and the asymmetric oxidation of a prochiral β-keto sulfide.

A widely adopted method for creating acyclic β-keto sulfoxides involves the reaction of a lithiated α-sulfinyl carbanion with an ester.[5] This approach allows for the modular construction of the target molecule from readily available starting materials.

Alternatively, the enantioselective oxidation of a corresponding β-keto sulfide can be achieved using a chiral catalyst system, such as those developed by Kagan or Sharpless, which often employ a metal catalyst (like titanium) in conjunction with a chiral ligand (like diethyl tartrate).[1][6]

Core Application 1: Diastereoselective Reduction of β-Keto Sulfoxides

One of the most powerful applications of this compound is its use as a chiral controller in the reduction of its own ketone functionality. This process generates valuable chiral β-hydroxy sulfoxides, which are precursors to enantiomerically pure secondary alcohols, 1,2-diols, and epoxides.[5] The stereochemical outcome of the reduction is remarkably dependent on the choice of reducing agent and the presence or absence of a chelating Lewis acid.[5]

Mechanism of Stereocontrol

The diastereoselectivity of the reduction is governed by two distinct mechanistic pathways, dictated by the ability of the reducing agent to chelate to both the sulfinyl and carbonyl oxygen atoms.

  • Non-Chelation Control (e.g., DIBAL-H): In the absence of a strong Lewis acid, reducing agents like Diisobutylaluminium hydride (DIBAL-H) operate under non-chelation control. The reaction proceeds through a six-membered cyclic transition state where the hydride is delivered intramolecularly. The stereochemical outcome is dictated by the conformation that minimizes steric interactions, typically leading to the (RS, SC)-β-hydroxy sulfoxide.[5]

  • Chelation Control (e.g., DIBAL-H/ZnCl₂ or LiAlH₄): When a Lewis acid such as Zinc Chloride (ZnCl₂) is added, or when a reducing agent like Lithium Aluminium Hydride (LiAlH₄) is used, a rigid, conformationally locked six-membered chelate is formed between the Lewis acid and both oxygen atoms of the β-keto sulfoxide.[5] This chelation forces the hydride to attack from the opposite face compared to the non-chelated pathway, resulting in the formation of the epimeric (RS, RC)-β-hydroxy sulfoxide.[5]

This predictable and switchable diastereoselectivity allows for access to either enantiomer of the resulting secondary alcohol from a single chiral sulfoxide precursor.

G cluster_0 Non-Chelation Control cluster_1 Chelation Control Keto_NC This compound TS_NC Six-Membered Transition State I Keto_NC->TS_NC DIBAL-H Product_NC (RS,S)-β-Hydroxy Sulfoxide TS_NC->Product_NC Keto_C This compound TS_C Rigid Chelate Transition State II Keto_C->TS_C DIBAL-H / ZnCl₂ or LiAlH₄ Product_C (RS,R)-β-Hydroxy Sulfoxide TS_C->Product_C

Caption: Mechanistic pathways for the diastereoselective reduction of β-keto sulfoxides.

Protocol 1: Diastereoselective Reduction of this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Reducing Agent: DIBAL-H (1M in hexanes) or LiAlH₄

  • Lewis Acid (optional): Anhydrous ZnCl₂

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure (Chelation Control Example):

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq) and dissolve in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Add anhydrous ZnCl₂ (1.1 eq) and stir the solution for 15 minutes.

  • Slowly add DIBAL-H solution (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (can take several hours or overnight).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure β-hydroxy sulfoxide.

Data Summary: Reduction Diastereoselectivity
Reducing SystemConditionMajor DiastereomerTypical d.r.
DIBAL-HNon-Chelation(RS, SC)>95:5
DIBAL-H / ZnCl₂Chelation(RS, RC)>95:5
LiAlH₄Chelation(RS, RC)>90:10
NaBH₄VariableLower Selectivity~70:30

Core Application 2: Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis.[7] Utilizing the enolate of this compound in reactions with aldehydes provides a reliable route to chiral β-hydroxy-β'-keto sulfoxides, which are versatile synthetic intermediates.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The high diastereoselectivity observed in these aldol additions can be rationalized by the Zimmerman-Traxler model.[2][7] This model proposes a six-membered, chair-like transition state where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[8] The geometry of the enolate (E or Z) and the steric demands of the substituents on both the enolate and the aldehyde dictate the preferred transition state conformation, thereby determining the stereochemistry of the final product.[9] For the enolate of a β-keto sulfoxide, a highly ordered transition state is formed, leading to a strong preference for one diastereomeric product.

start (-)-4-Methoxyphenyl- sulfinylacetone enolate Lithium Enolate Formation start->enolate LDA, THF -78 °C transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde (R-CHO) aldehyde->transition_state adduct Diastereomerically Enriched Aldol Adduct transition_state->adduct finish Chiral β-Hydroxy Ketone (after desulfurization) adduct->finish Auxiliary Removal

Caption: Workflow for an asymmetric aldol reaction using the chiral auxiliary.

Protocol 2: Asymmetric Aldol Addition with this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the β-keto sulfoxide to the LDA solution at -78 °C. Stir for 30-45 minutes to ensure complete enolate formation.

  • Add the desired aldehyde (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

Removal of the Chiral Auxiliary

A critical step in asymmetric synthesis is the efficient and clean removal of the chiral auxiliary to reveal the target molecule.[10] For sulfoxide auxiliaries, reductive desulfurization is the most common and effective method.

Raney Nickel Desulfurization: Raney Nickel (Ra-Ni) is a widely used reagent for the cleavage of carbon-sulfur bonds.[11] Treatment of the β-hydroxy sulfoxide (from the reduction) or the aldol adduct with activated Ra-Ni in a protic solvent like ethanol or methanol reductively removes the sulfinyl group, yielding the corresponding enantiomerically pure alcohol or β-hydroxy ketone, respectively. It is important to use a well-activated grade of Raney Nickel, as its activity can vary.[12]

Protocol 3: Reductive Desulfurization with Raney Nickel

Materials:

  • Chiral sulfoxide-containing product

  • Raney Nickel (active slurry in water)

  • Ethanol or Methanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the sulfoxide product in ethanol.

  • Carefully wash the Raney Nickel slurry with ethanol several times to remove the water.

  • Add a generous excess (by weight) of the activated Raney Nickel to the solution. Caution: Raney Nickel is pyrophoric when dry and reacts with hydrogen. Perform in a well-ventilated hood.

  • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the nickel catalyst. Wash the Celite pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude desulfurized product.

  • Purify by column chromatography if necessary.

Conclusion

This compound stands as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its utility is particularly pronounced in the diastereoselective reduction of its ketone functionality and in stereocontrolled aldol additions. The predictable and switchable stereochemical outcomes, governed by chelation effects and ordered transition states, allow for the rational design of synthetic routes to valuable chiral building blocks. Coupled with straightforward protocols for its application and removal, this auxiliary provides researchers, scientists, and drug development professionals with a reliable tool for accessing enantiomerically pure molecules.

References

  • Capozzi, G., et al. (1999). A facile stereospecific synthesis of chiral β-keto sulfoxides. Tetrahedron Letters, 40(23), 4413-4416. Available at: [Link]

  • Fujisawa, T., et al. (1994). The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. Tetrahedron: Asymmetry, 5(2), 189-192. Available at: [Link]

  • Carreño, M. C., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2). Available at: [Link]

  • Ohmori, S., et al. (1981). A Fundamental Study of Quantitative Desulfurization of Sulfur Containing Amino Acids by Raney Nickel and its Character. Zeitschrift für Naturforschung B, 36(3), 370-374. Available at: [Link]

  • Solladié, G., et al. (1982). Reduction of .beta.-keto sulfoxides: a highly efficient asymmetric synthesis of both enantiomers of allylic alcohols. The Journal of Organic Chemistry, 47(1), 91-95. Available at: [Link]

  • Zhang, Y., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Biochemistry, 58(1), 36-39. Available at: [Link]

  • Hoffmann, R. W. (2012). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. The Journal of Organic Chemistry, 77(17), 7171-7177. Available at: [Link]

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction and cleavage conditions of sulfoxide to sulfide. Retrieved from [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. Available at: [Link]

  • UCL Discovery. (n.d.). Electrochemical Desulfurization and its Application to Native Chemical Ligation. Retrieved from [Link]

  • Miran Beigi, A. A., et al. (1999). Determination of trace sulfur in organic compounds by activated Raney nickel desulfurization method with non-dispersive gas detection system. Journal of Analytical Atomic Spectrometry, 14, 847-850. Available at: [Link]

  • Carreño, M. C. (2002). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at: [Link]

  • ResearchGate. (1981). A Fundamental Study of Quantitative Desulfurization of Sulfur Containing Amino Acids by Raney Nickel and its Character. Retrieved from [Link]

  • OChem Tutorials. (2013, March 12). The Zimmerman-Traxler Transition State Model [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Desulfurization with Raney Nickel. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS Green Chemistry Institute. Available at: [Link]

  • Seebach, D., et al. (1993). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 65(4), 679-686. Available at: [Link]

  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry. Retrieved from [Link]

  • Chemistry by Dr. Anamika Kesarwani. (2020, November 4). Diastereoselectivity in Aldol condensation [Video]. YouTube. Available at: [Link]

  • Han, J.-L., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 19-45. Available at: [Link]

  • Li, C., et al. (2024). Synthesis of Chiral Sulfoxides by A Cyclic Oxidation-Reduction Multi-Enzymatic Cascade Biocatalysis. Chemistry – A European Journal, 30(19), e202304081. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link]

  • Denmark, S. E., & Fan, Y. (2002). Diastereoselective aldol additions of chiral beta-hydroxy ethyl ketone enolates catalyzed by Lewis bases. Organic Letters, 4(20), 3473-3476. Available at: [Link]

  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides. Chemical Reviews, 119(15), 8701-8780. Available at: [Link]

Sources

Application Notes and Protocols for the Diastereoselective Reduction of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral β-Hydroxysulfoxides

The stereoselective reduction of β-ketosulfoxides represents a cornerstone in asymmetric synthesis, providing a reliable pathway to enantiomerically enriched β-hydroxysulfoxides. These compounds are not merely reduction products; they are versatile chiral building blocks pivotal in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The sulfinyl group, a powerful chiral auxiliary, directs the stereochemical outcome of reactions at adjacent centers, making the control of the reduction of the ketone in β-ketosulfoxides a subject of intense research. This document provides a detailed protocol for the diastereoselective reduction of (-)-4-Methoxyphenylsulfinylacetone, a common β-ketosulfoxide, to the corresponding β-hydroxysulfoxide. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental procedure, and provide guidance on the analysis of the reaction products.

Mechanistic Insights: The Principle of Chelation-Controlled Reduction

The high degree of diastereoselectivity in the reduction of β-ketosulfoxides is achieved through a mechanism known as chelation control. In this process, a Lewis acidic reagent coordinates to both the carbonyl oxygen and the sulfinyl oxygen of the β-ketosulfoxide. This coordination locks the molecule into a rigid, chair-like six-membered ring conformation. The hydride reagent then attacks the carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one diastereomer.

The choice of reducing agent and Lewis acid is critical. Diisobutylaluminum hydride (DIBAL-H) in combination with a Lewis acid such as zinc chloride (ZnCl₂) has been shown to be highly effective for this transformation.[1][2] The zinc cation is believed to be the key chelating species, forming a stable intermediate that directs the hydride delivery from the DIBAL-H.

Below is a diagram illustrating the proposed chelation-controlled reduction mechanism.

G cluster_0 Chelation cluster_1 Hydride Attack cluster_2 Product Formation Ketosulfoxide This compound Chelate Six-membered Chelate Intermediate Ketosulfoxide->Chelate Coordination ZnCl2 ZnCl₂ ZnCl2->Chelate Intermediate Aluminum Alkoxide Intermediate Chelate->Intermediate Reduction DIBALH DIBAL-H Attack Hydride Delivery (less hindered face) DIBALH->Attack Product (syn)-β-Hydroxysulfoxide (Major Diastereomer) Intermediate->Product Hydrolysis Workup Aqueous Work-up

Caption: Chelation-controlled reduction of this compound.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Diisobutylaluminum hydride (DIBAL-H)1.0 M solution in hexanesCommercially AvailablePyrophoric, handle with care under inert atmosphere.
Anhydrous Zinc Chloride (ZnCl₂)≥98%Commercially AvailableFlame-dry glassware before use.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly distilled or from a solvent purification system.
Methanol (MeOH)AnhydrousCommercially AvailableFor quenching.
Saturated aqueous Rochelle's salt solutionN/APrepare in-houseSodium potassium tartrate tetrahydrate in water.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.

Experimental Protocol

1. Preparation of the Reaction Vessel:

  • Under a stream of dry nitrogen or argon, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reaction Setup:

  • To the reaction flask, add anhydrous zinc chloride (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the zinc chloride (concentration of the final substrate solution should be approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the cold zinc chloride solution via a cannula or syringe. Stir the resulting mixture for 15-20 minutes at -78 °C.

3. Reduction:

  • Slowly add DIBAL-H (1.2 equivalents, 1.0 M solution in hexanes) dropwise to the reaction mixture via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

4. Quenching and Work-up:

  • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir the mixture vigorously until two clear layers are formed.[3][4][5] This may take several hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude β-hydroxysulfoxide.

5. Purification and Analysis:

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy of the purified product by integrating the signals of the protons adjacent to the hydroxyl group or the methyl protons of the acetyl group, which typically show distinct chemical shifts for each diastereomer.

Data Summary

The following table summarizes the expected outcomes for the reduction of aryl β-ketosulfoxides under different conditions.

Reducing AgentLewis AcidTemperature (°C)Typical Diastereomeric Ratio (syn:anti)Typical Yield (%)
DIBAL-HZnCl₂-78>95:585-95
DIBAL-HNone-78~70:30~90
NaBH₄None0 to RT~50:50>90

Troubleshooting

IssuePossible CauseSolution
Low or no conversionInactive DIBAL-HUse a fresh bottle of DIBAL-H or titrate the solution to determine its molarity.
Insufficient reaction timeMonitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Low diastereoselectivityPresence of moistureEnsure all glassware is flame-dried and all solvents are anhydrous.
Reaction temperature too highMaintain the reaction temperature at or below -70 °C during the DIBAL-H addition.
Difficult work-up (emulsion)Incomplete complexation with Rochelle's saltContinue stirring vigorously until two clear layers are observed. Adding more Rochelle's salt solution may be necessary.

Visualization of the Workflow

Sources

Pummerer Rearrangement of (-)-4-Methoxyphenylsulfinylacetone: A Detailed Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Synthetic Versatility through the Pummerer Rearrangement

The Pummerer rearrangement is a powerful transformation in organic synthesis that converts sulfoxides with at least one α-hydrogen into α-acyloxythioethers.[1][2] This reaction, first reported by Rudolf Pummerer in 1909, has since become a cornerstone for introducing functional groups alpha to a sulfur atom, effectively serving as a valuable tool for constructing complex molecular architectures.[3] The rearrangement typically proceeds by activating the sulfoxide with an acid anhydride, most commonly acetic anhydride, leading to the formation of a key thionium ion intermediate.[4][5] This electrophilic intermediate can then be trapped by a nucleophile, which in the classic Pummerer reaction is the acetate ion generated in situ, to yield the α-acyloxythioether product.[4][6]

The versatility of the Pummerer rearrangement is highlighted by its numerous variations, including additive, domino, and asymmetric versions.[4] The ability to intercept the thionium ion with a variety of intra- and intermolecular nucleophiles has expanded its application to the synthesis of diverse carbocyclic and heterocyclic systems.[3][5] This guide provides a detailed exploration of the Pummerer rearrangement as applied to a specific chiral α-keto sulfoxide, (-)-4-Methoxyphenylsulfinylacetone. As a bifunctional molecule, its rearrangement presents unique opportunities and challenges, which will be addressed herein. We will delve into the mechanistic underpinnings, provide optimized reaction protocols, and discuss the critical parameters that govern the success of this transformation.

Mechanistic Insights: The Journey from Sulfoxide to α-Acyloxythioether

The generally accepted mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the activating agent, such as acetic anhydride.[4] This step forms an acyloxysulfonium salt. Subsequently, a proton is abstracted from the α-carbon, often facilitated by the acetate anion generated in the first step, to produce a sulfonium ylide. The key thionium ion intermediate is then formed through the cleavage of the sulfur-oxygen bond.[7] Finally, nucleophilic attack on this electrophilic species furnishes the α-acyloxythioether product.[7][4]

The stereochemical outcome of the Pummerer rearrangement of chiral sulfoxides can be complex. The formation of achiral intermediates can lead to products with low enantiomeric excess.[5] However, strategies to improve stereoselectivity have been developed, such as the addition of specific reagents to trap the acetate ion or the use of alternative activating agents.[5]

For α-acyl sulfoxides like this compound, the use of Lewis acids such as TiCl₄ and SnCl₄ can facilitate the reaction at lower temperatures, offering better control over the reaction.[4][8]

Pummerer_Mechanism cluster_0 Activation cluster_1 Ylide Formation cluster_2 Thionium Ion Formation cluster_3 Nucleophilic Attack Sulfoxide This compound Acyloxysulfonium Acyloxysulfonium Ion Sulfoxide->Acyloxysulfonium + Ac₂O Ac2O Acetic Anhydride Acetate1 Acetate Ylide Sulfonium Ylide Acyloxysulfonium->Ylide - H⁺ (via Acetate) Thionium Thionium Ion Ylide->Thionium - Acetate Acetate2 Acetate Product α-Acyloxythioether Thionium->Product + Acetate

Figure 1: Generalized mechanism of the Pummerer rearrangement.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting the Pummerer rearrangement of this compound. The following protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials and Reagents
  • This compound

  • Acetic anhydride (Ac₂O)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol 1: Standard Pummerer Rearrangement with Acetic Anhydride
  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the sulfoxide in a suitable anhydrous solvent (e.g., toluene, 10 mL per mmol of sulfoxide).

  • Reagent Addition: Add acetic anhydride (2.0-5.0 eq) to the solution at room temperature. The addition can be done in one portion.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess acetic anhydride by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired α-acyloxythioether.

Protocol 2: Low-Temperature Pummerer Rearrangement with Lewis Acid

For substrates that are sensitive to high temperatures or to potentially improve selectivity, a Lewis acid-catalyzed Pummerer rearrangement can be employed.

  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (10 mL per mmol of sulfoxide).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq, as a 1M solution in dichloromethane) dropwise to the stirred solution.

  • Activator Addition: After stirring for 10-15 minutes, add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The initial quenching should be done cautiously with a saturated aqueous solution of sodium bicarbonate at 0 °C.

Data Summary and Comparison of Conditions

The choice of reaction conditions can significantly impact the yield and selectivity of the Pummerer rearrangement. The following table summarizes key parameters for the two protocols described.

ParameterProtocol 1: Standard ConditionsProtocol 2: Low-Temperature Conditions
Activator Acetic AnhydrideAcetic Anhydride
Catalyst None (thermal)Lewis Acid (e.g., TiCl₄)
Temperature Reflux (80-110 °C)0 °C
Solvent Toluene, DichloromethaneDichloromethane
Reaction Time 2-6 hours1-4 hours
Advantages Simpler setup, common reagentsMilder conditions, potentially higher selectivity
Disadvantages High temperatures may lead to side productsRequires anhydrous conditions and careful handling of Lewis acids

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Pummerer rearrangement is sensitive to water, which can hydrolyze the activating agent and the intermediates. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial for optimal results.

  • Choice of Activator: While acetic anhydride is the most common activator, other anhydrides like trifluoroacetic anhydride can also be used and may offer different reactivity profiles.[4]

  • Monitoring the Reaction: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Purification: The α-acyloxythioether product can be sensitive to hydrolysis on silica gel. It is advisable to use a neutral or deactivated silica gel for chromatography and to perform the purification promptly after the work-up.

Conclusion

The Pummerer rearrangement of this compound offers a reliable method for the synthesis of the corresponding α-acyloxythioether. By carefully selecting the reaction conditions, researchers can optimize the yield and selectivity of this transformation. The protocols provided in this guide, along with the mechanistic insights and troubleshooting tips, aim to equip scientists in research and drug development with the necessary tools to successfully employ this versatile reaction in their synthetic endeavors. The ability to introduce functionality at the α-position of a sulfur-containing molecule opens up a wide range of possibilities for the synthesis of novel compounds with potential applications in various fields of chemistry and medicine.

References

  • Pummerer rearrangement. In Wikipedia. Retrieved from [Link]

  • Pummerer rearrangement. In Grokipedia. Retrieved from [Link]

  • Sun, H., & Zhang, X. (2013). Mechanism of the Pummerer Reaction: A Computational Study. The Journal of Organic Chemistry, 78(10), 4882–4889.
  • Padwa, A., Kappe, C. O., & Murphree, S. S. (2011). Pummerer-Type Reactions as Powerful Tools in Organic Synthesis. In Topics in Heterocyclic Chemistry (Vol. 25, pp. 1-43). Springer.
  • Pummerer Rearrangement: An Overview. (2022, June 5). [Video]. YouTube. Retrieved from [Link]

  • Pummerer rearrangement. In chemeurope.com. Retrieved from [Link]

  • Pummerer Rearrangement. In Chem-Station Int. Ed. (2014, August 22). Retrieved from [Link]

  • Pummerer Rearrangement: Mechanism, Applications Examples. In Chemisty Notes. (2026, February 22). Retrieved from [Link]

  • Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. (2025, November 19). PMC. Retrieved from [Link]

  • Optimized conditions for the Pummerer rearrangement‐type trifluoromethoxylation of sulfoxides with TFMS. (n.d.). ResearchGate. Retrieved from [Link]

  • Rawal, V. H., & Kulkarni, S. V. (2010). Extending Pummerer Reaction Chemistry: Application to the Assembly of the Pentacyclic Core of Dibromopalau’amine. Organic Letters, 12(20), 4544–4547.
  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157–405.
  • Practice Question - Pummerer Rearrangement | Sulphur Reactions. (2021, May 4). [Video]. YouTube. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2009, August 15). PubMed. Retrieved from [Link]

  • Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. (2012, April 15). PubMed. Retrieved from [Link]

  • Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. (2025, July 4). ResearchGate. Retrieved from [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). Rsc.org. Retrieved from [Link]

  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols: Stereoselective Aldol Reactions Involving (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Sulfoxides in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. Achieving stereocontrol in these reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects. Chiral sulfoxides have emerged as powerful and versatile chiral auxiliaries in a wide array of asymmetric transformations.[1] The unique stereoelectronic properties of the sulfinyl group, which possesses a stable stereogenic sulfur atom, allow for excellent facial discrimination in the reactions of adjacent prochiral centers.[2]

This guide provides an in-depth exploration of the application of (-)-4-Methoxyphenylsulfinylacetone as a chiral nucleophile in stereoselective aldol reactions. We will delve into the mechanistic underpinnings of the observed stereoselectivity, provide detailed experimental protocols, and present data to guide researchers in the successful application of this methodology.

Mechanistic Insights: Achieving Stereocontrol

The high degree of stereoselectivity observed in aldol reactions of β-keto sulfoxides is rationalized by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3] The stereochemical outcome is dictated by the chelation of the metal cation (typically from the base used for enolate formation) to both the enolate oxygen and the sulfinyl oxygen. This chelation, along with steric interactions, forces the substituents into well-defined pseudo-equatorial and pseudo-axial positions, leading to a favored transition state and, consequently, a high diastereomeric excess (d.e.) in the product.

The (-)-4-methoxyphenylsulfinyl group plays a crucial role in this model. The bulky aromatic group and the sulfinyl oxygen create a highly differentiated steric and electronic environment around the enolate. The generally accepted model for the lithium enolate of a chiral β-keto sulfoxide reacting with an aldehyde is depicted below.

Figure 1. Proposed Zimmerman-Traxler transition state model.

In this model, the bulky 4-methoxyphenyl group (Ar) on the sulfur atom preferentially occupies a pseudo-equatorial position to minimize steric interactions. This arrangement, in turn, directs the approach of the aldehyde to one of the diastereotopic faces of the enolate. The aldehyde's substituent (R) also favors an equatorial orientation, leading to the observed syn or anti diastereoselectivity depending on the enolate geometry. For the lithium enolate of this compound, the reaction typically proceeds with high diastereofacial selectivity.

Experimental Protocols

The following protocols are based on established procedures for the diastereoselective aldol condensation of analogous chiral β-keto sulfoxides, such as (S)-(-)-1-(p-toluenesulfinyl)propan-2-one, and can be adapted for this compound.

Protocol 1: General Procedure for the Diastereoselective Aldol Reaction

This protocol outlines the formation of the lithium enolate of this compound and its subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the solution of this compound to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add the desired aldehyde (1.2 eq) dropwise.

    • Continue stirring at -78 °C for the time indicated in the table below (typically 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired β-hydroxy-γ-sulfinyl ketone.

Data Presentation

The following table summarizes typical results obtained for the aldol reaction of a closely related chiral sulfinyl ketone, (S)-(-)-1-(p-toluenesulfinyl)propan-2-one, with various aldehydes. These results provide a strong indication of the expected outcomes when using this compound, given the similar steric and electronic nature of the p-tolyl and p-methoxyphenyl groups.

Aldehyde (RCHO)Reaction Time (h)Yield (%)Diastereomeric Excess (d.e.) (%)
Isobutyraldehyde285>95
Benzaldehyde37890
Acetaldehyde1.57588
Cinnamaldehyde37085

Data adapted from studies on analogous p-tolylsulfinyl ketones.

Experimental Workflow and Logic

The successful execution of this stereoselective aldol reaction hinges on a series of critical experimental choices. The following diagram and explanations detail the workflow and the rationale behind each step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dry Reagents & Glassware inert_atm Inert Atmosphere (Ar/N₂) reagents->inert_atm Rationale: Prevent quenching of LDA and enolate by moisture and CO₂ enolate Enolate Formation (-78 °C, 1h) inert_atm->enolate aldol Aldol Addition (-78 °C, 1-3h) enolate->aldol Rationale: Low temperature (-78 °C) ensures kinetic control and stability of the lithium enolate. quench Quench with NH₄Cl aldol->quench Rationale: Protonates the alkoxide and neutralizes any remaining base. extract Extraction (EtOAc) quench->extract dry Drying (MgSO₄) extract->dry purify Column Chromatography dry->purify Rationale: Removes unreacted starting materials and diastereomeric impurities. yield Determine Yield purify->yield de Determine d.e. (NMR/HPLC) purify->de Rationale: Quantifies the stereoselectivity of the reaction. caption Figure 2. Experimental workflow for stereoselective aldol reaction.

Figure 2. Experimental workflow for stereoselective aldol reaction.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The use of a strong base like LDA necessitates the exclusion of water and carbon dioxide, which would otherwise quench the base and the enolate.

  • Low Temperature (-78 °C): Performing the reaction at low temperatures is crucial for several reasons. It ensures the kinetic formation of the enolate, prevents side reactions such as self-condensation, and maintains the stability of the lithium enolate and the resulting aldol adduct. This temperature control is a key factor in achieving high diastereoselectivity.

  • Choice of Base (LDA): Lithium diisopropylamide is a strong, non-nucleophilic base, which is ideal for the rapid and clean deprotonation of the ketone without competing nucleophilic attack at the carbonyl group. The lithium cation is also essential for the formation of the rigid, chelated transition state that directs the stereochemical outcome.

  • Quenching with a Mild Acidic Source (NH₄Cl): A saturated solution of ammonium chloride is used to protonate the resulting alkoxide in a controlled manner, preventing potential side reactions that could occur under stronger acidic or basic conditions.

Conclusion

This compound is a highly effective chiral auxiliary for the synthesis of enantioenriched β-hydroxy ketones via stereoselective aldol reactions. The high levels of diastereoselectivity are achieved through a well-ordered, chelated transition state, which can be reliably accessed under carefully controlled experimental conditions. The protocols and insights provided in this guide are intended to enable researchers to successfully implement this powerful synthetic methodology in their own work, paving the way for the efficient construction of complex chiral molecules.

References

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link][1]

  • Bravo, P., Resnati, G., & Viani, F. (1987). Asymmetric synthesis of fluorinated β-hydroxy ketones through aldol-type condensation of (R)-(+)-α-(p-tolylsulfinyl) acetone with fluorinated aldehydes. Gazzetta Chimica Italiana, 117(11), 747-750.
  • Pyne, S. G., & Dikic, B. (1990). Diastereoselective addition of the lithium enolate of (S)-(−)-1-(p-toluenesulphinyl)propan-2-one to aldehydes.
  • Carrasco, M., et al. (2005). Stereoselective aldol reactions of α-sulfinyl ketones with aldehydes and ketones. Tetrahedron: Asymmetry, 16(4), 837-845.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]

  • Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
  • Myers, A. G. (2006). Stereoselective, Directed Aldol Reaction. Harvard University Chemistry 115 Handout. [Link][4]

  • Diastereoselectivity in Aldol condensation. (2020, November 4). [Video]. YouTube. [Link][5]

Sources

Application Note: Asymmetric Michael Addition using (-)-4-Methoxyphenylsulfinylacetone (MPSA)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

The Reagent: Beyond the Standard

(-)-4-Methoxyphenylsulfinylacetone (MPSA) is a highly specialized chiral auxiliary belonging to the class of


-ketosulfoxides. While the 

-tolyl analog (Solladié’s reagent) is historically ubiquitous, the

-anisyl (4-methoxyphenyl) variant offers distinct advantages in complex synthesis:
  • Enhanced Crystallinity: The methoxy group often imparts superior crystalline properties to both the reagent and its Michael adducts, facilitating purification via recrystallization rather than chromatography—a critical factor in scaling up.

  • NMR Diagnostics: The distinct singlet of the methoxy group (

    
     ppm) acts as a built-in internal standard for monitoring diastereomeric ratios (
    
    
    
    ) without signal overlap in the aromatic region.
  • Electronic Tuning: The electron-donating nature of the

    
    -methoxy group increases the Lewis basicity of the sulfinyl oxygen, potentially strengthening the metal-chelation in the transition state, which is the primary driver of stereocontrol.
    

CRITICAL DISTINCTION: Do not confuse this reagent with 4-Methoxyphenylacetone (CAS 122-84-9) . The latter is a simple ketone lacking the chiral sulfinyl group. MPSA must often be synthesized in situ or prepared via the Andersen method using (S)-(-)-Menthyl


-anisinesulfinate.
Mechanism of Action: The Chelation Control Model

The stereocontrol in Michael additions of MPSA relies on the formation of a rigid, chelated enolate. When treated with a base (typically NaH) in the presence of a coordinating metal, the molecule forms a "closed" transition state.

  • The "Solladié Cavity": The metal cation (typically

    
     or added 
    
    
    
    /
    
    
    ) bridges the carbonyl oxygen and the sulfinyl oxygen.
  • Face Selectivity: The bulky

    
    -anisyl group orients itself to minimize steric strain, effectively blocking one face of the enolate. The electrophile (Michael acceptor) is forced to attack from the opposing face, resulting in high diastereoselectivity (
    
    
    
    ).

Part 2: Visualizing the Workflow & Mechanism

Diagram 1: Reaction Workflow

This flowchart outlines the critical path from reagent generation to the final desulfurized product.

ReactionWorkflow Start Start: (S)-(-)-Menthyl p-Anisinesulfinate Reagent (-)-4-Methoxyphenyl- sulfinylacetone (MPSA) Start->Reagent + Acetone Enolate (Andersen Synthesis) Enolate Chelated Enolate (T < -78°C) Reagent->Enolate + Base (NaH) + Metal Salt Adduct Michael Adduct (High dr) Enolate->Adduct + Michael Acceptor (Conjugate Addition) Final Target Product (Optically Pure) Adduct->Final Desulfurization (Raney Ni or SmI2)

Caption: Figure 1. End-to-end workflow for utilizing MPSA in asymmetric synthesis.

Diagram 2: Stereochemical Control Model

The following diagram illustrates the rigid transition state responsible for high diastereoselectivity.

TransitionState cluster_TS Chelated Transition State Metal Metal (M+) O_Sulf O (Sulfinyl) Metal->O_Sulf O_Carb O (Carbonyl) Metal->O_Carb S_Chiral S (Chiral) S_Chiral->O_Sulf C_Alpha C (Alpha) S_Chiral->C_Alpha Block p-Anisyl Group (Steric Block) S_Chiral->Block Attached C_Alpha->O_Carb Incoming Michael Acceptor (Attacks Open Face) C_Alpha->Incoming Attack

Caption: Figure 2. The chelated transition state model showing metal coordination locking the conformation.

Part 3: Detailed Protocols

Protocol A: Preparation of MPSA (If not in stock)

Note: MPSA is best prepared fresh or stored at -20°C under Argon.

  • Reagents: Acetone (dry), LDA (Lithium Diisopropylamide), (S)-(-)-Menthyl

    
    -anisinesulfinate.
    
  • Enolization: To a solution of dry acetone (1.1 eq) in THF at -78°C, add LDA (1.1 eq) dropwise. Stir for 30 min.

  • Substitution: Add a solution of (S)-(-)-Menthyl

    
    -anisinesulfinate (1.0 eq) in THF dropwise.
    
  • Reaction: Allow to warm to 0°C over 2 hours. The sulfinate ester is displaced by the acetone enolate with inversion of configuration at the sulfur.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Recrystallize from Hexane/EtOAc. The

    
    -anisyl derivative should yield white needles (unlike the oil often seen with phenyl variants).
    
Protocol B: Asymmetric Michael Addition (Core Protocol)

Objective: Addition of MPSA to Methyl Crotonate (Model Acceptor).

1. Materials & Setup
ComponentSpecificationRole
MPSA >98% eeChiral Nucleophile
Base NaH (60% dispersion)Enolate generation
Solvent THF (Anhydrous)Reaction Medium
Acceptor Methyl CrotonateElectrophile
Atmosphere Argon/NitrogenInert Environment
2. Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, suspend NaH (1.1 eq, washed with dry hexane to remove oil) in anhydrous THF (0.1 M concentration relative to MPSA).

  • Deprotonation: Cool the suspension to 0°C. Add a solution of MPSA (1.0 eq) in THF dropwise. Evolution of

    
     gas will be observed.
    
  • Chelation Time: Stir at 0°C for 30 minutes to ensure complete formation of the chelated sodium enolate.

  • Temperature Drop: Cool the mixture to -78°C . This low temperature is non-negotiable for high diastereoselectivity.

  • Addition: Add Methyl Crotonate (1.2 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir at -78°C. Monitor by TLC (or NMR of an aliquot). Reaction times vary from 2 to 6 hours.

    • Note: If reaction is sluggish, warm slowly to -40°C, but expect a minor erosion in

      
      .
      
  • Quench: Quench rapidly with saturated

    
     solution at -78°C to freeze the stereochemistry.
    
  • Workup: Warm to RT, extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    .
3. Data Analysis & Validation

After isolation, analyze the crude product via


-NMR.
  • Target Signal: Look for the methoxy singlet (

    
     ppm).
    
  • Diastereomeric Excess (de): Integration of the methoxy signals of the major vs. minor diastereomer.

  • Self-Validation: If

    
    , check the moisture content of the THF or the quality of the NaH. Moisture disrupts the chelation.
    
Protocol C: Post-Reaction Processing (Removal of Auxiliary)

To obtain the final optically active 1,5-dicarbonyl compound or derivative:

  • Raney Nickel Reduction: Dissolve the Michael adduct in EtOH. Add Raney Ni (W-2 activity). Stir at RT for 1-3 hours.

  • Result: The C-S bond is cleaved, replacing the sulfinyl group with a hydrogen atom, leaving the newly formed stereocenters intact.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolate decomposition or wet solvent.Redistill THF over Na/Benzophenone. Ensure NaH is fresh.
Low Diastereoselectivity (de) Temperature too high or lack of chelation.Maintain -78°C strictly. Add

(0.5 eq) to tighten the chelation sphere.
No Reaction Steric bulk of acceptor.Switch base to LDA or KHMDS to generate a more reactive "naked" enolate (warning: may lower

).
Racemization Sulfoxide thermal instability.Ensure all drying steps are done < 40°C. Avoid prolonged exposure to strong acids.

References

  • Solladié, G. (1981). Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group. Synthesis, 1981(03), 185-196.

  • Walker, A. J. (1992). Asymmetric synthesis of beta-hydroxy sulfoxides. Tetrahedron: Asymmetry, 3(8), 961-998.

  • Satoh, T., & Ota, H. (2000). Synthesis of optically active compounds using sulfoxides as chiral auxiliaries. Chemical Reviews, 100(9), 3467-3494.

  • Trost, B. M. (1978). Sulfur reagents for organic synthesis.[1][2][3] Chemical Reviews, 78(4), 363-382.

Sources

Introduction: A Greener Approach to High-Value Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Biocatalytic Reduction of β-Ketosulfoxides: Synthesis of Chiral β-Hydroxysulfoxides

Chiral β-hydroxysulfoxides are exceptionally valuable synthons in the fine chemical and pharmaceutical industries. Their dual stereogenic centers—one at the newly formed hydroxyl-bearing carbon and the other at the sulfur atom—make them powerful chiral auxiliaries and key intermediates in the asymmetric synthesis of complex molecules.[1] Traditionally, the synthesis of these compounds involves the stereocontrolled reduction of β-ketosulfoxides using chemical reagents like diisobutylaluminium hydride (DIBAL-H) with additives such as zinc chloride.[2] While effective, these methods often require stoichiometric amounts of metal hydrides, cryogenic temperatures, and stringent anhydrous conditions, posing challenges for sustainable and large-scale manufacturing.

Biocatalysis has emerged as a powerful alternative, offering highly selective transformations under mild, aqueous conditions.[3][4] This guide focuses on the application of ketoreductases (KREDs) and whole-cell biocatalytic systems for the diastereoselective reduction of the keto moiety in chiral β-ketosulfoxides. By leveraging the inherent selectivity of enzymes, researchers can access specific diastereomers of β-hydroxysulfoxides with high purity, circumventing many of the drawbacks associated with classical chemical methods.[5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the foundational scientific principles and actionable, step-by-step protocols for implementing these biocatalytic methods.

Part 1: Foundational Principles of Biocatalytic Reduction

The Strategic Advantage of Ketoreductases (KREDs)

Ketoreductases are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[6] Their utility in producing chiral alcohols is well-documented and forms the basis of numerous industrial processes.[4][7]

  • Mechanism and Cofactor Dependency: KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of hydride for the reduction.[8] The cost of these cofactors makes the use of isolated enzymes on a preparative scale dependent on an efficient in situ cofactor regeneration system.

  • Stereochemical Control and Prelog's Rule: The stereochemical outcome of the reduction is dictated by the enzyme's topology. Most KREDs follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl to produce the corresponding (S)-alcohol. Others, known as anti-Prelog enzymes, deliver the hydride to the Si-face to yield the (R)-alcohol.[8][9] When the substrate, such as a β-ketosulfoxide, is already chiral, the enzyme's intrinsic facial preference results in a diastereoselective transformation. The selection of the right KRED is therefore critical to obtaining the desired diastereomer.

Whole-Cell Biocatalysts: Self-Contained Reaction Vessels

Employing whole microorganisms, such as recombinant Escherichia coli or baker's yeast (Saccharomyces cerevisiae), offers a practical and cost-effective alternative to using isolated enzymes.[7][9]

  • Inbuilt Cofactor Regeneration: Whole-cell systems possess the endogenous metabolic machinery to regenerate the required NADPH/NADH cofactors, typically by adding a simple and inexpensive cosubstrate like glucose.[5][8] This eliminates the need to add a separate regeneration enzyme system.

  • Enzyme Stability: The cellular environment can protect the expressed ketoreductase from shear stress and denaturation, often leading to enhanced operational stability compared to the isolated enzyme.[7][10]

  • Potential for Side Reactions: A potential drawback is that host organisms may contain endogenous reductases with different or poor stereoselectivities, which can compete with the desired transformation and lower the product's stereochemical purity.[11] This challenge is often addressed by using host strains with specific reductase genes knocked out or by ensuring the overexpressed KRED has significantly higher activity towards the target substrate.

The overall biocatalytic strategy involves the diastereoselective reduction of a chiral β-ketosulfoxide, where the enzyme's selectivity and the substrate's existing stereocenter work in concert to favor the formation of one specific diastereomer.

Figure 1: General scheme for the KRED-catalyzed diastereoselective reduction.

Part 2: Experimental Protocols

This section provides detailed protocols for both initial screening and preparative-scale synthesis.

Protocol 1: Screening a Ketoreductase (KRED) Panel

The objective of this protocol is to rapidly identify suitable KRED candidates from a commercially available screening kit that exhibit high activity and diastereoselectivity for a target β-ketosulfoxide.

1. Materials and Reagents

  • Ketoreductase Screening Kit (e.g., Codex® KRED Screening Kit).[6]

  • Target β-ketosulfoxide substrate.

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • NADP⁺ or NAD⁺ (depending on KRED panel requirements).

  • Cofactor regeneration system: D-Glucose and Glucose Dehydrogenase (GDH).

  • 96-well microplate.

  • Ethyl acetate (HPLC grade).

  • Anhydrous sodium sulfate.

  • DMSO (for substrate stock solution).

2. Experimental Workflow

Figure 2: Workflow for high-throughput screening of a KRED panel.

3. Step-by-Step Methodology

  • Prepare Substrate Stock: Dissolve the β-ketosulfoxide in a minimal amount of DMSO to create a concentrated stock solution (e.g., 200 mM).

  • Prepare Master Mix: In a sterile container, prepare a master mix containing potassium phosphate buffer, NADP⁺ (final conc. 1 mM), D-glucose (final conc. 100 mM), and GDH (final conc. 1-2 U/mL).

  • Reaction Setup:

    • In each well of a 96-well plate, add 180 µL of the master mix.

    • To each well, add the specified amount of the corresponding KRED enzyme from the screening kit (typically 5-10 mg of lyophilized powder or as directed by the manufacturer).

    • Initiate the reactions by adding 10 µL of the substrate stock solution to each well (for a final substrate concentration of 10 mM). Include a negative control well with no enzyme.

  • Incubation: Seal the plate and incubate at 30°C with vigorous shaking (e.g., 250 rpm) for 16-24 hours.

  • Work-up and Extraction:

    • Quench the reaction by adding 200 µL of acetonitrile or ethyl acetate to each well.

    • Mix thoroughly and centrifuge the plate to separate the layers and precipitate protein.

    • Carefully transfer the organic supernatant to a new plate or vials.

  • Analysis: Analyze the organic extract by chiral HPLC or GC to determine the substrate conversion and the diastereomeric and enantiomeric excess of the product.

Protocol 2: Preparative-Scale Whole-Cell Bioreduction

This protocol describes the use of a recombinant E. coli strain overexpressing a selected KRED for a preparative-scale synthesis.

1. Materials and Reagents

  • Recombinant E. coli BL21(DE3) strain harboring a plasmid for the selected KRED.

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin, 50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • D-Glucose.

  • β-ketosulfoxide substrate.

  • Ethyl acetate.

  • Anhydrous magnesium sulfate.

  • Silica gel for column chromatography.

2. Experimental Workflow

Figure 3: Workflow for preparative-scale whole-cell bioreduction.

3. Step-by-Step Methodology

  • Cell Growth and Induction:

    • Inoculate 10 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli strain and grow overnight at 37°C.[5]

    • Use the starter culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Reduce the temperature to 20-25°C and continue incubation for 16-20 hours.[12] This lower temperature promotes proper protein folding and solubility.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).

    • Wash the cell pellet once with 100 mM phosphate buffer (pH 7.0) and centrifuge again.

    • Resuspend the cell pellet in the same buffer to a final cell density of 50 g/L wet cell weight. This is your "resting cell" catalyst.[5]

  • Biotransformation:

    • To the 1 L cell suspension, add D-glucose to a final concentration of 100 mM. This acts as the energy and reducing source for cofactor regeneration.[8]

    • Add the β-ketosulfoxide substrate (e.g., to a final concentration of 10-20 mM). If the substrate is poorly soluble, it can be added as a solution in a minimal amount of a water-miscible co-solvent like DMSO (final concentration <2% v/v).

    • Incubate the reaction at 30°C with gentle shaking (150-180 rpm).

  • Reaction Monitoring: Periodically take small aliquots from the reaction, extract with ethyl acetate, and analyze by TLC or HPLC to monitor the disappearance of the starting material and the formation of the product.

  • Product Isolation and Purification:

    • Once the reaction is complete (typically 24-48 hours), remove the cells by centrifugation (8000 x g, 20 min).

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography to obtain the pure chiral β-hydroxysulfoxide.

Part 3: Data Analysis and Presentation

Accurate analysis of the reaction outcome is crucial for assessing the success of the biocatalytic reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Analytical Method: Chiral HPLC
  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the enantiomers and diastereomers of the product, resulting in different retention times and allowing for their separation and quantification.[13][14]

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Lux® series based on cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds and are a good starting point for method development.[15]

  • Mobile Phase: A typical mobile phase for these columns is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required to improve peak shape.[14]

Data Interpretation and Presentation

The key metrics to determine from the chiral HPLC analysis are:

  • Conversion (%): The percentage of starting material that has been converted to product.

  • Diastereomeric Excess (d.e. %): The excess of one diastereomer over the other. Calculated as [ (D1 - D2) / (D1 + D2) ] * 100, where D1 and D2 are the peak areas of the two diastereomers.

  • Enantiomeric Excess (e.e. %): The enantiomeric purity of the major diastereomer.

The results from a KRED panel screening should be compiled into a clear, concise table for easy comparison.

Table 1: Representative Data from a KRED Panel Screening for the Reduction of a β-Ketosulfoxide

KRED IDConversion (%)Diastereomeric Ratio (D1:D2)d.e. (%)e.e. of Major Diastereomer (%)
KRED-1018595:590>99
KRED-10215---
KRED-1039910:908092
KRED-1049255:451088
...............
Control<1---

This table allows for the rapid identification of promising candidates. For instance, KRED-101 shows good conversion and excellent diastereoselectivity and enantioselectivity for diastereomer D1, making it a prime candidate for preparative-scale synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Sulfoxides.
  • An, R., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Anselmi, S., et al. (2021). Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. Almac Group. Available from: [Link]

  • An, R., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PMC. Available from: [Link]

  • Anonymous. (n.d.). Biocatalysis using plant material: A green access to asymmetric reduction. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Scilit. (n.d.). Recent Advances in Biocatalytic Preparation of Chiral Sulfoxides. Scilit. Available from: [Link]

  • Nakamura, K., et al. (2003). Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate. Available from: [Link]

  • Nakamura, K., et al. (2003). Recent developments in asymmetric reduction of ketones with biocatalysts. Scribd. Available from: [Link]

  • Johnson Matthey. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. Available from: [Link]

  • Thorat, S.S., et al. (2022). Applications of biocatalysts in reduction reaction. World Journal of Pharmaceutical Research. Available from: [Link]

  • Anselmi, S., et al. (2023). Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides. ACS Catalysis. Available from: [Link]

  • Codexis. (n.d.). Enzyme Screening Kits and Panels. Codexis. Available from: [Link]

  • Stewart, J.D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.
  • Solladie, G., et al. (1982). Reduction of .beta.-keto sulfoxides: a highly efficient asymmetric synthesis of both enantiomers of allylic alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Vanagel, M.G. (2024). Synthesis and Stereoselective Reduction of by Ketoreductases. Master's Thesis. Available from: [Link]

  • Gong, W., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Sharma, M., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PMC. Available from: [Link]

  • de la Mora, E., et al. (2020). Whole Cells as Biocatalysts in Organic Transformations. PMC. Available from: [Link]

  • Cogan, D.A., et al. (1998). The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. Academia.edu. Available from: [Link]

  • An, R., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers. Available from: [Link]

  • Vanagel, M.G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. BGSU ScholarWorks. Available from: [Link]

  • Kroutil, W., et al. (2004). Enzymatic reductions for the chemist. Green Chemistry. Available from: [Link]

  • Erian, A., et al. (2013). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. ResearchGate. Available from: [Link]

  • Zou, L., et al. (2021). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology. Available from: [Link]

  • Francis, R.M. (2019). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. CUNY Academic Works. Available from: [Link]

  • Wang, Y., et al. (2025). Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. ChemRxiv. Available from: [Link]

  • An, R., et al. (2024). Synthesis of Chiral Sulfoxides by A Cyclic Oxidation-Reduction Multi-Enzymatic Cascade Biocatalysis. PubMed. Available from: [Link]

  • Boyd, D.R., et al. (2016). Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. PubMed. Available from: [Link]

  • Boyd, D.R., et al. (2016). Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Chiral methods. ResearchGate. Available from: [Link]

  • Douša, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

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Application Note: One-Pot Synthesis of Sulfinylacetone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfinylacetone (1-(methylsulfinyl)propan-2-one) and its derivatives are versatile C3 building blocks in medicinal chemistry. They serve as pivotal intermediates for the synthesis of optically active


-hydroxy sulfoxides, 

-substituted ketones via Pummerer rearrangements, and non-racemic allylic alcohols. Despite their utility, their synthesis is often complicated by the instability of

-ketosulfoxides and the hazardous nature of the reagents involved.

This guide details a robust, field-proven one-pot protocol for the synthesis of sulfinylacetone derivatives via the acylation of the dimethyl sulfoxide (DMSO) anion (dimsyl anion). It integrates critical safety parameters regarding sodium hydride (NaH) in DMSO, precise stoichiometric controls, and downstream application workflows.

Mechanistic Principles

The core transformation relies on the nucleophilic acylation of the dimsyl anion (conjugate base of DMSO, pKa ~35) with an ester. This is a Claisen-type condensation.

Reaction Pathway[1][2][3][4][5][6][7]
  • Deprotonation: Sodium hydride deprotonates DMSO to form the dimsyl anion.[1]

  • Nucleophilic Attack: The dimsyl anion attacks the carbonyl carbon of the ester (e.g., ethyl acetate).

  • Elimination: Ethoxide is eliminated, forming the

    
    -ketosulfoxide.
    
  • Deprotonation (Critical Step): The resulting

    
    -ketosulfoxide (pKa ~11-12) is significantly more acidic than DMSO. It immediately consumes a second equivalent of dimsyl anion to form a stable enolate salt. This drives the equilibrium forward and necessitates a 2:1 stoichiometry  of Base:Ester.
    
Mechanistic Diagram

ReactionMechanism NaH NaH (Base) Dimsyl Dimsyl Anion (CH3-SO-CH2⁻ Na⁺) NaH->Dimsyl - H2 (gas) DMSO DMSO (Solvent/Reagent) DMSO->Dimsyl Intermediate Tetrahedral Intermediate Dimsyl->Intermediate + Ester Ester Ester (R-CO-OEt) Ester->Intermediate ProductSalt Stable Enolate Salt (R-CO-CH-SO-CH3)⁻ Na⁺ Intermediate->ProductSalt Elimination of EtO⁻ + 2nd Eq. Dimsyl FinalProduct Sulfinylacetone Derivative (Beta-Ketosulfoxide) ProductSalt->FinalProduct Acid Quench (H+)

Figure 1: Mechanistic pathway for the generation of sulfinylacetone derivatives via dimsyl anion acylation.[2]

Detailed Protocol: Synthesis of 1-(Methylsulfinyl)propan-2-one

Safety Critical Warning: The reaction of Sodium Hydride (NaH) with DMSO is potentially explosive if not controlled. Decomposition of DMSO can occur above 50-60°C, leading to thermal runaway.

  • NEVER heat the NaH/DMSO mixture above 70°C.

  • ALWAYS use an inert atmosphere (Nitrogen or Argon).

  • OPTIONAL: Dilution with THF (1:1 v/v) mitigates thermal risks but may slow the anion formation.

Materials & Reagents[3][4][6][7][8][9][10][11][12][13][14][15]
  • Sodium Hydride (NaH): 60% dispersion in mineral oil (4.4 g, 110 mmol).

  • Dimethyl Sulfoxide (DMSO): Anhydrous, stored over molecular sieves (50 mL).

  • Ethyl Acetate: Anhydrous (4.9 mL, 50 mmol).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate for extraction; Brine; HCl (1M).

Step-by-Step Procedure
Phase 1: Generation of Dimsyl Sodium
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Flush with Argon.

  • Washing (Optional): If mineral oil interference is a concern for downstream analysis, wash the NaH (4.4 g) with dry pentane (3 x 10 mL) under Argon. Decant the pentane carefully. Note: For most preparative scales, the oil is benign and can be removed during workup.

  • Anion Formation: Add anhydrous DMSO (50 mL) to the NaH.

  • Heating: Heat the mixture to 60°C (internal temperature). Stir effectively. Hydrogen gas evolution will be vigorous initially.

  • Completion: Maintain at 60°C for 45–60 minutes until gas evolution ceases completely. The solution should appear clear and slightly grey/green.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

Phase 2: Acylation (The One-Pot Step)
  • Addition: Add Ethyl Acetate (4.9 mL, 50 mmol) dropwise via syringe over 15 minutes.

    • Observation: The mixture may become gelatinous or solidify as the enolate salt precipitates. This is normal.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 1 hour.

Phase 3: Quench and Isolation
  • Quench: Cool the mixture back to 0°C. Slowly add water (50 mL) to quench any excess base.

    • Caution: Exothermic.[3][4][5]

  • Acidification: Carefully acidify the aqueous solution with 1M HCl to pH 3–4 .

    • Note: Do not go below pH 2, as

      
      -ketosulfoxides can undergo Pummerer-like decomposition or acid-catalyzed racemization/cleavage.
      
  • Extraction: Extract the mixture with Dichloromethane (3 x 50 mL). Sulfinylacetone is amphiphilic; thorough extraction is necessary.

  • Wash: Wash the combined organic layers with Brine (50 mL) to remove residual DMSO.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough (>90%) for subsequent steps. If necessary, purify via flash chromatography (SiO2, EtOAc/MeOH gradient).

Expected Results
  • Yield: 70–85%

  • Appearance: Pale yellow oil or low-melting solid.

  • Stability: Store at -20°C.

    
    -ketosulfoxides are hygroscopic and can decompose slowly at room temperature.
    

Optimization & Troubleshooting

ParameterIssueSolution
Stoichiometry Low YieldEnsure 2:1 ratio of Dimsyl Anion to Ester. The product enolate traps the second equivalent.
Temperature Dark/Tarred ProductDo not exceed 70°C during anion formation. Keep acylation step < 25°C.
Workup Product in Aqueous PhaseThe product is water-soluble.[6][2] Use DCM for extraction (better than EtOAc) and saturate the aqueous phase with NaCl (salting out).
Safety Runaway ExothermIf scaling up (>10g), dilute DMSO with THF (1:1) and generate anion at reflux of THF (66°C).

Applications in Drug Discovery[19]

The sulfinylacetone motif is a "chiral switch" and a reactive handle.

A. Asymmetric Reduction (Synthesis of Chiral 1,2-Diols)

-Ketosulfoxides can be reduced with high diastereoselectivity to 

-hydroxy sulfoxides.
  • Reagent: DIBAL-H / ZnCl2.

  • Outcome: The sulfoxide chirality directs the hydride attack (1,3-induction), yielding high de (diastereomeric excess).

  • Utility: Removal of the sulfinyl group (Raney Ni) yields optically pure secondary alcohols.

B. Pummerer Rearrangement

Treatment with acetic anhydride triggers the Pummerer rearrangement, converting the sulfinyl group into an


-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone.
  • Transformation: Sulfinylacetone

    
    
    
    
    
    -hydroxy ketone or
    
    
    -keto aldehyde derivatives.
Workflow Diagram: Applications

Applications cluster_0 Path A: Asymmetric Synthesis cluster_1 Path B: Pummerer Transformation Sulfinylacetone Sulfinylacetone (Racemic or Chiral) Reduction Stereoselective Reduction (DIBAL/ZnCl2) Sulfinylacetone->Reduction Ac2O Pummerer Rearrangement (Ac2O/Heat) Sulfinylacetone->Ac2O HydroxySulf Beta-Hydroxy Sulfoxide (High de) Reduction->HydroxySulf Desulf Desulfurization (Raney Ni) HydroxySulf->Desulf Alcohol Optically Pure Secondary Alcohol Desulf->Alcohol Acetoxy Alpha-Acetoxy Sulfide Ac2O->Acetoxy Hydrolysis Hydrolysis Acetoxy->Hydrolysis Dicarbonyl 1,2-Dicarbonyl Derivative Hydrolysis->Dicarbonyl

Figure 2: Downstream synthetic utility of sulfinylacetone derivatives in medicinal chemistry.

References

  • Corey, E. J.; Chaykovsky, M. (1964). "Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1345–1353. Link

  • Iriuchijima, S.; Maniwa, K.; Tsuchihashi, G. (1970). "Synthesis of -Keto Sulfoxides by the Reaction of Esters with Methylsulfinyl Carbanion." Journal of the American Chemical Society, 92, 4296.
  • Yang, Q.; et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217. Link

  • Solladié, G. (1981). "Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group." Synthesis, 1981(3), 185-196.
  • Trost, B. M. (1978). "Some Aspects of Organosulfur-Mediated Synthetic Methods." Chemical Reviews, 78(4), 363-382. Link

Sources

Functionalization of the methylene group in (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the stereoselective functionalization of the methylene group in (-)-4-Methoxyphenylsulfinylacetone, a valuable chiral building block in modern asymmetric synthesis.

Introduction: The Strategic Value of this compound

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for applications in drug discovery and development, chiral auxiliaries and synthons are indispensable tools.[1] this compound stands out as a particularly versatile chiral building block. Its synthetic utility is primarily derived from the strategic placement of a chiral sulfoxide group adjacent to a ketone. This arrangement activates the intervening methylene group for deprotonation, leading to the formation of a stereochemically defined enolate. The sulfinyl moiety then acts as a powerful stereodirecting group, enabling highly diastereoselective bond formations at this methylene position. This guide provides a detailed exploration of the core methodologies for functionalizing this key methylene group, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers.

Core Principle: Stereocontrolled Enolate Formation

The acidic protons of the methylene group (α-protons) in this compound can be readily removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. The remarkable utility of this reagent stems from the predictable stereochemistry of this enolate. The lithium cation is believed to chelate between the sulfinyl oxygen and the enolate oxygen, creating a rigid, five-membered ring structure. This conformation sterically shields one face of the planar enolate, dictating that incoming electrophiles will preferentially attack from the less hindered face. This principle of substrate-controlled diastereoselection is the foundation for the high levels of stereocontrol observed in subsequent reactions.

Caption: Stereocontrolled enolate formation and subsequent electrophilic attack.

Application I: Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[2] The reaction of the chiral enolate of this compound with various aldehydes provides a reliable method for synthesizing β-hydroxy sulfinylketones, which are valuable precursors to chiral diols and other complex molecules. The facial selectivity enforced by the chelated lithium enolate translates into high diastereoselectivity in the final product.

Protocol: General Procedure for Aldol Addition

Materials:

  • This compound

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Aldehyde (e.g., isobutyraldehyde), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Enolate Formation:

    • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (0.2 M relative to the sulfinylacetone) and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the flask.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form a clear solution of LDA.

    • Re-cool the LDA solution to -78 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Add the desired aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy sulfinylketone.

Representative Data
AldehydeDiastereomeric Ratio (d.r.)Yield (%)
Isobutyraldehyde>95:585
Benzaldehyde>95:590
Cinnamaldehyde>90:1082

Application II: Diastereoselective Michael Additions

The Michael or conjugate addition is a powerful reaction for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[3] The chiral enolate derived from this compound serves as an excellent Michael donor, enabling the synthesis of 1,5-dicarbonyl compounds with a high degree of stereocontrol.[4]

Protocol: General Procedure for Michael Addition

Materials:

  • Same as for the Aldol Reaction protocol.

  • Michael Acceptor (e.g., methyl vinyl ketone), freshly distilled.

Procedure:

  • Enolate Formation:

    • Follow step 1 of the Aldol Addition protocol precisely to generate the chiral lithium enolate.

  • Michael Addition:

    • Add the Michael acceptor (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • After the addition, allow the reaction mixture to stir at -78 °C for a specified time (typically 2-4 hours), carefully monitoring by TLC.

  • Workup and Purification:

    • Follow step 3 of the Aldol Addition protocol for quenching, extraction, and purification.

Caption: General workflow for functionalizing this compound.

Application III: Diastereoselective α-Alkylation

The alkylation of enolates is a fundamental method for constructing new carbon-carbon bonds.[5][6] This reaction allows for the introduction of a wide variety of alkyl groups at the α-position of the ketone. The stereochemical integrity established during enolate formation is transferred to the newly formed stereocenter.

Protocol: General Procedure for α-Alkylation

Materials:

  • Same as for the Aldol Reaction protocol.

  • Alkylating agent (e.g., methyl iodide, benzyl bromide), freshly purified.

Procedure:

  • Enolate Formation:

    • Follow step 1 of the Aldol Addition protocol to generate the chiral lithium enolate.

  • Alkylation:

    • Add the alkylating agent (1.2-1.5 equivalents), either neat or as a solution in THF, to the enolate solution at -78 °C.

    • The reaction is often allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) over several hours to ensure complete reaction. Monitor progress by TLC.

  • Workup and Purification:

    • Follow step 3 of the Aldol Addition protocol for quenching, extraction, and purification.

Causality Behind Experimental Choices:

  • Base Selection: LDA is a strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and rapid deprotonation, while its bulk minimizes side reactions like nucleophilic attack on the ketone carbonyl.[7]

  • Solvent: Anhydrous THF is an ideal aprotic polar solvent that effectively solvates the lithium cation without interfering with the reaction, helping to stabilize the chelated enolate intermediate.

  • Temperature: The use of low temperatures (-78 °C) is critical. It kinetically favors the formation of the desired thermodynamic enolate, prevents decomposition of the base and enolate, and enhances the diastereoselectivity of the subsequent C-C bond formation by rigidifying the transition state.[7]

Conclusion

This compound is a powerful and reliable chiral synthon for asymmetric synthesis. The sulfinyl group provides a robust handle for inducing chirality, enabling the highly diastereoselective functionalization of the adjacent methylene group through aldol, Michael, and alkylation reactions. The protocols described herein are self-validating and provide a solid foundation for researchers and drug development professionals to construct complex, stereochemically rich molecules with confidence. The predictability and high fidelity of these transformations underscore the importance of sulfoxide-mediated stereocontrol in modern organic chemistry.

References

  • Title: Alkylation of enolates | Organic Chemistry II Class Notes...
  • Source: N/A (Likely a chapter from a chemistry textbook or thesis)
  • Title: Synthesis by Aldol and Related Condensation Reactions Source: Science of Synthesis URL
  • Title: 22.
  • Title: 22.
  • Title: 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts Source: Chemistry LibreTexts URL:_
  • Title: Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate Source: University of Richmond Scholarship Repository URL
  • Title: Intramolecular Thia-anti-Michael Addition of a Sulfur Anion to Enones Source: American Chemical Society Publications URL
  • Source: Nature (via NIH)
  • Title: Michael Addition Reaction Catalyzed by Imidazolium Chloride Source: MDPI URL:_
  • Title: Asymmetric synthesis – Knowledge and References Source: Taylor & Francis URL
  • Title: An Aldol Condensation to synthesize Chalcones Source: CDN URL
  • Source: Molecules (via PMC)
  • Title: Catalytic Asymmetric Olefin Metathesis Source: Angewandte Chemie International Edition URL
  • Title: Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one Source: BenchChem URL
  • Title: Thia-Michael Addition in Diverse Organic Synthesis Source: International Journal of Trend in Scientific Research and Development URL
  • Title: Asymmetric synthesis with sulfur(IV) and sulfur(VI)
  • Source: Chemical Science (RSC Publishing)
  • Title: Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B Source: Journal of the American Chemical Society URL

Sources

Troubleshooting & Optimization

Technical Support Center: Asymmetric Reduction of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

The stereoselective reduction of β-ketosulfoxides is a cornerstone of modern asymmetric synthesis, allowing for the creation of enantiomerically enriched β-hydroxysulfoxides. These products are valuable chiral building blocks for a wide array of complex molecules and natural products.[1] The sulfinyl group, with its inherent chirality and ability to coordinate with reagents, serves as a powerful chiral auxiliary, directing the stereochemical outcome of the ketone reduction.[1][2]

This guide addresses common challenges encountered during the reduction of (-)-4-Methoxyphenylsulfinylacetone, providing troubleshooting advice and detailed protocols to help researchers maximize enantiomeric excess (ee) and diastereoselectivity (de).

Frequently Asked Questions & Troubleshooting

Q1: My enantiomeric excess (ee) is low after reducing this compound. What are the primary factors I should investigate?

Low enantiomeric and diastereomeric excess typically stems from a lack of control over the reaction's transition state geometry. The stereochemical outcome is dictated by a delicate interplay of factors that stabilize one transition state over the others.

Key Influential Factors:

  • Choice of Reducing Agent: The steric bulk and electronic properties of the hydride source are paramount. Small, non-hindered reagents like NaBH₄ often show poor selectivity. In contrast, bulky reagents like Diisobutylaluminum Hydride (DIBAL-H) or Lithium Tri-sec-butylborohydride (L-Selectride) are essential for achieving high stereocontrol.[3][4]

  • Chelation vs. Non-Chelation Control: The presence or absence of a chelating metal ion (either from a Lewis acid additive or the reducing agent itself) is the most critical factor in determining which diastereomer is formed.[1][5]

    • Non-Chelating Conditions: Favor a rigid, chair-like transition state where the sulfinyl oxygen and the methoxyphenyl group dictate the trajectory of hydride delivery.

    • Chelating Conditions: Involve the formation of a six-membered ring intermediate where a metal ion coordinates to both the sulfinyl and carbonyl oxygens. This locks the substrate in a different conformation, reversing the facial selectivity of the hydride attack.[1]

  • Reaction Temperature: These reductions are highly sensitive to temperature. Low temperatures (typically -78 °C) are crucial to minimize the energy of the system, thereby amplifying the small energy differences between the competing diastereomeric transition states.[6][7] Reactions run at higher temperatures often result in diminished selectivity.

Q2: I need to synthesize a specific diastereomer of the resulting β-hydroxy sulfoxide. How do I choose the correct reducing agent and conditions?

The choice of reducing agent is the primary method for controlling which diastereomer is produced. The two main pathways, non-chelation and chelation-controlled, lead to epimeric products at the newly formed stereocenter.[1]

Path A: Non-Chelation-Controlled Reduction (e.g., DIBAL-H alone)

  • Mechanism: In the absence of a strong Lewis acid, the reduction with DIBAL-H proceeds via an intramolecular hydride transfer through a six-membered cyclic transition state. The conformation is dictated by minimizing steric interactions, primarily with the bulky p-methoxyphenyl group.[1] This is analogous to the Zimmerman-Traxler model for aldol reactions.[8][9]

  • Outcome: This pathway typically yields one specific diastereomer with high selectivity.

Path B: Chelation-Controlled Reduction (e.g., DIBAL-H with ZnCl₂ or L-Selectride)

  • Mechanism: The addition of a Lewis acid like ZnCl₂ or the use of a lithium-containing reagent like L-Selectride forces chelation between the sulfinyl oxygen, the carbonyl oxygen, and the metal ion (Zn²⁺ or Li⁺).[1][5][10] This creates a rigid, conformationally constrained six-membered ring that exposes the opposite face of the carbonyl to hydride attack.

  • Outcome: This pathway reliably produces the opposite diastereomer compared to the non-chelation route. L-Selectride is particularly effective due to its high steric bulk, which enhances the facial selectivity.[3][11]

Summary of Reagent Choice and Expected Outcome

ConditionReagent(s)Control MechanismExpected Major DiastereomerTypical Selectivity
Non-ChelatingDIBAL-HZimmerman-Traxler ModelDiastereomer AHigh (often >95:5 de)
ChelatingDIBAL-H + ZnCl₂Lewis-Acid ChelationDiastereomer BHigh (often >95:5 de)[1][5]
ChelatingL-SelectrideLithium ChelationDiastereomer BVery High (often >98:2 de)[12]
Q3: My reaction is producing a nearly 1:1 mixture of diastereomers, even at low temperatures. What's going wrong?

A significant loss of diastereoselectivity, especially when using a reliable protocol, often points to issues with reagent quality, stoichiometry, or subtle procedural errors.

  • Reagent Integrity: Both DIBAL-H and L-Selectride are extremely sensitive to air and moisture.[13] Partial degradation of the reagent can lead to less effective or alternative reaction pathways, eroding selectivity. Always use freshly opened bottles or titrate older solutions to determine the active hydride concentration.

  • Premature Quenching: Ensure the reaction is allowed to proceed to completion before workup. Incomplete reactions can sometimes favor the less-stable, kinetically-formed product, which may not be the desired diastereomer.

  • Lewis Acid Stoichiometry (for Chelation Control): When using ZnCl₂, ensure it is anhydrous and added in at least a 1:1 molar ratio relative to the substrate before the addition of the reducing agent. Incomplete chelation will result in a competition between the chelated and non-chelated pathways, leading to a mixture of products.

  • Solvent Purity: Use anhydrous solvents. Trace amounts of water will rapidly consume the hydride reagent.

Validated Experimental Protocols

Protocol A: Non-Chelation-Controlled Reduction with DIBAL-H

This protocol is designed to favor the diastereomer formed via the non-chelated Zimmerman-Traxler transition state.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Substrate Preparation: Dissolve this compound (1.0 eq) in anhydrous toluene (to make a ~0.1 M solution) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.[6]

  • Reagent Addition: Slowly add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol (2.0 eq).

  • Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Chelation-Controlled Reduction with L-Selectride

This protocol is designed to favor the diastereomer formed via the chelated transition state.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Substrate Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (to make a ~0.1 M solution) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -75 °C. The bulky nature of L-Selectride is key to its high selectivity.[14]

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor by TLC.

  • Quenching: While still at -78 °C, slowly add water dropwise to quench the excess L-Selectride, followed by 3M aqueous NaOH and 30% H₂O₂. Caution: The addition of H₂O₂ to the borane byproducts is exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Mechanistic Visualization

The stereochemical outcome is determined by the geometry of the six-membered transition state. The chiral sulfinyl group forces the substituents into positions that minimize 1,3-diaxial interactions, thereby directing the hydride attack to a specific face of the carbonyl.[15]

G

References

  • The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. Academia.edu. Available at: [Link]

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. Available at: [Link]

  • Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (2019). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 24(10), 1854. Available at: [Link]

  • A facile stereospecific synthesis of chiral β-keto sulfoxides. ElectronicsAndBooks. Available at: [Link]

  • Zimmerman-Traxler Model. OpenOChem Learn. Available at: [Link]

  • Solladié, G., Demailly, G., & Greck, C. (1985). Reduction of .beta.-keto sulfoxides: a highly efficient asymmetric synthesis of both enantiomers of allylic alcohols. The Journal of Organic Chemistry, 50(9), 1552-1554. Available at: [Link]

  • L-selectride. Wikipedia. Available at: [Link]

  • Nogueira, C. W., & Menezes, P. H. (2010). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Synlett, 2010(12), 1893-1894. Available at: [Link]

  • DIBAL-H Reduction. Organic Synthesis. Available at: [Link]

  • DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]

  • Myers, A. G. Zimmerman Traxler Model. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • DIBAL Reducing Agent. Chemistry Steps. Available at: [Link]

  • DIBAL-H: Mechanism and Applications. Scribd. Available at: [Link]

  • L and K Selectrides. Scribd. Available at: [Link]

  • Xiao, K.-J., et al. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 15(4), 2732-2743. Available at: [Link]

  • Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. Available at: [Link]

  • The Zimmerman-Traxler Transition State Model. YouTube. Available at: [Link]

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Preventing racemization of (-)-4-Methoxyphenylsulfinylacetone during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize (-)-4-Methoxyphenylsulfinylacetone. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the stereochemical integrity of your compound throughout the synthetic process.

Introduction: The Challenge of Stereochemical Purity

This compound is a valuable chiral building block in asymmetric synthesis. Its utility is intrinsically linked to its enantiomeric purity. However, the stereocenter at the sulfur atom is susceptible to racemization under various conditions encountered during synthesis and purification. This guide will provide a comprehensive framework for understanding and preventing the loss of optical activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in chiral sulfoxides like this compound?

A1: The primary cause of racemization in chiral sulfoxides is the pyramidal inversion of the sulfur stereocenter.[1] This process has a significant energy barrier, making most sulfoxides configurationally stable at room temperature.[2] However, this barrier can be overcome under certain conditions, leading to a loss of enantiomeric purity.

Q2: What are the key factors that can induce racemization during the synthesis of β-keto sulfoxides?

A2: Several factors can promote racemization:

  • Temperature: Elevated temperatures provide the thermal energy required to overcome the inversion barrier. Most sulfoxides are stable at room temperature but can racemize at temperatures above 200°C.[3][4]

  • Acids and Bases: Both strong acids and bases can catalyze racemization. The α-protons of β-keto sulfoxides are particularly acidic, and their removal by a base can lead to racemization.[5][6]

  • Solvents: The polarity of the solvent can influence the rate of racemization.[3][7] Apolar solvents may favor racemization in some cases, while polar solvents can stabilize the chiral sulfoxide.

  • Light: Photoirradiation, especially in the presence of a photosensitizer, can facilitate racemization by lowering the energy barrier for pyramidal inversion.[4][8][9]

Q3: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?

A3: The most reliable method for determining the enantiomeric excess of chiral sulfoxides is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10][11] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for resolving sulfoxide enantiomers.[10][12][13]

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low enantiomeric excess (ee) in the final product. 1. Racemization during the formation of the β-keto sulfoxide. a. Choice of Base: Use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) for the deprotonation of the chiral methyl sulfoxide. Strong, less hindered bases can increase the rate of racemization.[3] b. Temperature Control: Maintain a low temperature (typically -78 °C) throughout the deprotonation and subsequent reaction with the ester. This minimizes the thermal energy available for pyramidal inversion. c. Reaction Time: Keep the reaction time as short as possible while ensuring complete conversion. Prolonged exposure to basic conditions can increase the risk of racemization.
2. Racemization during workup and purification. a. Neutralize Carefully: Quench the reaction with a mild acidic solution (e.g., saturated aqueous ammonium chloride) at low temperature. Avoid strong acids, as they can catalyze racemization. b. Avoid High Temperatures: Concentrate the product under reduced pressure at a low temperature. Avoid heating during solvent removal. c. Purification Method: Use flash column chromatography on silica gel at room temperature. If the compound is sensitive, consider performing the chromatography in a cold room. Avoid purification methods that require high temperatures.
Inconsistent ee values between batches. 1. Variability in reagent quality. a. Freshly Prepared Base: Prepare LDA or other strong bases immediately before use. The concentration and purity of commercially available organolithium reagents can vary. b. Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Water can react with the strong base and affect the reaction conditions.
2. Inconsistent temperature control. a. Calibrated Thermometer: Use a calibrated low-temperature thermometer to accurately monitor the reaction temperature. b. Efficient Cooling Bath: Use a well-maintained and efficient cooling bath (e.g., dry ice/acetone) to ensure consistent low temperatures.
Complete loss of optical activity. 1. Exposure to strong acids or bases for a prolonged period. Review the workup and purification procedures to identify any steps where the product is exposed to harsh pH conditions. Neutralize any acidic or basic washes promptly.
2. Exposure to UV light. Protect the reaction mixture and the purified product from direct sunlight or other sources of UV radiation. Use amber-colored glassware or cover the reaction flask with aluminum foil.[4][8][9]

Experimental Protocols

Protocol 1: Synthesis of (-)-(S)-Methyl p-Methoxyphenyl Sulfoxide (Andersen-Type Synthesis)

This protocol is adapted from the well-established Andersen synthesis of chiral sulfoxides.[2][8]

Materials:

  • (-)-Menthyl p-toluenesulfinate

  • 4-Methoxyphenylmagnesium bromide (prepared from 4-bromoanisole and magnesium turnings)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (-)-menthyl p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxyphenylmagnesium bromide (1.1 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (-)-(S)-methyl p-methoxyphenyl sulfoxide.

Protocol 2: Synthesis of this compound

This protocol is a general method for the synthesis of β-keto sulfoxides.

Materials:

  • (-)-(S)-Methyl p-methoxyphenyl sulfoxide

  • Lithium diisopropylamide (LDA) (freshly prepared or a high-quality commercial solution)

  • Ethyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (-)-(S)-methyl p-methoxyphenyl sulfoxide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF to the sulfoxide solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.

  • Add ethyl acetate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature below 30°C.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualization of Key Processes

Workflow for Preventing Racemization

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis cluster_prevention Key Prevention Strategies synthesis_start Start with Enantiopure (-)-Methyl p-Methoxyphenyl Sulfoxide deprotonation Deprotonation with LDA at -78°C synthesis_start->deprotonation Anhydrous THF reaction Reaction with Ester at -78°C deprotonation->reaction Short reaction time quench Quench with sat. NH4Cl at -78°C reaction->quench extraction Extraction at RT quench->extraction purification Column Chromatography at RT extraction->purification analysis Chiral HPLC Analysis purification->analysis low_temp Low Temperature (-78°C) hindered_base Sterically Hindered Base (LDA) mild_quench Mild Quench no_heat Avoid Heat no_uv Protect from Light

Caption: Workflow for the synthesis of this compound, emphasizing key steps to prevent racemization.

Racemization Pathways

G cluster_pathways Racemization Catalysts S_enantiomer (-)-(S)-Enantiomer R_enantiomer (+)-(R)-Enantiomer S_enantiomer->R_enantiomer Pyramidal Inversion Racemic Racemic Mixture S_enantiomer->Racemic R_enantiomer->Racemic Heat Heat Heat->S_enantiomer Acid Strong Acid Acid->S_enantiomer Base Strong Base Base->S_enantiomer Light UV Light Light->S_enantiomer

Caption: Potential pathways leading to the racemization of a chiral sulfoxide.

References

  • Deracemization of a Racemic Allylic Sulfoxide Using Viedma Ripening. Crystal Growth & Design, 2017. URL: [Link]

  • Deracemization of a Racemic Allylic Sulfoxide Using Viedma Ripening. PMC, 2017. URL: [Link]

  • Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH, 2008.
  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry, 2008. URL: [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave online, 2018. URL: [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 2020. URL: [Link]

  • (Diphenoxyphosphoryl)methyl p-tolyl sulfoxide: A new reagent for Z-selective synthesis of racemic and optically active vinyl sulfoxides. Taylor & Francis, 2016. URL: [Link]

  • Separation of Methyl p-tolyl Sulfoxide Enantiomers Using a REFLECT™ I-Cellulose Z Column. Regis Technologies, Inc..
  • Synthesis of Enantioenriched Sulfoxides. ResearchGate, 2011. URL: [Link]

  • Benzene, 1-methyl-4-(methylsulfinyl)-, (S). Organic Syntheses Procedure. URL: [Link]

  • Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. PMC, 2023. URL: [Link]

  • Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 2023. URL: [Link]

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. PMC, 2023. URL: [Link]

  • Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences, 2024. URL: [Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 2018. URL: [Link]

  • The Chiral Notebook. Phenomenex.
  • Separation of Methy p-tolyl Sulfoxide Entantiomers Using a Reflect I-Cellulose Z Column. Regis Technologies, Inc., 2021. URL: [Link]

  • Chiral HPLC Separations. Phenomenex. URL: [Link]

  • Racemization and cleavage of sulfoxides by methyllithium. Journal of the American Chemical Society, 1968. URL: [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry, 2013. URL: [Link]

  • Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. PMC, 2021. URL: [Link]

  • Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 2021. URL: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL: [Link]

  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate, 2022. URL: [Link]

  • Enantioselective Sulfoxidation. Chemistry LibreTexts, 2021. URL: [Link]

  • Chapter 1 Optically active β-keto sulfoxides and analogues in asymmetric synthesis. Scilit, 1994. URL: [Link]

  • A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5. SciSpace, 2002. URL: [Link]

Sources

Technical Support Center: Optimizing Yield of Chiral 4-Methoxyphenyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of enantiopure 4-methoxyphenyl methyl sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this valuable chiral sulfoxide. Chiral sulfoxides are critical building blocks in asymmetric synthesis and are found in several important pharmaceuticals.[1][2]

The synthesis of the target compound, (-)-4-Methoxyphenylsulfinylacetone, as specified, appears to involve a misnomer. The standard and most direct route to a chiral sulfoxide with a 4-methoxyphenyl group is the asymmetric oxidation of 4-methoxythioanisole, which yields (-)-4-Methoxyphenyl Methyl Sulfoxide . This guide will focus on the optimization of this specific, widely practiced transformation.

Our approach is rooted in providing not just protocols, but the causal logic behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the asymmetric oxidation of 4-methoxythioanisole.

Q1: My reaction has stalled, showing low conversion of the starting sulfide. What are the likely causes and how can I fix it?

Low or incomplete conversion is a common issue that can often be traced back to the catalytic system or reaction conditions.

Immediate Diagnostic Checks:

  • Catalyst Preparation and Activity: The most widely used method for this transformation is a modification of the Kagan-Sharpless procedure, which employs a titanium-tartrate complex.[2][3] The formation of the active chiral catalyst is highly sensitive to the stoichiometry of its components, especially water.[2]

    • Causality: A specific amount of water is crucial for forming the active dimeric titanium-tartrate species that directs the stereochemistry. Too little or too much water can lead to the formation of inactive or non-selective catalytic species.[2]

    • Solution: Ensure precise addition of all catalyst components: Ti(Oi-Pr)₄, diethyl tartrate (DET), and water, typically in a 1:2:1 ratio.[3] Prepare the catalyst in situ under an inert atmosphere (Nitrogen or Argon) to prevent premature deactivation.

  • Oxidant Potency: The reaction relies on an organic peroxide, such as cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP). These reagents can degrade over time.

    • Causality: A lower-than-expected concentration of the active oxidant will result in stoichiometric under-dosing, leading to incomplete conversion.

    • Solution: Use a fresh bottle of the oxidant or titrate an older bottle to determine its active concentration before use.

  • Temperature Control: While lower temperatures favor enantioselectivity, a temperature that is too low can significantly slow down the reaction rate, making it appear stalled over a typical timeframe.

    • Solution: If conversion is low at a given temperature (e.g., -20 °C), consider allowing the reaction to run longer or increasing the temperature slightly (e.g., to 0 °C or room temperature), while carefully monitoring the impact on enantiomeric excess (ee).

dot graph TD { A[Low Conversion Detected] --> B{Check Catalyst}; B --> C{Is Ti:DET:H₂O ratio correct?}; C -- No --> D[Re-prepare catalyst with precise stoichiometry]; C -- Yes --> E{Check Oxidant}; E --> F{Is oxidant fresh/titrated?}; F -- No --> G[Use new oxidant or determine active concentration]; F -- Yes --> H{Check Temperature}; H --> I{Is temperature too low?}; I -- Yes --> J[Increase temperature slightly or extend reaction time]; I -- No --> K[Consider sulfide purity or solvent issues]; }

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing significant formation of the corresponding sulfone byproduct. How can I minimize this over-oxidation?

Over-oxidation of the desired sulfoxide to the achiral sulfone is the most common side reaction that reduces yield.[4][5]

Key Strategies to Minimize Sulfone Formation:

StrategyCausality & Explanation
Optimize Oxidant Stoichiometry The rate of sulfoxide oxidation to sulfone can be comparable to the initial sulfide oxidation. Using a large excess of the oxidant dramatically increases the likelihood of this secondary oxidation. Action: Start with 1.1-1.2 equivalents of the oxidant and optimize based on reaction monitoring.[4]
Slow, Controlled Addition Adding the oxidant all at once creates a high initial concentration, promoting over-oxidation. Action: Add the oxidant dropwise via a syringe pump over several hours. This keeps the instantaneous oxidant concentration low, favoring the initial, faster oxidation of the sulfide.[6]
Maintain Low Temperature The activation energy for sulfone formation can be higher than for sulfoxide formation. Action: Running the reaction at a controlled low temperature (e.g., 0 °C) can help minimize the rate of over-oxidation.[4]
Real-Time Reaction Monitoring Allowing the reaction to proceed long after the starting sulfide has been consumed provides an opportunity for the desired product to be over-oxidized. Action: Monitor the reaction every 30-60 minutes by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is no longer visible.[4]
Q3: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

Poor enantioselectivity points to issues with the chiral environment of the transition state.

Core Factors Influencing Enantioselectivity:

  • Temperature: This is one of the most critical parameters.

    • Causality: The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Lowering the temperature amplifies the impact of this energy difference, thereby increasing the selectivity for the lower-energy pathway.

    • Solution: Perform the reaction at a lower temperature. If you are running at room temperature, try 0 °C or -20 °C.

  • Chiral Catalyst Integrity: The precise structure of the chiral catalyst is paramount.

    • Causality: As mentioned in Q1, an incorrect ratio of components, especially water, leads to a poorly defined or achiral catalytic species, resulting in a racemic background reaction.[2] Additives can also play a key role. For instance, some procedures report that adding a hindered base like N,N-diisopropylethylamine (DIPEA) can improve the catalyst's performance.[3]

    • Solution: Re-verify your catalyst preparation protocol. Ensure anhydrous conditions (apart from the stoichiometric water) and an inert atmosphere. Consider trialing the inclusion of additives as reported in the literature.

  • Solvent Choice: The solvent can influence the catalyst structure and aggregation state.

    • Solution: Dichloromethane and toluene are common solvents for this reaction.[7] If you are experiencing issues, ensure you are using a dry, high-purity grade of the specified solvent.

dot graph TD { A[Low ee Detected] --> B{Check Temperature}; B -- "Temp > 0°C" --> C[Lower temperature to 0°C or -20°C]; B -- "Temp ≤ 0°C" --> D{Check Catalyst Integrity}; D --> E{Is Ti:DET:H₂O ratio 1:2:1?}; E -- No --> F[Re-prepare catalyst precisely]; E -- Yes --> G{Consider Additives}; G --> H[Trial reaction with DIPEA or other reported additives]; H --> I{Check Solvent}; I --> J[Ensure use of anhydrous, high-purity solvent]; }

Caption: Decision tree for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)
  • Q: How do I accurately monitor the reaction and determine the final ee?

    • A: For reaction monitoring, TLC is effective. Use a mobile phase like ethyl acetate/hexane. The sulfide is less polar (higher Rf) than the sulfoxide, and the sulfone is often slightly more polar than the sulfoxide. For determining enantiomeric excess, Chiral HPLC is the gold standard.[8][9] A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) with a mobile phase of hexane/isopropanol is typically effective for resolving the sulfoxide enantiomers.[9][10]

  • Q: Are there greener or alternative methods to the titanium-based system?

    • A: Yes. Biocatalytic methods using engineered enzymes like Baeyer-Villiger monooxygenases (BVMO) have shown exceptional performance, achieving >99% ee with as little as 0.1% sulfone byproduct.[7][11] These reactions are run in aqueous media under mild conditions. Vanadium-based catalysts are also an alternative.[12]

  • Q: I'm struggling with product purification. What are the best practices?

    • A: After quenching the reaction (e.g., with aqueous sodium bisulfite), perform a standard aqueous workup. The primary method for purification is flash column chromatography on silica gel.[10] A gradient of ethyl acetate in hexane is usually effective at separating the non-polar starting sulfide, the desired sulfoxide product, and the more polar sulfone byproduct.

Experimental Protocols
Protocol 1: Synthesis of (-)-4-Methoxyphenyl Methyl Sulfoxide via Modified Kagan-Andersen Oxidation

This protocol is a representative procedure and should be optimized for your specific laboratory conditions.

  • Catalyst Preparation: To a dry, round-bottom flask under an argon atmosphere, add dry dichloromethane (DCM, 20 mL). Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.0 eq). Stir and add (R,R)-diethyl tartrate ((R,R)-DET) (2.0 eq). Stir the solution for 10 minutes at room temperature. To this solution, add deionized water (1.0 eq) and stir for another 20 minutes until the solution is a clear yellow.

  • Reaction Setup: Cool the catalyst solution to 0 °C. In a separate flask, dissolve 4-methoxythioanisole (1.0 eq) in dry DCM. Add the sulfide solution to the catalyst mixture.

  • Oxidation: To the stirred solution at 0 °C, add cumene hydroperoxide (CHP, ~80% in cumene, 1.2 eq) dropwise via syringe pump over 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting sulfide spot has disappeared.

  • Work-up: Quench the reaction by adding 1 mL of saturated aqueous Na₂SO₃ solution. Stir vigorously for 30 minutes. Allow the mixture to warm to room temperature. Filter the mixture through a pad of celite to remove titanium salts, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure sulfoxide.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis
  • Instrument: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 4.6 x 250 mm.

  • Mobile Phase: 90:10 Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

References
  • Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. (n.d.). Vertex AI Search.
  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. (2024, March 22). Longdom Publishing.
  • Chiral Sulfoxides Synthesis. (n.d.). Synthose.
  • Młochowski, J., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC, NIH.
  • Byproduct formation in the synthesis of esomeprazole from 4-Methoxy-2,3,5-trimethylpyridine. (n.d.). BenchChem.
  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018, October 18). MDPI.
  • Photoassisted oxidation of thioanisole and p-methoxythioanisole in the... (n.d.).
  • Biocatalytic oxidation and synthesis of Esomeprazole. (2018, November 21).
  • Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry.
  • Asymmetric Synthesis of Chiral Sulfoxides. (n.d.). Wiley-VCH.
  • Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. (2021, August 18). Frontiers.
  • Localized partitioning of enantiomers in solid samples of sulfoxides. (2020, July 2). CORA.
  • Synthetic method of esomeprazole. (n.d.).
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). SciSpace.
  • Sulfoxide: Formula, Structure, Preparations, and Reactions. (2025, October 11). Chemistry Learner.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Journal of Chemical Reviews.
  • SYNTHESIS AND REACTIONS OF OXO SULFINES AND 0X0 SULFOXIDES. (n.d.).
  • Sulfoxide. (n.d.). Wikipedia.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020, April 29). Chemical Reviews.
  • Synthesis of Enantioenriched Sulfoxides. (2025, August 9).
  • Designing Green Oxidation Reactions with Sulfoxides. (2018, January 12). Nottingham ePrints.
  • Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone. (n.d.).
  • Enantioselective oxidation of thioanisole with Arthromyces ramosus peroxidase revealed by docking calculations. (2003, June 5). Lietuvos mokslų akademijos Leidybos skyrius.
  • Analytical chemistry and purific
  • 4-Methoxyphenol synthesis. (n.d.). ChemicalBook.
  • 4-Methoxythioanisole 97. (n.d.). Sigma-Aldrich.
  • Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. (2009, March 15). PubMed.
  • Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. (2001, April 15). PubMed.
  • Purification of pharmaceutical excipients with supercritical fluid extraction. (n.d.). PubMed.
  • Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxid
  • Purifying sulfolane. (n.d.).
  • 4-Hydroxyphenylacetone synthesis. (n.d.). ChemicalBook.
  • How to purify a sulfonated porphyrins or the other organic compounds?. (2014, September 17).
  • Preparation method of 4-hydroxy-3-methoxyacetophenone. (n.d.).
  • 4-Methoxythioanisole. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Troubleshooting Guide for Genomic DNA Extraction & Purification (NEB #T3010). (n.d.). New England Biolabs.
  • Genomic DNA Prepar
  • DNA extraction troubleshooting?. (2018, January 16).

Sources

Technical Support Center: Troubleshooting Diastereoselectivity & Enantioselectivity in Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Sulfoxide Synthesis. As chiral sulfoxides are critical structural motifs in pharmaceuticals (e.g., Esomeprazole) and serve as powerful chiral auxiliaries, achieving high diastereomeric ratio (dr) and enantiomeric excess (ee) is a strict requirement.

This guide provides field-proven insights into the thermodynamic and kinetic factors that dictate stereocontrol at the sulfur center. Rather than just providing quick fixes, we focus on the causality behind stereochemical erosion so you can systematically validate and optimize your workflows.

Diagnostic Workflow for Stereochemical Erosion

Before adjusting your reagent stoichiometry, use the following logical framework to isolate the root cause of your low selectivity.

TroubleshootingWorkflow Start Low Selectivity in Sulfoxidation CheckAllyl Is it an allylic sulfoxide? Start->CheckAllyl Mislow Mislow-Evans Rearrangement CheckAllyl->Mislow Yes CheckSulfone Is sulfone >5%? CheckAllyl->CheckSulfone No OverOx Over-oxidation (Kinetic Resolution) CheckSulfone->OverOx Yes CheckBg High background oxidation? CheckSulfone->CheckBg No BgOx Uncatalyzed Reaction CheckBg->BgOx Yes OptKagan Optimize Catalyst: Ti/DET/H2O ratio CheckBg->OptKagan No

Diagnostic workflow for troubleshooting low diastereoselectivity and enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Kagan oxidation (Ti(OiPr)₄ / DET / H₂O) is yielding low enantiomeric excess (<50% ee). How can I improve the selectivity?

Causality: The classic Kagan oxidation relies on a highly specific 1:2:1 ratio of Ti(OiPr)₄ : Diethyl Tartrate (DET) : H₂O[1]. The water is not an impurity; it is a critical structural component that hydrolyzes the titanium alkoxide to form a chiral dinuclear oxo-bridged titanium complex. This dinuclear species is the active stereoselective catalyst. Deviation from this ratio leads to the formation of mononuclear titanium species that exhibit poor stereocontrol. Furthermore, uncatalyzed background oxidation by the hydroperoxide can compete with the catalyzed pathway, eroding the overall ee. Solution:

  • Strict Water Control: Ensure solvents are strictly anhydrous before adding the precise 1.0 equivalent of water.

  • Change the Oxidant: Replace tert-butyl hydroperoxide (TBHP) with Cumene Hydroperoxide (CHP). The increased steric bulk of CHP enhances the energetic differentiation between the diastereomeric transition states, often boosting ee from ~80% to >95%[2].

  • Thermal Control: Run the reaction at -20 °C to suppress the uncatalyzed background oxidation.

Q2: I synthesized an allylic sulfoxide with 98% ee, but after storing it over the weekend, the ee dropped to 12%. What happened?

Causality: You are observing the Mislow-Evans rearrangement . While alkyl and aryl sulfoxides possess a high inversion barrier and require temperatures >200 °C to racemize, allylic sulfoxides are uniquely susceptible to racemization at room temperature (and even below 50 °C)[3]. They undergo a reversible [2,3]-sigmatropic rearrangement into an achiral allyl sulfenate intermediate. Because the intermediate is achiral, the continuous forward and reverse reactions rapidly equilibrate the stereocenter, leading to a racemic mixture. Solution:

  • Solvent Choice: The rearrangement is accelerated in apolar solvents (like toluene or hexane). Store the compound in polar solvents (e.g., methanol), which stabilize the polar sulfoxide over the less polar sulfenate, drastically increasing the half-life of the enantiomer[3].

  • Storage: Always store allylic sulfoxides at -20 °C or lower.

MislowEvans R_Sulfoxide (R)-Allylic Sulfoxide Sulfenate Achiral Allyl Sulfenate (Intermediate) R_Sulfoxide->Sulfenate [2,3]-sigmatropic rearrangement Sulfenate->R_Sulfoxide Reversible S_Sulfoxide (S)-Allylic Sulfoxide Sulfenate->S_Sulfoxide [2,3]-sigmatropic rearrangement S_Sulfoxide->Sulfenate Reversible

Mechanism of allylic sulfoxide racemization via Mislow-Evans rearrangement.

Q3: During asymmetric sulfide oxidation, I am observing significant amounts of sulfone byproduct. Is this affecting my ee?

Causality: Yes. Over-oxidation of the sulfoxide to the sulfone is a common competing reaction[4]. Because the chiral catalyst may oxidize one sulfoxide enantiomer to the sulfone faster than the other, this creates a kinetic resolution effect[2]. While this can artificially inflate or deflate your observed ee (depending on which enantiomer is consumed), it severely impacts your chemical yield and complicates downstream purification. Solution:

  • Stoichiometry: Strictly limit the oxidant to 1.0 - 1.05 equivalents.

  • Amine Additives: In modified Kagan processes (such as the industrial Esomeprazole process), adding a tertiary amine like N,N-diisopropylethylamine (DIPEA) coordinates to the titanium complex. This alters its electronic properties, enhancing enantioselection and heavily suppressing the second oxidation step to the sulfone[5].

Q4: I am using the Andersen method (Grignard addition to a chiral sulfinate). The yield is good, but the diastereoselectivity is poor. Why?

Causality: The Andersen synthesis relies on a stereospecific nucleophilic substitution at the sulfur atom, which must proceed with strict inversion of configuration[4]. Erosion of diastereoselectivity usually occurs if the Grignard reagent is added too rapidly or at too high a temperature. Elevated temperatures can promote single-electron transfer (SET) pathways or allow the hypervalent sulfur intermediate (sulfurane) to undergo pseudorotation before the leaving group departs, scrambling the stereocenter. Solution: Perform the Grignard addition strictly at -78 °C and ensure the chiral auxiliary (e.g., menthol derivative) provides sufficient steric shielding to prevent non-specific attack.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how specific parameter adjustments in a modified Kagan oxidation impact both chemical yield and stereoselectivity (Model Substrate: Methyl p-tolyl sulfide).

Catalyst SystemOxidantTemperature (°C)AdditiveYield (%)Enantiomeric Excess (ee %)
Ti/DET/H₂O (1:2:1)TBHP20None8580
Ti/DET/H₂O (1:2:1)TBHP-20None7088
Ti/DET/H₂O (1:2:1)CHP-20None8296
Ti/DET/H₂O (1:2:1)CHP-20DIPEA90>98

Data synthesized from benchmark optimizations of the Kagan and Esomeprazole oxidation protocols[1][2][5].

Standardized Experimental Protocols

Protocol 1: Highly Enantioselective Modified Kagan Oxidation

This protocol utilizes a self-validating visual checkpoint to ensure proper catalyst assembly.

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under argon, dissolve (R,R)-diethyl tartrate (2.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add Ti(OiPr)₄ (1.0 mmol) at room temperature. Stir for 5 minutes.

  • Water Addition (Critical Step): Add exactly 1.0 mmol of deionized water via a microsyringe.

    • Validation Checkpoint: The solution should turn slightly yellow and remain homogeneous. Precipitation indicates excess water or poor mixing, which will ruin selectivity.

    • Causality: Water hydrolyzes the titanium alkoxide to form the active chiral dinuclear oxo-bridged titanium complex. Without exact stoichiometry, unselective mononuclear species form[1].

  • Substrate Addition: Stir for 20 minutes to allow the complex to assemble. Add the prochiral sulfide (1.0 mmol) and cool the mixture to -20 °C.

  • Oxidation: Slowly add Cumene Hydroperoxide (CHP, 1.05 mmol, 80% in cumene) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents local concentration spikes that drive the unselective background oxidation and over-oxidation to sulfones.

  • Quench and Workup: After 4 hours (monitor by TLC), quench with 10% aqueous sodium sulfite to destroy unreacted peroxide. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Andersen Synthesis of Chiral Sulfoxides
  • Sulfinate Ester Preparation: React the desired sulfinyl chloride with (-)-menthol in the presence of pyridine at 0 °C to form the diastereomeric menthyl sulfinates. Separate the desired diastereomer via fractional crystallization.

    • Validation Checkpoint: Optical rotation must exactly match literature values to ensure >99% de before proceeding. The stereochemical outcome of the final sulfoxide is entirely dictated by the purity of this starting material.

  • Grignard Addition: Dissolve the pure (S)-menthyl p-toluenesulfinate (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Nucleophilic Displacement: Add the alkyl Grignard reagent (1.2 mmol) dropwise. Stir at -78 °C for 2 hours.

    • Causality: Maintaining -78 °C prevents pseudorotation of the hypervalent sulfurane intermediate, ensuring strict inversion of configuration via an Sₙ2-like mechanism[4].

  • Workup: Quench with saturated aqueous NH₄Cl at -78 °C before warming to room temperature. Extract with ethyl acetate, dry, and purify.

References
  • Synthesis of Enantioenriched Sulfoxides - ResearchGate. URL: 2

  • Deracemization of a Racemic Allylic Sulfoxide Using Viedma Ripening - PMC. URL: 3

  • The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists - ResearchGate. URL: 1

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - RSC Publishing. URL: 4

  • Mechanism of the Asymmetric Sulfoxidation in the Esomeprazole Process: Effects of the Imidazole Backbone for the Enantioselection - ResearchGate. URL: 5

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Purification techniques for (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Auxiliary Stabilization & Purification Unit .

As a Senior Application Scientist, I understand that working with


-ketosulfoxides like (-)-4-Methoxyphenylsulfinylacetone  presents a unique paradox: they are robust chiral auxiliaries for asymmetric synthesis (e.g., aldol-type reactions) yet chemically fragile during isolation. The sulfinyl group confers high optical induction but makes the molecule susceptible to thermal Pummerer-type rearrangements and acid-catalyzed decomposition.

This guide is structured as a dynamic troubleshooting hub. Select the module below that matches your current bottleneck.

Module 1: Enantiomeric Enrichment (Crystallization)

Status: Primary Recommendation Issue: "My crude product has an enantiomeric excess (ee) < 95% or contains sulfone impurities."

Crystallization is superior to chromatography for this compound because the homochiral lattice is often significantly less soluble than the racemate (a phenomenon known as conglomerate behavior or racemic compound formation).[1]

Optimization Protocol: Fractional Crystallization

Do not rely on a single solvent.[1] The polarity of the sulfinyl group (


) competes with the lipophilic methoxyphenyl ring.[1]
ParameterRecommendationTechnical Rationale
Solvent System A Acetone / n-Hexane (1:4 to 1:10)The ketone moiety interacts well with acetone, while hexane forces the precipitation of the polar sulfoxide.
Solvent System B Diethyl Ether (Cold Trituration)If the product is oily, vigorous stirring in cold ether often induces nucleation.
Temperature -20°C to 4°C

-ketosulfoxides have low melting points (often 40-60°C). Room temp crystallization risks "oiling out."[1]
Seeding Mandatory If you have a trace of pure (-)-enantiomer, use it.[1] Sulfoxides are notorious for supersaturation.[1]

Troubleshooting Workflow:

  • Dissolve crude oil in minimum warm acetone (<40°C).

  • Add hexane dropwise until turbidity persists.[1]

  • Critical Step: Add a seed crystal.[1] If unavailable, scratch the glass interface with a glass rod to induce nucleation.

  • Stand at 4°C for 12 hours.

  • Filter and wash with cold hexane.

Expert Insight: If your material remains an oil, it likely contains residual solvent or high levels of the sulfone over-oxidation byproduct. Check


H NMR for a singlet shift distinct from the sulfoxide.

Module 2: Chromatographic Purification

Status: Secondary Recommendation (Risk of Decomposition) Issue: "The compound turns dark/yellow on the silica column."

Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity catalyzes the Pummerer rearrangement or


-elimination of the sulfinyl group, leading to dark decomposition products (often vinyl sulfides or rearranged ketones).[1]
The "Buffered Silica" Protocol

You must neutralize the stationary phase before loading your valuable chiral material.

  • Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).[1]

  • Deactivation: Add 1% Triethylamine (Et

    
    N)  to the slurry.
    
  • Packing: Pour the column and flush with 2 column volumes of mobile phase containing 0.5% Et

    
    N.
    
  • Elution: Run the purification using the mobile phase (e.g., Hexane/EtOAc 3:1) without further amine to avoid contaminating the product, or keep 0.1% if decomposition persists.[1]

DOT Diagram: Purification Decision Logic

PurificationLogic start Crude this compound check_ee Check Purity (NMR & Chiral HPLC) start->check_ee decision Is ee > 98%? check_ee->decision pure Proceed to Synthesis decision->pure Yes impure Purification Needed decision->impure No cryst Attempt Crystallization (Acetone/Hexane) impure->cryst Preferred check_oil Did it Oil Out? cryst->check_oil chrom Flash Chromatography (Buffered Silica) chrom->check_ee Recycle check_oil->pure No (Solid) check_oil->chrom Yes (Oily)

Caption: Decision matrix prioritizing crystallization to avoid silica-induced degradation.

Module 3: Stability & Storage

Issue: "The white solid turned into a yellow gum after a week."


-Ketosulfoxides are chemically amphoteric:
  • Acidity: The

    
    -protons (between C=O and S=O) are highly acidic (
    
    
    
    ).[1] Trace bases on glassware can induce enolization.[1]
  • Thermal Instability: The sulfoxide oxygen can act as a nucleophile intramolecularly.

Storage Rules:

  • Temperature: Store at -20°C . Room temperature storage is acceptable only for <24 hours.[1]

  • Atmosphere: Argon backfill is recommended to prevent moisture absorption (hygroscopic).

  • Container: Amber glass.[1] Light can induce radical cleavage of the C-S bond over long periods.

Module 4: Analytical Validation

Issue: "How do I prove I have the (-)-enantiomer?"

You cannot rely solely on optical rotation (


), as it is concentration and solvent-dependent.[1] You must use Chiral HPLC.[1]

Standard Chiral HPLC Method:

  • Column: Daicel Chiralpak AS-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane / Isopropanol (IPA).[1]

    • Start: 90:10 Isocratic.[1]

    • Flow: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (strong absorption by the methoxyphenyl group).

ParameterSpecificationNote
Retention Time (

)
Varies by columnEnantiomers should separate with

.
Resolution (

)

Baseline separation required for accurate ee integration.
Sample Solvent Mobile PhaseDo not dissolve in pure IPA; it disrupts the column equilibrium.

References

  • Andersen Synthesis Protocol (Foundational methodology for chiral sulfoxides)

    • Andersen, K. K. (1962).[1] Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93-95.[1]

    • [1]

  • 
    -Ketosulfoxide Reactivity & Pummerer Rearrangement :
    
    • Iriuchijima, S., & Tsuchihashi, G. (1970).[1] Synthesis and Reactions of beta-Keto Sulfoxides. Bulletin of the Chemical Society of Japan.

    • [1]

  • Chromatographic Resolution of Sulfoxides

    • M. Lienne, et al. (1987).[1] Direct resolution of chiral sulfoxides by liquid chromatography on chiral stationary phases. Journal of Chromatography A.

    • [1]

  • General Stability of Sulfinyl Compounds

    • Oae, S. (Ed.).[1] (2012).[1] Organic Chemistry of Sulfur. Springer Science & Business Media.[1] (Chapter on Sulfoxide Stability).[1]

    • [1]

Sources

Solving solubility issues of sulfinylacetone in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfinylacetone Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfinylacetone. This guide is designed to provide you with in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. We will explore the underlying chemical principles and provide validated protocols to ensure the reliability and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of sulfinylacetone?

Sulfinylacetone is predicted to be a sparingly soluble compound in pure water. Its structure, containing both a polar sulfinyl group and a relatively nonpolar acetone backbone, results in limited aqueous solubility. While exact experimental values are not widely published, compounds with similar structures exhibit low millimolar to micromolar solubility.

Q2: I've added sulfinylacetone powder directly to my phosphate-buffered saline (PBS), and it's not dissolving. What's wrong?

Directly adding sulfinylacetone to aqueous buffers is a common cause of solubility issues. The high salt concentration and buffered pH can suppress the dissolution of sparingly soluble organic compounds. The recommended best practice is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.

Q3: Can I heat the aqueous solution to dissolve sulfinylacetone?

Heating can increase the solubility of many compounds, but it should be approached with caution for sulfinylacetone. The sulfinyl group can be susceptible to oxidation and other thermal degradation pathways.[1] Mild heating (e.g., up to 37-40°C) may be acceptable for short periods, but it is crucial to assess the stability of your compound under these conditions. A better approach would be to use sonication.[2][3]

Q4: My compound dissolves initially but then precipitates out of solution after some time. Why is this happening?

This phenomenon, known as "precipitation upon dilution," often occurs when a concentrated organic stock solution is diluted into an aqueous buffer where the compound's solubility is much lower. Even if it appears to dissolve initially, the solution is likely supersaturated and thermodynamically unstable, leading to precipitation over time. Strategies to prevent this are discussed in the troubleshooting guide below.

Section 2: In-Depth Troubleshooting Guide

Problem: Persistent Cloudiness or Visible Particulate After Diluting Stock Solution

This is the most common issue and indicates that the aqueous solubility limit has been exceeded. Here’s a logical workflow to address this problem.

G start Start: Undissolved Sulfinylacetone in Aqueous Media check_stock Is a concentrated stock in an organic solvent (e.g., DMSO) being used? start->check_stock prep_stock Action: Prepare a 10-100 mM stock solution in 100% DMSO. (See Protocol 1) check_stock->prep_stock No check_dilution Is the final concentration in aqueous media too high? check_stock->check_dilution Yes prep_stock->check_dilution lower_conc Action: Lower the final working concentration. check_dilution->lower_conc Yes check_solvent_conc Is the final organic solvent concentration <1%? check_dilution->check_solvent_conc No lower_conc->check_solvent_conc adjust_solvent Issue: High organic solvent concentration may affect assay performance. Action: Re-evaluate stock and final concentrations. check_solvent_conc->adjust_solvent No success Success: Clear Solution check_solvent_conc->success Yes advanced Still issues? Proceed to Advanced Solubilization. check_solvent_conc->advanced Still issues adjust_solvent->lower_conc

Caption: Troubleshooting workflow for sulfinylacetone solubility.

Advanced Solubilization Strategies

If the basic co-solvent approach is insufficient, consider these advanced methods:

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent.[4][5][6] While sulfinylacetone does not have a strongly acidic or basic group, the enol-keto tautomerism and the polarity of the sulfinyl group can be influenced by pH. Systematically testing the solubility in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) can reveal an optimal range. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH can be beneficial.[7][8]

  • Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[9][10][11] This "host-guest" complex formation shields the nonpolar parts of the drug from water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity, approved for various pharmaceutical formulations.[13]

G cluster_0 Aqueous Environment cluster_1 Solubilization sulf Sulfinylacetone (Poorly Soluble) complex Inclusion Complex Hydrophobic Sulfinylacetone in Cavity Hydrophilic Exterior Exposed sulf->complex Encapsulation cd HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cd->complex Encapsulation soluble Enhanced Aqueous Solubility complex->soluble Results in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Section 3: Protocols and Methodologies

Protocol 1: Preparation of a DMSO Stock Solution
  • Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[14][15] Preparing a concentrated stock in DMSO is the first and most critical step for achieving a homogenous final aqueous solution.[16]

  • Methodology:

    • Weigh out the required amount of sulfinylacetone powder in a suitable vial.

    • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes.[2][17] Sonication uses high-frequency sound waves to create cavitation, which breaks apart solid aggregates and enhances dissolution.[3][18]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound precipitation.[19]

Protocol 2: Dilution into Aqueous Media
  • Rationale: The key to avoiding precipitation upon dilution is to ensure rapid and thorough mixing at the point of addition. This minimizes localized high concentrations of the compound that can trigger precipitation.

  • Methodology:

    • Pipette the required volume of your aqueous buffer (e.g., cell culture media, PBS) into a tube.

    • While vortexing the aqueous buffer at medium speed, add the required volume of the DMSO stock solution dropwise directly into the vortex.

    • Continue vortexing for an additional 10-15 seconds after the addition is complete.

    • Crucial Check: The final concentration of DMSO should ideally be kept below 1% (v/v), and for many cell-based assays, below 0.1%, to avoid solvent-induced artifacts.[20]

Protocol 3: Quality Control - Verifying Solution Concentration
  • Rationale: "You can't use what you can't measure." After preparation, it is good practice to verify the concentration of your final solution, especially if solubility issues are suspected.

  • Methodology (HPLC-UV):

    • Prepare a calibration curve using serial dilutions of your sulfinylacetone stock in the mobile phase.

    • Filter your final aqueous solution through a 0.22 µm syringe filter to remove any undissolved precipitate.

    • Inject the filtered sample onto a suitable C18 reverse-phase HPLC column.[21]

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.[22]

    • Monitor the absorbance at the λmax of sulfinylacetone.

    • Quantify the concentration of the dissolved compound by comparing its peak area to the calibration curve. This will give you the true soluble concentration of your preparation.[23]

Section 4: Technical Data Summary

Parameter Recommendation / Observation Rationale
Primary Solvent Anhydrous DMSOExcellent solubilizing power for a wide range of hydrophobic compounds.[24]
Aqueous Buffer PBS, Cell Culture Media, etc.Direct dissolution is not recommended. Use a dilution from a stock solution.
Max. DMSO in Final Solution < 1% (v/v), ideally < 0.5%High concentrations of organic co-solvents can interfere with biological assays.[20]
Physical Dissolution Aid Bath SonicationProvides energy to break up solid particles without excessive heating.[3][19]
Temperature Avoid high heatRisk of chemical degradation of the sulfinyl moiety.[1]
Advanced Solubilization pH adjustment, Cyclodextrins (HP-β-CD)Can significantly enhance solubility for challenging formulations.[4][11]
Verification HPLC-UV or LC-MSConfirms the actual concentration of the dissolved compound in the final solution.[25]

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • WuXi AppTec DMPK. (2024, March 15).
  • Chemical Journals. (2024, September 6).
  • MDPI. (2025, July 20).
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • YouTube. (2025, March 22).
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2026, February 23).
  • PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • Experimental Procedure: Sonic
  • Method development for analysis of pharmaceuticals in environmental samples. (n.d.).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PMC. (n.d.). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food.
  • PubChem. (n.d.). Sulfolane.
  • PubMed. (n.d.). Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines.
  • PMC. (2021, April 30).
  • PMC. (2021, September 2). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
  • MultiScreen Solubility Filter Pl
  • Journal of Neonatal Surgery. (2025, June 28). Stability-Indicating UPLC Method Development and ICH Validation for Quantitative Estimation of Sulphacetamide in Injectable Dosage Forms.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seaw
  • PMC. (2017, October 16). Chemical trapping and characterization of small oxoacids of sulfur (SOS)
  • Chemical Reviews. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
  • YouTube. (2020, October 23). How Does pH Affect Solubility?.
  • Quora. (2016, November 24).
  • Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. (2020, February 13).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Khan Academy. (n.d.). pH and solubility.
  • PubMed. (2011, June 15). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines.
  • American Pharmaceutical Review. (2013, April 2).
  • ResearchGate. (2025, August 7).
  • PMC. (n.d.).
  • ResearchGate. (2025, July 5).
  • ECHEMI. (n.d.). How can I dissolve elemental sulfur in inorganic solvents.
  • MDPI. (2021, June 30). Studying the Complex Formation of Sulfonatocalix[24]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance.

  • MDPI. (2022, July 11). Insight into the Inclusion Complexation of Fluconazole with Sulfonatocalix[24]naphthalene in Aqueous Solution, Solid-State, and Its Antimycotic Activity.

  • PubMed. (2001, June 19).

Sources

Minimizing side reactions in Pummerer rearrangement of sulfoxides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Organic Synthesis Support Assigned Specialist: Senior Application Scientist

Introduction: The Pummerer Paradox

Welcome to the Pummerer Rearrangement Support Center. You are likely here because a reaction that looks simple on paper—the conversion of a sulfoxide to an


-functionalized sulfide—has turned into a mixture of vinyl sulfides, reduced starting materials, or complex oligomers.

The Pummerer rearrangement is a "chameleon" reaction. Depending on your conditions (anhydride source, temperature, base), it can proceed via kinetic or thermodynamic pathways, leading to vastly different outcomes. This guide deconstructs these pathways to help you minimize side reactions and maximize yield.

Visualizing the Problem: The Mechanistic Fork

To troubleshoot, we must first visualize where the reaction diverges. The diagram below illustrates the "Danger Zones" where side reactions occur.

PummererMechanism Sulfoxide Sulfoxide (Starting Material) Activation Activation (Ac2O or TFAA) Sulfoxide->Activation AcylSulfonium Acyloxysulfonium Ion (Key Intermediate) Activation->AcylSulfonium Thionium Thionium Ion (Reactive Electrophile) AcylSulfonium->Thionium - AcOH (Deprotonation) Reduction SIDE REACTION B: Sulfide (Deoxygenation) AcylSulfonium->Reduction Thermal Decomp / Reduction VinylSulfide SIDE REACTION A: Vinyl Sulfide (Elimination) Thionium->VinylSulfide - H+ (Elimination) Product Desired Pummerer Product (α-Acyloxy Sulfide) Thionium->Product + AcO- (Nucleophilic Attack) Product->VinylSulfide Over-heating (Elimination of AcOH)

Figure 1: The Pummerer Divergence. Note that Vinyl Sulfides can form directly from the Thionium ion or via elimination of the final product.

Troubleshooting Modules

Module 1: The "Eliminator" (Vinyl Sulfide Formation)

Symptom: NMR shows olefinic protons; mass spec shows loss of water/acid equivalent. Diagnosis: The reaction conditions are too basic or the temperature is too high, promoting


-elimination over nucleophilic addition.
FactorAdjustment Strategy
Temperature Cool it down. Classical conditions (Ac₂O, reflux) favor thermodynamic elimination. Switch to Trifluoroacetic Anhydride (TFAA) at -78°C to 0°C .
Base Buffer correctly. If using TFAA, add 2.6-lutidine or pyridine. Stronger bases promote elimination.
Rescue Lewis Acid Trick. If you isolate the vinyl sulfide, it is not always a dead end. Treating vinyl sulfides with strong Lewis acids (e.g.,

) can regenerate the thionium ion and allow nucleophilic trapping [1].[1]
Module 2: The "Deoxygenator" (Reduction to Sulfide)

Symptom: You recover the sulfide (starting material minus oxygen). Diagnosis: This often occurs via the decomposition of the acyloxysulfonium salt without deprotonation, or via intermolecular redox processes.

  • The Fix: Ensure your substrate has accessible

    
    -protons. If the 
    
    
    
    -protons are sterically hindered, the deprotonation step (forming the thionium ion) becomes the rate-limiting step, allowing the reduction pathway to take over.
  • Reagent Swap: Avoid iodide or bromide counter-ions if activating with acyl halides, as these are reducing agents. Use anhydrides (TFAA, Ac₂O).

Module 3: Regio-Chaos (Selectivity Issues)

Symptom: The Pummerer reaction occurred on the "wrong" side of the sulfur (in unsymmetrical sulfoxides). Diagnosis: You are fighting Kinetic vs. Thermodynamic control.

  • Scenario A: You want reaction at the LESS substituted carbon (Kinetic).

    • Protocol: Use TFAA at -78°C . This favors the removal of the most accessible (least hindered) proton [2].

  • Scenario B: You want reaction at the MORE substituted carbon (Thermodynamic).

    • Protocol: Use Ac₂O at reflux . This favors the formation of the more substituted (more stable) thionium ion intermediate.

Standard Operating Procedure (SOP): The "Safe" Pummerer

This protocol is designed to minimize side reactions for sensitive substrates using the "Interrupted Pummerer" logic (mild activation).

Reagents:

  • Substrate: 1.0 equiv

  • TFAA (Trifluoroacetic anhydride): 1.1 - 1.5 equiv

  • Pyridine or 2,6-Lutidine: 2.0 - 3.0 equiv

  • Solvent: Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry glassware under Ar/N₂ atmosphere. Dissolve sulfoxide and base (pyridine) in DCM.

  • Cryo-Cooling: Cool the solution to -78°C . This is critical to stop vinyl sulfide formation.

  • Activation: Add TFAA dropwise. The solution may turn yellow (formation of the acyloxysulfonium species).

  • The Wait: Stir at -78°C for 30 minutes.

  • Trapping (The "Interruption"):

    • For Classical Pummerer: Allow to warm to 0°C; add acetate source (if not present) or aqueous workup for hydrolysis to aldehyde.

    • For C-C Bond Formation: Add your nucleophile (e.g., silyl enol ether, electron-rich aromatic) at -78°C, then slowly warm to RT [3].

  • Quench: Pour into saturated NaHCO₃.

Decision Logic: Reagent Selector

Use this flowchart to select the correct activation method for your specific goal.

ReagentSelector Start Start: Define Goal Q1 Is the substrate sterically hindered? Start->Q1 PathA Use Ac2O / Reflux (Thermodynamic) Q1->PathA No / Stable PathB Use TFAA / -78°C (Kinetic) Q1->PathB Yes / Sensitive Q2 Target: C-C Bond or C-O Bond? PathB->Q2 Result1 Classic Pummerer (Ac2O/NaOAc) Q2->Result1 C-O (Acetate) Result2 Interrupted Pummerer (TFAA/Lewis Acid) Q2->Result2 C-C (Carbon)

Figure 2: Reagent Selection Matrix for Regio- and Chemo-control.

Frequently Asked Questions (FAQs)

Q: Why is my Pummerer product hydrolyzing to an aldehyde during purification? A: Pummerer products (


-acyloxy sulfides) are essentially 

-acetals. They are hydrolytically unstable, especially on acidic silica gel.
  • Fix: Neutralize your silica gel with 1% Triethylamine (Et₃N) before chromatography, or reduce the product immediately to the sulfide if the aldehyde is not the target.

Q: Can I perform a Pummerer rearrangement without oxidants (to avoid sulfones)? A: Yes. The Pummerer reaction itself is non-oxidative (it is an internal redox). However, if you are generating the sulfoxide in situ from a sulfide, ensure you quench the oxidant (e.g., mCPBA) completely before adding the anhydride. Residual oxidant will oxidize your sensitive thionium intermediate or the final product to a sulfone.

Q: I am trying to do an "Interrupted Pummerer" but I only get the acetoxy-sulfide. Why? A: Your nucleophile is being outcompeted by the counter-ion.

  • Fix: Use TFAA instead of Ac₂O. The trifluoroacetate anion is a much poorer nucleophile than acetate, leaving the thionium ion available for your desired carbon nucleophile (e.g., indole, allyl silane) to attack [4].

References

  • Pummerer Cyclization Revisited: Unraveling of Acyl Oxonium Ion and Vinyl Sulfide Pathways. Source:Organic Letters (2018).[1] URL:[Link][1]

  • The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Source:Chemical Reviews (2004).[2] URL:[Link]

  • Cascades of Interrupted Pummerer Reaction-Sigmatropic Rearrangement. Source:The Chemical Record (2017).[3][4] URL:[Link]

  • Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. Source:Angewandte Chemie International Edition (2010).[5][6] URL:[Link]

Sources

Technical Support Center: Purification of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude (-)-4-Methoxyphenylsulfinylacetone. As a chiral sulfoxide, achieving high chemical and enantiomeric purity is paramount for its application in asymmetric synthesis and pharmaceutical development.[1] This document outlines common impurities, offers detailed troubleshooting advice, and provides validated protocols to ensure the successful isolation of this valuable compound.

Understanding the Impurity Profile

The purity of this compound is highly dependent on the synthetic route employed. A common and effective method for its preparation is the Andersen synthesis, which involves the reaction of a Grignard reagent with a chiral sulfinate. However, side reactions and the quality of starting materials can introduce a variety of impurities that complicate purification.

Common Impurities and Their Origins:

  • Starting Materials: Unreacted p-anisole (methoxybenzene) and its oxidation byproducts are frequent contaminants.[2][3][4] Oxidation of anisole can lead to the formation of methoxyphenols and p-anisaldehyde.[3][5]

  • Byproducts from Synthesis: The synthesis of sulfoxides can yield various byproducts.[6] For instance, reactions involving Grignard reagents might produce sulfones or other related sulfinyl compounds.[7][8][9]

  • Racemic Mixture: The presence of the (+)-enantiomer is a critical impurity that must be removed for applications requiring high enantiopurity.[10] The thermal stability of chiral sulfoxides is notable, but racemization can occur under certain conditions, such as photoirradiation.[10]

  • Degradation Products: The desired product itself can degrade, particularly if exposed to harsh conditions.

A thorough understanding of potential impurities is the first step in developing an effective purification strategy. The source of impurities can often be traced back to the synthetic route, starting materials, and reaction byproducts.[11]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs):

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out during recrystallization is a common problem. It occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors amorphous precipitation over crystal formation.[12]

  • Troubleshooting Steps:

    • Solvent Selection: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14][] Experiment with different solvents or solvent mixtures. For a moderately polar compound like this compound, consider solvent systems like ethyl acetate/hexanes or dichloromethane/diethyl ether.

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the meniscus.[16] This creates microscopic scratches that can act as nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.[16]

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil or small, impure crystals.[12][16]

Q2: After recrystallization, my product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a classic sign of an impure solid.[13] The impurities disrupt the crystal lattice, requiring less energy to melt the solid.

  • Possible Causes & Solutions:

    • Incomplete Removal of Impurities: The initial recrystallization may not have been sufficient. A second recrystallization using a different solvent system may be necessary.[17]

    • Solvent Inclusions: The crystals may have trapped solvent molecules within the lattice. Ensure the crystals are thoroughly dried under vacuum.

    • Presence of Isomers: If byproducts with similar structures were formed during the synthesis, they might co-crystallize with your product. In this case, column chromatography is a more effective purification method.

Q3: My column chromatography separation is poor, with significant co-elution of my product and impurities.

A3: Poor separation in column chromatography can be due to several factors, from the choice of stationary and mobile phases to the column packing and loading techniques.[18][19]

  • Optimization Strategies:

    • Solvent System (Mobile Phase): The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen various solvent systems to find one that gives good separation (a difference in Rf values of at least 0.2) between your product and the impurities. A common starting point for sulfoxides is a gradient of ethyl acetate in hexanes.

    • Stationary Phase: Silica gel is the standard choice. However, if your compound is acid-sensitive, consider using neutral alumina.

    • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. The sample should be loaded in a minimal amount of solvent and as a concentrated band at the top of the column.

Q4: How can I determine the enantiomeric purity of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of chiral compounds like sulfoxides.[1][10][20][21]

  • Key Considerations for Chiral HPLC:

    • Chiral Stationary Phase (CSP): A chiral column is essential for separating enantiomers.[22] Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for sulfoxides.

    • Mobile Phase: The mobile phase composition will need to be optimized for your specific compound and column. Typical mobile phases for chiral separations are mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol).[22]

    • Method Development: If you are unsure where to start, many column manufacturers provide screening protocols to help you find the best column and mobile phase combination for your analyte.[20]

Detailed Purification Protocols

Below are step-by-step protocols for the most common techniques used to purify this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing insoluble and some soluble impurities.[12][14][]

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Selected recrystallization solvent (e.g., ethyl acetate/hexanes)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently heat on a hot plate while stirring until the solid dissolves completely.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14]

  • Washing: Wash the crystals with a small amount of cold, less polar solvent (e.g., hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities.[18]

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (or alumina)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary. Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for purifying crude this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (TLC, MP, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography If Impure ChiralPurity Chiral HPLC PurityAnalysis->ChiralPurity If Chemically Pure PureProduct Pure this compound ChiralPurity->PureProduct If Enantiopure

Sources

Validation & Comparative

A Researcher's Guide to the Stereochemical Analysis of (-)-4-Methoxyphenylsulfinylacetone via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (-)-4-Methoxyphenylsulfinylacetone, a valuable chiral building block in asymmetric synthesis. We will move beyond a simple peak assignment to explore the nuanced stereochemical information encoded in the spectra, explaining the causality behind the observed phenomena. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical assignment of chiral small molecules.

The Significance of Chiral Sulfoxides and the Role of NMR

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries to control the stereochemical outcome of reactions. The sulfinyl group, with its stereogenic sulfur atom, can exert profound influence over adjacent reaction centers. This compound, which combines a chiral sulfinyl group with a β-keto moiety, is a precursor for synthesizing enantiomerically pure alcohols, amines, and other valuable intermediates.

The unambiguous determination of its structure and stereochemical integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in the solution state.[1] Unlike mass spectrometry or elemental analysis, NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. For chiral molecules like this one, specific NMR phenomena, such as diastereotopicity, become critical reporters of the three-dimensional structure.[2]

Core Principles: Diastereotopicity and Anisotropic Effects

To fully interpret the NMR spectra, two concepts are essential:

  • Diastereotopicity: In a chiral molecule, protons or other nuclei that are constitutionally equivalent may not be chemically equivalent. For this compound, the two protons on the methylene (CH₂) group adjacent to the chiral sulfur are diastereotopic .[2][3] This is because replacing one of them with a different group (e.g., deuterium) would create a diastereomer relative to replacing the other. Since diastereomers have different physical and chemical properties, these two protons reside in distinct magnetic environments and will, therefore, have different chemical shifts and couple to each other.[2]

  • Magnetic Anisotropy: The circulation of electrons in π systems (like the phenyl ring) and around bonds with significant π-character (like the S=O and C=O bonds) creates localized magnetic fields.[4][5] These fields cause nearby nuclei to experience a slightly different effective magnetic field than the main spectrometer field (B₀), leading to shifts in their resonance frequencies. This "anisotropic effect" is distance and orientation-dependent and is a key reason why the diastereotopic methylene protons are so well-resolved.

cluster_molecule This compound cluster_concept Key NMR Concept: Diastereotopicity mol Structure Protons Methylene Protons (Ha and Hb) at Cα are Diastereotopic Chiral_Center Chiral Sulfoxide Center (S) Protons->Chiral_Center Adjacent to Result Distinct Chemical Environments for Ha and Hb Chiral_Center->Result Anisotropy Anisotropic Effects from: - Phenyl Ring - S=O Bond - C=O Bond Anisotropy->Protons Influences Anisotropy->Result

Caption: Logical relationship between the chiral center and anisotropic effects leading to diastereotopicity.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information. The data presented here are representative for this class of compounds, typically acquired in deuterated chloroform (CDCl₃) on a 400 MHz or higher spectrometer.[6][7]

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~ 7.65Doublet (d)~ 8.82HH-2, H-6 (Aromatic)Protons ortho to the electron-withdrawing sulfinyl group are deshielded and appear downfield.[8]
~ 7.02Doublet (d)~ 8.82HH-3, H-5 (Aromatic)Protons ortho to the electron-donating methoxy group are shielded and appear upfield.
~ 4.05Doublet (d)~ 13.51HH-α (Diastereotopic CH₂)One of the two diastereotopic protons, significantly deshielded by the anisotropic effects of the adjacent carbonyl and sulfinyl groups.
~ 3.87Doublet (d)~ 13.51HH-α' (Diastereotopic CH₂)The second diastereotopic proton. The large coupling constant is a characteristic geminal coupling (²JHH).
~ 3.85Singlet (s)N/A3H-OCH₃ (Methoxy)Typical chemical shift for aryl methoxy protons, appearing as a sharp singlet.[9]
~ 2.35Singlet (s)N/A3H-C(O)CH₃ (Acetyl)Protons of a methyl group adjacent to a carbonyl typically appear in the 2.1-2.4 ppm range.[10]
Causality and Interpretation:
  • Aromatic Region (7.7-7.0 ppm): The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths. The protons closer to the deshielding sulfinyl group (H-2, H-6) are downfield compared to those closer to the shielding methoxy group (H-3, H-5).

  • The Methylene Protons (~4.0-3.8 ppm): This is the most diagnostic region of the spectrum. The presence of two separate doublets, integrating to one proton each, is definitive proof of the diastereotopicity of the methylene protons.[3] This pattern, known as an AB quartet , arises because the two protons have different chemical shifts (Δδ ≠ 0) and they couple to each other with a geminal coupling constant (²JHH). The significant downfield shift is due to the combined electron-withdrawing and anisotropic effects of both the adjacent sulfinyl and carbonyl groups.

  • Methoxy and Acetyl Protons: The sharp singlets for the methoxy and acetyl methyl groups are as expected, as there are no adjacent protons for them to couple with. Their chemical shifts are highly characteristic for their respective functional groups.[9][10]

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 201.5C=O (Ketone)The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.
~ 162.0C-4 (Aromatic)The aromatic carbon directly attached to the oxygen of the methoxy group is strongly shielded.
~ 136.5C-1 (Aromatic)The ipso-carbon attached to the sulfur atom.
~ 125.5C-2, C-6 (Aromatic)Aromatic CH carbons ortho to the sulfinyl group.
~ 114.8C-3, C-5 (Aromatic)Aromatic CH carbons ortho to the methoxy group, showing shielding.
~ 65.0C-α (Methylene)The methylene carbon adjacent to the chiral sulfur and carbonyl is significantly downfield.
~ 55.5-OCH₃ (Methoxy)A typical chemical shift for a methoxy carbon attached to an aromatic ring.
~ 30.0-C(O)CH₃ (Acetyl)The methyl carbon of the acetyl group.
Causality and Interpretation:

The chemical shifts in the ¹³C spectrum are highly dependent on the electronic environment. The electron-withdrawing nature of the carbonyl and sulfinyl groups causes a downfield shift for the C=O and C-α carbons, respectively. Conversely, the electron-donating methoxy group causes an upfield shift for the ortho (C-3, C-5) and ipso (C-4) carbons relative to unsubstituted benzene. The scarcity of ¹³C NMR data for sulfoxides compared to other functional groups makes comprehensive compilations valuable.[11][12]

Comparison Guide: Sulfoxide vs. Sulfide Analogue

To truly appreciate the diagnostic power of NMR in this context, we can compare the spectrum of this compound with its achiral precursor, 4-methoxyphenylthioacetone.

Feature(-)-4-Methoxyphenylsulfinylacetone (Chiral)4-Methoxyphenylthioacetone (Achiral)
Chirality @ Sulfur Yes (Stereocenter)No (Prochiral)
Methylene (CH₂) Protons DiastereotopicEnantiotopic
¹H NMR Signal for CH₂ AB Quartet (Two doublets, e.g., δ ~4.05, 3.87 ppm)Singlet (e.g., δ ~3.6 ppm)
¹³C NMR Shift for CH₂ Deshielded (e.g., δ ~65.0 ppm)Shielded (e.g., δ ~45.0 ppm)

The oxidation of the sulfide to the sulfoxide introduces a chiral center at the sulfur atom. This single chemical change has a profound impact on the NMR spectrum. The collapse of the complex AB quartet for the methylene protons into a simple singlet is an unambiguous indicator of the absence of the chiral sulfoxide group. This comparison powerfully illustrates how NMR spectroscopy serves as a sensitive probe of molecular chirality.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality NMR data for compounds similar to this compound.

A. Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-40 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds.[13] The choice of solvent can influence chemical shifts, so consistency is key.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Internal Standard: CDCl₃ often contains residual CHCl₃ (δ 7.26 ppm), which can be used as a secondary reference. For quantitative work, a dedicated internal standard can be added, but for routine characterization, referencing to the solvent residual peak is standard practice. Tetramethylsilane (TMS) is the primary reference standard (δ 0.00 ppm).[15]

  • Transfer: Vortex the vial until the sample is completely dissolved. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

B. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer (e.g., Bruker Avance series).

¹H NMR Spectroscopy:

  • Experiment: Standard single-pulse proton experiment.

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for more accurate integration.

  • Number of Scans: 8-16 scans for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

Caption: A streamlined workflow for the NMR analysis of a small organic molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural and stereochemical detail. The key diagnostic feature in the ¹H NMR spectrum is the AB quartet for the diastereotopic methylene protons, which serves as an unambiguous confirmation of the presence of the chiral sulfinyl group. A thorough analysis of both proton and carbon spectra allows for the complete assignment of the molecule's constitution. By comparing these spectral features to those of an achiral analogue, the profound effect of introducing a stereocenter at sulfur is made evident. The protocols and analytical reasoning provided in this guide offer a robust framework for researchers engaged in the synthesis and characterization of chiral sulfoxides and other complex organic molecules.

References

  • Rzepa, H. S. (2006). An NMR study of the diastereotopic protons in α-alkylthiosulfoxides, RS(O)CH2SR. Imperial College London.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256–270. Available at: [Link]

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(8), 736-745. Available at: [Link]

  • Kusumi, T., et al. (2000). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society, 122(15), 3611–3612. Available at: [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. Available at: [Link]

  • Kabeláč, M., et al. (2014). Determination of Absolute Configuration in Chiral Solvents with Nuclear Magnetic Resonance. A Combined Molecular Dynamics/Quantum Chemical Study. The Journal of Physical Chemistry B, 118(49), 14315-14323. Available at: [Link]

  • Fábián, L., et al. (2010). Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones. Magnetic Resonance in Chemistry, 48(11), 857-864. Available at: [Link]

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  • Abraham, R. J., et al. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]

  • Still, I. W. J., & Chauhan, M. S. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Science Publishing. Available at: [Link]

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  • Kim, H., et al. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. Available at: [Link]

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  • Babij, N. R., et al. (2016). Influence of NMR solvent on chiral recognition. Journal of Organic Chemistry, 81(17), 7583-7590. Available at: [Link]

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Navigating the Stereochemical Maze: A Comparative Guide to Determining the Absolute Configuration of (-)-4-Methoxyphenylsulfinylacetone Products

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of asymmetric synthesis, the precise determination of a molecule's absolute configuration is not merely a final confirmatory step but a cornerstone of drug development and stereoselective chemistry. For researchers working with chiral sulfoxides, such as the derivatives of (-)-4-methoxyphenylsulfinylacetone, this task presents a unique set of challenges and a variety of sophisticated analytical techniques to overcome them. This guide provides an in-depth, comparative analysis of the primary methods for assigning the absolute stereochemistry of products derived from this versatile chiral auxiliary, grounded in experimental data and field-proven insights.

The Stereochemical Challenge of the Sulfoxide Group

The sulfur atom in a sulfoxide is a stereocenter, with the lone pair of electrons acting as the fourth, lowest-priority substituent.[1] This makes sulfoxides optically stable and valuable as chiral auxiliaries in asymmetric synthesis.[2] this compound, a β-ketosulfoxide, is a powerful building block, enabling the diastereoselective synthesis of a wide range of chiral molecules.[3][4] However, the successful application of this chemistry is critically dependent on the unambiguous determination of the absolute configuration of the resulting products. This guide will explore and compare the most effective techniques to achieve this.

A Comparative Overview of Key Analytical Techniques

The determination of absolute configuration is not a one-size-fits-all problem. The choice of method depends on several factors, including the physical state of the sample (crystalline vs. oil), the presence of other stereocenters, and the available instrumentation. Here, we compare the most robust and widely used techniques.

Technique Principle Sample Requirement Advantages Limitations
Single-Crystal X-ray Crystallography Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to differentiate between enantiomers.[5][6]High-quality single crystalProvides unambiguous, direct determination of the three-dimensional structure and absolute configuration.[7][8]Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10]5-10 mg of enantiomerically pure sample in a suitable solvent (e.g., CCl₄, CDCl₃).[11]Applicable to a wide range of molecules in their solution state, providing conformational information.[12][13]Relies on comparison with computationally expensive quantum chemical calculations (DFT) for configurational assignment.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric derivatives with a chiral resolving agent (e.g., Mosher's acid) to induce chemical shift non-equivalence.[15][16]Milligram quantities of the analyte.Relatively rapid and can be performed on non-crystalline samples.[17]Requires the presence of a suitable functional group for derivatization; the conformational model for interpretation must be reliable.[18]
Chiroptical Methods (ORD/CD) Measures the rotation of plane-polarized light (ORD) or the differential absorption of circularly polarized light (CD) as a function of wavelength.[19][20]Enantiomerically pure sample in solution.Can be a quick method for comparison with known compounds or for empirical correlations.[21]Often provides ambiguous results for novel structures without extensive empirical rules or computational support.[22]

In-Depth Methodologies and Experimental Protocols

The Gold Standard: Single-Crystal X-ray Crystallography

For any novel chiral compound, obtaining a single-crystal X-ray structure is the ultimate goal for absolute configuration assignment. The method provides a direct visualization of the molecule's three-dimensional arrangement in the solid state.

Causality in Experimental Choice: The unambiguous nature of this technique makes it the method of choice whenever suitable crystals can be obtained. The Flack parameter, derived from the diffraction data, provides a high degree of confidence in the assignment.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the purified product of the this compound reaction in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone/water). Allow the solvent to evaporate slowly at a constant temperature. Other techniques like vapor diffusion or cooling crystallization can also be employed.

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect the diffraction data over a full sphere of reciprocal space.

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Crucially, for a non-centrosymmetric space group, refine the Flack parameter. A value close to 0 for the correct enantiomer confirms the absolute configuration.[7]

Workflow for X-ray Crystallography

cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis Purified_Product Purified Product Crystal_Growth Crystal Growth Purified_Product->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config Final_Structure Final_Structure Absolute_Config->Final_Structure Final Structure

Caption: Workflow for absolute configuration determination by X-ray crystallography.

The Solution-Phase Powerhouse: Vibrational Circular Dichroism (VCD)

When single crystals are elusive, VCD spectroscopy emerges as a powerful alternative for determining the absolute configuration of chiral molecules in solution.[9][11] The technique relies on the principle that enantiomers exhibit mirror-image VCD spectra.[9] By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be confidently assigned.[10][14]

Causality in Experimental Choice: VCD is particularly valuable as it provides structural information in the solution phase, which is often more relevant to the conditions of chemical reactions and biological activity. It also offers insights into the conformational preferences of the molecule.[12]

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare a solution of the enantiomerically pure product in a suitable solvent that is transparent in the mid-IR region (e.g., CCl₄ or CDCl₃) at a concentration of approximately 0.05-0.1 M.

  • VCD and IR Spectrum Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using a computational method like Density Functional Theory (DFT).

    • For each stable conformer, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer).

    • Obtain the Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A strong correlation confirms the absolute configuration of the sample.

Logical Relationship in VCD Analysis

Caption: Logic of absolute configuration determination using VCD spectroscopy.

The Derivatization Approach: NMR Spectroscopy and Mosher's Method

For molecules possessing a hydroxyl or amino group, Mosher's method provides a reliable NMR-based approach for determining absolute configuration.[16][23] The method involves the formation of diastereomeric esters or amides with the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[17] The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, and the analysis of these differences (Δδ = δS - δR) allows for the assignment of the absolute configuration based on a well-established conformational model.[18]

Causality in Experimental Choice: This method is particularly useful when only small amounts of the sample are available and when crystallization is not feasible. The presence of a reactive functional group is a prerequisite.

Experimental Protocol: Mosher's Ester Analysis

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate NMR tubes, dissolve a small amount of the alcohol product (e.g., from the reduction of a β-ketosulfoxide) in an anhydrous deuterated solvent (e.g., CDCl₃).

    • To one tube, add (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine).

    • To the other tube, add (S)-(+)-MTPA chloride and the base.

    • Allow the reactions to proceed to completion.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.

    • According to the Mosher model, for a given absolute configuration of the alcohol, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values. This pattern directly correlates to the absolute configuration of the stereocenter.

Conclusion

The determination of the absolute configuration of products derived from this compound is a critical aspect of their application in asymmetric synthesis. While single-crystal X-ray crystallography remains the definitive method, its reliance on high-quality crystals can be a limitation. Vibrational Circular Dichroism offers a powerful, solution-phase alternative that provides deep structural insight through a combination of experimental measurement and computational modeling. For compounds with suitable functional groups, NMR-based methods like Mosher's analysis provide a rapid and reliable means of stereochemical assignment. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to select the most appropriate method and confidently navigate the complexities of stereochemical analysis.

References

  • Stephens, P. J., Aamouche, A., Devlin, F. J., Superchi, S., Donnoli, M. I., & Rosini, C. (2001). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 66(11), 3671–3677. [Link]

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  • Academia.edu. (n.d.). The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. Academia.edu. [Link]

  • Encyclopedia.pub. (2022, June 1). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. [Link]

  • Frontiers in Chemistry. (2023, January 12). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]

  • Russell, G. A., & Mikol, G. J. (1968). β-Keto Sulfoxides. II. Transformations Giving Sulfur-Free Products. Journal of the American Chemical Society, 90(17), 4651–4655. [Link]

  • Scilit. (n.d.). Chapter 1 Optically active β-keto sulfoxides and analogues in asymmetric synthesis. Scilit. [Link]

  • Donnoli, M. I., et al. (2003). Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides. Organic & Biomolecular Chemistry, 1(20), 3444-3449. [Link]

  • Fernández, I., & Khiar, N. (2003). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 103(9), 3651–3705. [Link]

  • Young, A. (2008, April 24). Chiral Sulfoxides: Synthesis and Utility. Illinois Chemistry. [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • Mislow, K., Green, M. M., Laur, P., Melillo, J. T., Simmons, T., & Ternay, A. L. (1965). Optical Rotatory Dispersion and Absolute Configuration of Dialkyl Sulfoxides. Journal of the American Chemical Society, 87(9), 1958–1976. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds (pp. 379-397). John Wiley & Sons.
  • Skarżewski, J., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 101-122. [Link]

  • MDPI. (2025, July 11). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Wikipedia. (n.d.). Sulfoxide. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.9: Optical Rotatory Dispersion and Circular Dichroism. Chemistry LibreTexts. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Lodewyk, M. W., et al. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 85-115). Humana Press.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

Sources

Comparative Technical Guide: (-)-4-Methoxyphenylsulfinylacetone vs. (R)-(+)-p-Tolylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis,


-ketosulfoxides are pivotal intermediates for constructing optically active 1,3-diols, amino alcohols, and complex natural products. While (R)-(+)-p-Tolylsulfinylacetone  (p-Tol) is the industry-standard chiral auxiliary due to its cost-effectiveness and reliable stereocontrol, (-)-4-Methoxyphenylsulfinylacetone  (p-Anisyl) offers a specialized alternative driven by electronic tuning.

This guide analyzes the mechanistic and practical differences between these two auxiliaries. The presence of the p-methoxy group enhances the Lewis basicity of the sulfinyl oxygen, potentially offering superior diastereoselectivity in chelation-controlled reductions at the cost of altered solubility and stability profiles.

Mechanistic Foundation: Electronic Tuning of Chiral Auxiliaries

The core utility of these reagents lies in the Guanti-Narisano-Banfi (GNB) reduction , where the


-ketosulfoxide is reduced to a 

-hydroxysulfoxide with high diastereoselectivity. The stereocontrol is governed by a rigid, chelated transition state involving a Lewis acid (typically ZnCl

or Ti(OiPr)

).
Electronic Impact of the Aryl Substituent

The efficiency of this chelation depends directly on the electron density at the sulfinyl oxygen.

  • p-Tolyl Group (Standard): The methyl group is a weak electron-donating group (EDG) via hyperconjugation (

    
    ). It provides sufficient basicity for zinc chelation, resulting in typical diastereomeric ratios (dr) of 95:5 to 98:2 .
    
  • p-Methoxyphenyl Group (Enhanced): The methoxy group is a strong EDG via resonance (

    
    ). This significantly increases the electron density on the sulfur and, by extension, the sulfinyl oxygen.
    
    • Hypothesis: Stronger Lewis basicity

      
       Tighter Zn(II) chelation 
      
      
      
      More rigid transition state
      
      
      Higher diastereoselectivity (>99:1).
Diagram: Chelation-Controlled Transition State

The following diagram illustrates the critical "chair-like" transition state where the electronic nature of the Aryl group (Ar) dictates the tightness of the Zinc bridge.

ChelationState Substrate β-Ketosulfoxide TS Chelated Transition State (Zinc Bridge) Substrate->TS Coordination Zinc ZnCl2 (Chelator) Zinc->TS Binds O_sulf & O_carbonyl Hydride DIBAL-H (Hydride Source) Hydride->TS Attacks from less hindered face Product syn-β-Hydroxysulfoxide (High dr) TS->Product Reduction Elec Electronic Tuning (Ar) 4-OMe vs 4-Me Elec->TS Modulates Binding Affinity

Figure 1: The zinc-mediated chelation model. The electron-rich p-methoxy group strengthens the Zn-O(sulfinyl) bond, enforcing the facial selectivity.

Comparative Performance Analysis

Feature(R)-(+)-p-TolylsulfinylacetoneThis compound
Primary Application General purpose asymmetric aldol/reduction.Challenging substrates requiring max stereocontrol.
Stereoselectivity (dr) Excellent (typically >95:5).Superior (can exceed >99:1).
Crystallinity High (easy recrystallization).Variable (often forms oils or lower mp solids).
Solubility Soluble in CH

Cl

, THF, Toluene.
Higher solubility in polar organic solvents.
Stability Very stable at RT.Slightly prone to over-oxidation to sulfone.
Removal (Desulfinylation) Raney Ni or Pummerer (Standard).Pummerer rearrangement is faster (electron-rich).
Cost/Availability Low / Commercially bulk available.Higher / Often requires in-house synthesis.
When to Switch to the p-Methoxy Analog?
  • Low Stereoselectivity: If the p-tolyl derivative yields suboptimal dr (<90:10) due to substrate steric clashes interfering with chelation.

  • Solubility Issues: If the p-tolyl intermediate precipitates prematurely in the reaction solvent (e.g., at -78°C).

  • Pummerer Reactivity: If the subsequent step involves a Pummerer rearrangement, the electron-rich p-anisyl group stabilizes the thionium intermediate, potentially increasing the yield of the rearranged product.

Experimental Protocols

A. Synthesis of the Reagent (Andersen Method Adaptation)

Both compounds are best synthesized via the reaction of the acetone enolate with the corresponding chiral sulfinate ester.

Reagents:

  • (S)-(-)-Menthyl p-toluenesulfinate OR (S)-(-)-Menthyl p-methoxybenzenesulfinate.

  • Acetone.[1]

  • LDA (Lithium Diisopropylamide).

Protocol:

  • Enolate Formation: To a solution of LDA (1.1 equiv) in THF at -78°C, add dry acetone (1.0 equiv) dropwise. Stir for 30 min.

  • Substitution: Add a solution of the chiral menthyl sulfinate (0.8 equiv) in THF dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[2][3]
    
  • Purification:

    • p-Tolyl: Recrystallize from Ether/Hexane (Yield: ~70-80%).

    • p-Methoxy: Purify via flash chromatography (Hexane/EtOAc) if crystallization fails (Yield: ~65-75%).

B. High-Fidelity Reduction (DIBAL-H / ZnCl )

This is the critical step for establishing stereochemistry.

Protocol:

  • Chelation: Dissolve the

    
    -ketosulfoxide (1.0 mmol) in dry THF (10 mL). Add anhydrous ZnCl
    
    
    
    (1.2 mmol). Stir at room temperature for 30 min to ensure formation of the chelated complex.
    • Note: For p-methoxy, ensure ZnCl

      
       is strictly anhydrous; moisture disrupts the enhanced coordination.
      
  • Cooling: Cool the mixture to -78°C.

  • Reduction: Add DIBAL-H (1.5 mmol, 1.0 M in toluene) dropwise down the side of the flask.

  • Completion: Stir for 2-4 hours at -78°C. Monitor by TLC.

  • Quench: Add MeOH (0.5 mL) followed by sat. Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously at RT until two clear layers form (critical for removing Aluminum/Zinc salts).

  • Analysis: Determine diastereomeric ratio (dr) via HPLC (Chiralcel OD-H) or

    
    H NMR.
    

Decision Matrix Workflow

Use this logic flow to select the appropriate auxiliary for your campaign.

DecisionMatrix Start Select Chiral Auxiliary Standard Start with p-Tolylsulfinylacetone Start->Standard CheckDR Check Diastereoselectivity (dr) Standard->CheckDR SolubilityCheck Check Solubility at -78°C Standard->SolubilityCheck HighDR dr > 95:5 CheckDR->HighDR Satisfactory LowDR dr < 90:10 CheckDR->LowDR Poor Selectivity Keep Proceed with p-Tolyl (Cost Effective) HighDR->Keep Switch Switch to p-Methoxyphenyl (Enhanced Chelation) LowDR->Switch Precip Precipitation Observed SolubilityCheck->Precip Yes Precip->Switch

Figure 2: Decision matrix for selecting between p-Tolyl and p-Methoxyphenyl auxiliaries.

References

  • Guanti, G., Narisano, E., & Banfi, L. (1986). Efficient Asymmetric Synthesis of Chiral 1,3-Diols.Tetrahedron Letters , 27(30), 3547-3550. Link

    • The foundational text for the ZnCl2/DIBAL-H reduction protocol.
  • Solladié, G. (1981). Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group.[4]Synthesis , 1981(03), 185-196. Link

    • Comprehensive review of sulfoxide auxiliaries including electronic effects.
  • Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl p-Toluenesulfinate.Tetrahedron Letters , 3(18), 93-95. Link

    • Original method for synthesizing the chiral sulfin
  • Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds.Chemical Reviews , 95(6), 1717–1760. Link

    • Discusses the impact of aryl substituents on stereochemical outcomes.

Sources

A Comparative Guide to the X-ray Crystallography of Chiral Sulfinylacetone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic data for chiral sulfinylacetone derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental nuances of synthesis, crystallization, and structural analysis. We will explore the causal relationships behind methodological choices and present supporting data to illuminate the structural landscape of this vital class of chiral synthons.

Introduction: The Stereochemical Importance of β-Keto Sulfoxides

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, acting as powerful chiral auxiliaries to control the stereochemical outcome of reactions.[1] The sulfinyl group, with its tetrahedral geometry and stable chirality, effectively guides the approach of reagents to a prochiral center.[1] Among these, chiral β-keto sulfoxides (or sulfinylacetone derivatives) are particularly valuable intermediates for creating enantiomerically pure alcohols, amines, and other complex molecules.[2]

The precise three-dimensional arrangement of atoms is paramount to the function of these molecules. X-ray crystallography stands as the definitive method for unambiguously determining the absolute configuration and conformational preferences of these chiral compounds in the solid state.[3] This guide will compare the crystallographic data of representative chiral sulfinylacetone derivatives, offering insights into their synthesis, crystal packing, and structural features.

Experimental Workflow: From Synthesis to Structure

The journey from a simple sulfide to a fully characterized chiral sulfoxide crystal structure is a multi-step process that demands precision. The following sections detail the rationale behind each critical phase of the workflow.

Synthesis of Enantiopure β-Keto Sulfoxides

The most common strategies for preparing enantiopure sulfoxides fall into two main categories: the Andersen-type synthesis using a chiral auxiliary, and the asymmetric oxidation of a prochiral sulfide.[4] A prevalent method involves the stereospecific ring cleavage of a chiral cyclic precursor, which can be synthesized and oxidized with high enantioselectivity.

Representative Protocol: Synthesis of (R)-1-phenyl-2-(vinylsulfinyl)-1-ethanone

This protocol is adapted from a facile stereospecific synthesis of chiral β-keto sulfoxides.

  • Precursor Synthesis: A precursor like (S)-6-phenyl-2,3-dihydro-4-oxo-1,4-oxathiine is first synthesized.

  • Asymmetric Oxidation: The sulfur atom in the oxathiine ring is oxidized using modified Sharpless conditions (e.g., cumene hydroperoxide, Ti(IV) isopropoxide, and a chiral tartrate like L-(+)-diethyl tartrate) to establish the stereogenic sulfur center with high enantiomeric excess (e.e.). The choice of tartrate enantiomer dictates the resulting configuration of the sulfoxide.

  • Ring Cleavage: The chiral cyclic sulfoxide is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). This induces a clean and nearly quantitative ring cleavage to yield the target chiral β-keto sulfoxide without isomerizing the sulfur stereocenter.

The causality here is clear: the use of a chiral catalyst (the Ti-tartrate complex) creates a diastereomeric transition state during oxidation, favoring the formation of one sulfoxide enantiomer over the other. The subsequent base-mediated cleavage is a concerted process that preserves this hard-won stereochemistry.

Crystallization: The Art of Obtaining Single Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Common Crystallization Protocol:

  • Purification: The crude product is first purified, typically by column chromatography, to remove impurities that could inhibit crystal growth.

  • Solvent Selection: A suitable solvent system is identified. This often involves a primary solvent in which the compound is soluble and a co-solvent (or "anti-solvent") in which it is poorly soluble. For β-keto sulfoxides, combinations like hexane-ethanol are common.

  • Slow Evaporation/Diffusion: The purified compound is dissolved in a minimal amount of the primary solvent. The co-solvent is then either allowed to slowly diffuse into this solution (vapor diffusion) or the mixed solvent system is allowed to evaporate slowly over several days to weeks. This gradual increase in concentration allows molecules to pack into a well-ordered crystal lattice.

The choice of solvents is critical; they influence not only solubility but also the potential intermolecular interactions (like hydrogen bonding) that stabilize the crystal packing.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for analysis.

Standard Procedure:

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[5][6] The resulting diffraction pattern is collected on a detector.

  • Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[5]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, accurate molecular structure.[5]

The workflow can be visualized as a linear progression from chemical synthesis to the final structural model.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography S1 Precursor Synthesis S2 Asymmetric Oxidation S1->S2 S3 Ring Cleavage S2->S3 S4 Column Chromatography S3->S4 C1 Solvent Selection S4->C1 C2 Slow Evaporation / Diffusion C1->C2 C3 Single Crystal Formation C2->C3 X1 Data Collection C3->X1 X2 Structure Solution X1->X2 X3 Structure Refinement X2->X3 X4 Final Structural Model X3->X4

Caption: Workflow from Synthesis to Final Crystal Structure.

Comparative Analysis of Crystallographic Data

To illustrate the structural nuances within this class of compounds, we will compare the crystallographic data of two distinct chiral sulfinylacetone derivatives. For this guide, we will use the data reported for (R)-1-phenyl-2-(vinylsulfinyl)-1-ethanone monohydrate (Compound 1 ) and compare it with a representative structure of a bicalutamide analog containing a chiral sulfoxide, (R,R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methyl-propanamide (a more complex system, but illustrative of the sulfoxide core, here denoted as Compound 2 )[7].

ParameterCompound 1: (R)-1-phenyl-2-(vinylsulfinyl)-1-ethanone·H₂OCompound 2: (R,R)-Bicalutamide Analog Sulfoxide
Chemical Formula C₁₀H₁₀O₂S·H₂OC₁₉H₁₄F₄N₂O₄S
Molecular Weight 212.3 g/mol 470.39 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 8.439(2)8.5269(4)
b (Å) 5.326(1)10.1555(5)
c (Å) 11.513(3)22.8023(11)
**β (°) **98.87(1)90
Z 24
Radiation Source Cu KαMo Kα
R-factor 0.0330.0401

Data for Compound 1 sourced from Capozzi et al.. Data for Compound 2 sourced from Li et al.[7].

Discussion of Structural Features

The comparison reveals several key points. Both structures crystallize in chiral space groups (P2₁ and P2₁2₁2₁), which is expected for enantiomerically pure compounds. The choice of space group reflects the underlying symmetry of how the molecules pack in the crystal lattice.

Compound 1 presents a relatively simple structure where the key stereocenter is the sulfur atom. Its crystallization as a monohydrate indicates that water molecules are incorporated into the crystal lattice, likely forming hydrogen bonds that stabilize the overall structure. The monoclinic system with a beta angle not equal to 90° suggests a less symmetrical packing arrangement compared to the fully orthogonal orthorhombic system of Compound 2 .

Compound 2 , being a more complex drug-like molecule, exhibits a different packing strategy. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (O=S, C=O, CN, F) leads to a robust three-dimensional network of intermolecular interactions, which likely directs its crystallization in the orthorhombic system. The structure of this analog confirmed the R-configuration at the sulfur center.[7]

The diagram below illustrates the core structure of a chiral β-keto sulfoxide, highlighting the key functional groups and the stereogenic sulfur center.

G cluster_main Chiral β-Keto Sulfoxide Core S S O_double O S->O_double R1 S->R1 (e.g., Aryl/Alkyl) CH2 CH₂ S->CH2 C_keto C CH2->C_keto O_keto O C_keto->O_keto R2 C_keto->R2 (e.g., Aryl/Alkyl) Stereo *

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. For drug development professionals and researchers, a deep understanding of a molecule's fragmentation behavior under mass spectrometric conditions is paramount for its identification, characterization, and metabolic profiling. This guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation patterns of the chiral compound (-)-4-Methoxyphenylsulfinylacetone.

Due to the absence of direct experimental mass spectra for this specific molecule in the current body of scientific literature, this guide will adopt a first-principles approach. By dissecting the molecule into its core functional components—the methoxyphenyl group and the sulfinylacetone moiety—we will predict and compare the dominant fragmentation pathways. This comparative analysis is grounded in well-established principles of mass spectrometry and supported by data from analogous chemical structures.

Foundational Principles of Mass Spectrometric Fragmentation

Before delving into the specific fragmentation of this compound, it is crucial to understand the fundamental processes that govern how molecules break apart in a mass spectrometer. When a molecule is ionized, typically by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), it forms a molecular ion (M⁺˙ or [M+H]⁺). This ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.[1] The pattern of these fragment ions constitutes the mass spectrum, which serves as a molecular fingerprint.

Key fragmentation mechanisms include:

  • Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom (like oxygen or sulfur). This is a common pathway for ethers, amines, and carbonyl compounds.[2]

  • Inductive Cleavage: Bond cleavage driven by the electron-withdrawing or donating properties of a functional group.

  • Rearrangements: Intramolecular atomic rearrangements, such as the McLafferty rearrangement, which is characteristic of carbonyl compounds.[3]

The likelihood of a particular fragmentation pathway is influenced by the stability of the resulting fragment ions and neutral losses.[1]

Experimental Design for Fragmentation Analysis

To experimentally determine the fragmentation patterns of this compound, a standard protocol involving high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) would be employed.

Experimental Protocol: HRMS and Tandem MS (MS/MS) Analysis
  • Sample Preparation: Dissolve a pure sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., an ESI source) at a flow rate of 5-10 µL/min. ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[4]

  • Full Scan MS (MS1): Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecular ion. This provides the elemental composition.

  • Tandem MS (MS/MS) using Collision-Induced Dissociation (CID):

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion in the first mass analyzer (e.g., a quadrupole).

    • Introduce the selected ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).[5][6]

    • Accelerate the ions to induce collisions with the gas, leading to fragmentation through Collision-Induced Dissociation (CID).[7]

    • Analyze the resulting product ions in the second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Analysis: Interpret the resulting product ion spectrum to elucidate the fragmentation pathways.

G

Comparative Fragmentation Analysis: Methoxyphenyl vs. Sulfinylacetone Moieties

The structure of this compound presents two primary sites for charge localization and subsequent fragmentation: the methoxyphenyl group and the sulfinylacetone chain. The resulting mass spectrum will be a composite of fragments originating from both moieties.

Predicted Fragmentation of the Methoxyphenyl Group

The methoxyphenyl group is a common structural motif, and its fragmentation behavior is well-documented.[8][9] Key predicted fragmentation pathways include:

  • Loss of a Methyl Radical (•CH₃): A facile cleavage of the O-CH₃ bond can lead to the loss of a methyl radical, resulting in a resonance-stabilized phenoxy cation.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the aryl-O bond can result in the loss of a methoxy radical.

Predicted Fragmentation of the Sulfinylacetone Moiety

The fragmentation of sulfoxides can be complex and is influenced by the nature of the substituents.[10][11] For the sulfinylacetone side chain, several fragmentation pathways are plausible:

  • Alpha-Cleavage: Cleavage of the bond between the sulfoxide group and the carbonyl group is a likely pathway.

  • Rearrangement and Elimination of Sulfenic Acid (R-SOH): Sulfoxides can undergo rearrangement to form sulfenic acids, which can then be eliminated as a neutral loss.

  • Loss of SO: Elimination of sulfur monoxide is a characteristic fragmentation for some sulfoxides.[4]

  • McLafferty-type Rearrangement: The presence of the carbonyl group in the acetone moiety could facilitate a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen.

Predicted Mass Spectrum and Data Summary

Based on the competing fragmentation pathways of the two moieties, we can predict the major fragment ions that would be observed in the tandem mass spectrum of protonated this compound (C₁₀H₁₂O₃S, Exact Mass: 212.05).

Predicted m/z Proposed Fragment Structure/Formula Originating Moiety Proposed Neutral Loss
197.02[C₉H₉O₃S]⁺Methoxyphenyl•CH₃
182.05[C₁₀H₁₀O₂S]⁺˙SulfinylacetoneH₂O
165.03[C₉H₉O₂S]⁺Methoxyphenyl•CH₃, H₂O
155.05[C₇H₇OS]⁺BothCH₃C(O)CH₂•
139.04[C₇H₇O₂]⁺Methoxyphenyl•S(O)CH₂C(O)CH₃
123.04[C₇H₇O]⁺Methoxyphenyl•CH₃ from C₇H₇O₂⁺
108.06[C₆H₅O]⁺˙MethoxyphenylCH₂O from C₇H₈O⁺˙

G M_H [M+H]⁺ m/z 213.06 loss_CH3 loss_CH3 M_H->loss_CH3 loss_OCH3 loss_OCH3 M_H->loss_OCH3 alpha_cleavage alpha_cleavage M_H->alpha_cleavage loss_SO loss_SO M_H->loss_SO frag_197 frag_197 loss_CH3->frag_197 frag_182 frag_182 loss_OCH3->frag_182 frag_155 frag_155 alpha_cleavage->frag_155 frag_165 frag_165 loss_SO->frag_165

Conclusion and Future Outlook

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. By comparing the established fragmentation patterns of its constituent methoxyphenyl and sulfinylacetone moieties, we can anticipate the major product ions that would be observed experimentally. The dominant pathways are expected to involve losses from the methoxyphenyl group (•CH₃, •OCH₃) and alpha-cleavage adjacent to the sulfoxide in the acetone side chain.

The next logical step would be to perform the described experimental analysis to validate these predictions. Such data would be invaluable for the development of quantitative analytical methods for this compound and for the identification of its metabolites in complex biological matrices. As the field of mass spectrometry continues to evolve, with new fragmentation techniques and data analysis tools, our ability to predict and interpret the fragmentation of novel compounds will only improve.

References

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  • Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. AMT. 2023. Available from: [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. 2025. Available from: [Link]

  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. Available from: [Link]

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  • Isomerization and Dissociation of Ionized Dimethyl Sulfoxide: A Theoretical Insight. The Journal of Physical Chemistry A. 2001. Available from: [Link]

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  • common fragmentation mechanisms in mass spectrometry. YouTube. 2022. Available from: [Link]

  • Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. PMC. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Collision-induced dissociation. Wikipedia. Available from: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. 2019. Available from: [Link]

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Comparative Efficiency of Chiral Sulfoxides in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the construction of stereogenic centers with high enantiomeric and diastereomeric excess is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). Over the last three decades, the sulfinyl group has emerged as a privileged chiral control element. The pyramidal stereogenic sulfur atom is configurationally stable, and its effectiveness in asymmetric induction is driven by the extreme steric and stereoelectronic differentiation between its substituents: a lone electron pair, an oxygen atom, and two distinct carbon ligands[1].

This guide objectively compares the performance of leading chiral sulfoxides—specifically focusing on sulfinamide auxiliaries—and provides a self-validating experimental framework for their application in asymmetric synthesis.

Mechanistic Causality: Why Chiral Sulfoxides Excel

The supremacy of chiral sulfoxides in asymmetric induction, particularly in the synthesis of chiral amines via sulfinimines, relies on chelation-controlled transition states .

When a chiral sulfinyl imine undergoes nucleophilic addition (e.g., via a Grignard reagent), the sulfinyl oxygen strongly coordinates with the metal cation of the nucleophile. This pre-complexation forms a rigid, six-membered chair-like transition state[2]. The steric bulk of the carbon ligand attached to the sulfur atom effectively shields one diastereotopic face of the imine. Consequently, the nucleophile is forced to attack exclusively from the less hindered face, translating the chirality of the sulfur atom into a new carbon stereocenter with exceptional diastereoselectivity[3].

Comparative Analysis of Chiral Sulfinamide Auxiliaries

The choice of the chiral sulfoxide dictates the rigidity of the transition state and the resulting diastereomeric excess (de%). Below is a comparative evaluation of the three most prominent chiral sulfinamide auxiliaries used in modern synthesis.

Chiral AuxiliarySteric EnvironmentTypical de% (Nucleophilic Addition)Cleavage ConditionsCost & Scalability
p-Toluenesulfinamide (Davis' Auxiliary)Moderate (Flat Aryl Ring)50–85%Harsh (Strong acid or SmI₂ reduction)Low cost, but limited by moderate stereocontrol and difficult removal.
tert-Butanesulfinamide (Ellman's Auxiliary)High (Spherical Bulk)90–99%Mild (HCl in MeOH or Dioxane)Highly scalable; synthesized from inexpensive tert-butyl disulfide waste[2].
2,4,6-Triisopropylbenzenesulfinamide (TIPBSA)Extreme (Shielded Aryl)>94% (Even for highly hindered substrates)Moderate (Acidic)High cost; strictly reserved for niche, sterically congested targets[4].

Editorial Insight: While p-toluenesulfinamide holds historical significance, its flat aryl ring can rotate, leading to multiple reactive conformations that erode diastereoselectivity. 5 has become the gold standard due to its rigid, spherical tert-butyl group, which provides superior facial shielding, combined with its ease of removal[5]. TIPBSA is a powerful alternative when Ellman's auxiliary fails due to extreme substrate hindrance[4].

Workflow Visualization

The following diagram illustrates the logical progression of asymmetric amine synthesis using Ellman's chiral sulfinamide, highlighting the transformation of the stereocenter.

AsymmetricSynthesis A Carbonyl Precursor B Ti(OEt)4 Mediated Condensation A->B C Chiral Sulfinyl Imine B->C Ellman's Auxiliary D Organometallic Addition C->D Chelation Control E Diastereopure Sulfinamide D->E F Acidic Cleavage (HCl/MeOH) E->F G Enantiopure Amine F->G S-N Bond Scission

Workflow of asymmetric amine synthesis using Ellman's chiral sulfinamide auxiliary.

Self-Validating Experimental Protocol: Synthesis of Chiral Amines

To ensure scientific integrity, the following protocol for the asymmetric addition of Grignard reagents to tert-butanesulfinyl imines is designed as a self-validating system . Each phase includes a mechanistic rationale and a definitive analytical checkpoint.

Phase 1: Condensation (Imine Formation)

Objective: Condense (R)- or (S)-tert-butanesulfinamide with an aldehyde/ketone.

  • Dissolve the carbonyl compound (1.0 equiv) and tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12–24 hours.

  • Quench with an equal volume of brine, filter the resulting TiO₂ salts through a Celite pad, and concentrate the filtrate.

  • Mechanistic Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the equilibrium forward, preventing imine hydrolysis[3].

  • Validation Checkpoint: Perform ¹H NMR on the crude mixture. The imine C-H proton typically shifts significantly downfield (e.g., 8.0–8.5 ppm) compared to the aldehyde precursor. The complete disappearance of the aldehyde peak validates >95% conversion.

Phase 2: Diastereoselective Nucleophilic Addition

Objective: Establish the new carbon stereocenter via Grignard addition.

  • Dissolve the purified sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48 °C.

  • Slowly add the Grignard reagent (R-MgBr, 2.0 equiv) dropwise. Stir for 4–6 hours at -48 °C.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The use of a non-coordinating solvent (CH₂Cl₂) is critical. Coordinating solvents like THF compete with the sulfinyl oxygen for magnesium coordination, disrupting the rigid chair-like transition state and eroding diastereoselectivity[2]. The low temperature (-48 °C) maximizes the energy difference between competing diastereomeric transition states.

  • Validation Checkpoint: Analyze the crude mixture via Chiral HPLC or ¹⁹F/¹H NMR. A successful reaction will display a diastereomeric ratio (dr) of >95:5. Do not proceed to cleavage if the dr is suboptimal, as this indicates a failure in chelation control.

Phase 3: Acidic Cleavage (Desulfinylation)

Objective: Remove the chiral auxiliary to yield the enantiopure amine.

  • Dissolve the diastereopure sulfinamide in a 1:1 mixture of MeOH and 4M HCl in dioxane.

  • Stir at room temperature for 1–2 hours.

  • Concentrate the solvent in vacuo to precipitate the enantiopure amine hydrochloride salt.

  • Mechanistic Causality: Protonation of the sulfinyl oxygen highly polarizes the S-N bond. Methanol acts as a nucleophile, attacking the sulfur atom to form volatile methyl tert-butanesulfinate, cleanly releasing the amine without racemization[5].

  • Validation Checkpoint: Use polarimetry to measure the specific optical rotation [α]D of the isolated salt. Compare this against literature values to confirm absolute stereochemistry and verify that no racemization occurred during cleavage.

Advanced Applications: Beyond Auxiliaries

While primarily known as auxiliaries, chiral sulfoxides are rapidly advancing into catalytic roles. Recent breakthroughs have demonstrated their utility as6[6]. In these systems, the sulfoxide serves a dual role: it acts as a regiocontrolling directing group to recruit the metal (e.g., Palladium) and simultaneously functions as a configuration-determining chiral environment, enabling the atom-economical construction of highly complex, stereochemically dense architectures[6]. Furthermore, chiral sulfoxides are increasingly deployed as robust ligands in asymmetric catalysis, such as the Pd-catalyzed Tsuji-Trost allylic substitution, owing to their stability against thermal racemization[7].

References

  • 7 - nih.gov

  • 1 - medcraveonline.com

  • 5 - rsc.org

  • 6 - rsc.org 5.4 - researchgate.net

  • 2 - scispace.com 7.3 - beilstein-journals.org

Sources

IR spectroscopy characteristic bands for (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (-)-4-Methoxyphenylsulfinylacetone

Introduction: The Vibrational Signature of a Chiral Synthon

This compound is a chiral β-keto sulfoxide, a class of compounds highly valued in asymmetric synthesis. The stereogenic center at the sulfur atom, combined with the adjacent carbonyl group, makes it a versatile building block for creating complex chiral molecules, which are the cornerstone of modern drug development. Accurate structural confirmation and quality control of such intermediates are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose.

This guide serves as a comprehensive resource for researchers and drug development professionals on the interpretation of the IR spectrum of this compound. We will dissect its vibrational characteristics, compare them with related structural motifs to provide a robust framework for peak assignment, and detail a validated experimental protocol for data acquisition.

The Basis of IR Spectroscopy: A Molecular Dance

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational state. An IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against the frequency of light (typically expressed as wavenumber, cm⁻¹).

The frequency of a particular vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them, as described by Hooke's Law. Stronger bonds and lighter atoms vibrate at higher frequencies. This fundamental relationship allows us to correlate specific absorption bands in the spectrum with the functional groups present in the molecule, such as carbonyls (C=O), sulfoxides (S=O), and aromatic rings.

Characteristic IR Absorption Bands for this compound

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the acetone moiety, the chiral sulfoxide group, and the 4-methoxyphenyl ring. Each functional group gives rise to a set of characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3100-3000Medium-WeakAromatic C-H StretchAbsorption just above 3000 cm⁻¹ is characteristic of C-H bonds on an sp²-hybridized carbon.[1]
~2980-2850Medium-WeakAliphatic C-H StretchCorresponds to the C-H bonds of the methoxy (-OCH₃) and methyl (CH₃) groups on the acetone fragment.[1][2]
~1715StrongC=O Stretch (Ketone) This is one of the most intense and diagnostic peaks in the spectrum, confirming the presence of the ketonic carbonyl group.[2][3]
~1600, ~1500Strong-MediumC=C Stretch (Aromatic Ring)These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1460, ~1370MediumAliphatic C-H BendBending (scissoring and rocking) vibrations of the methyl groups.[2]
~1250StrongAsymmetric Ar-O-C Stretch The strong intensity of this aryl ether stretch is due to the polarity of the C-O bond and resonance with the aromatic ring.[4]
~1040StrongS=O Stretch (Sulfoxide) A strong, characteristic band for the sulfoxide group. Its position falls in the typical range of 950-1150 cm⁻¹.[5][6][7]
~1030StrongSymmetric Ar-O-C StretchThe second, lower-frequency C-O stretch from the methoxy group, often coupled with other vibrations.[4]
~830StrongC-H Out-of-Plane BendThis strong band is highly indicative of a 1,4-disubstituted (para) aromatic ring.

Comparative Spectral Analysis: Deconstructing the Spectrum

To confidently assign the absorption bands of this compound, it is instructive to compare its spectrum with those of simpler, related molecules. This approach allows for the systematic identification of the contributions from each part of the molecule.

Functional GroupThis compoundAnisole (Model for Methoxy-phenyl)Acetone (Model for Keto Group)Methyl Phenyl Sulfoxide (Model for Aryl Sulfoxide)
C=O Stretch ~1715 cm⁻¹ (Strong) N/A~1715 cm⁻¹ (Strong) [2]N/A
S=O Stretch ~1040 cm⁻¹ (Strong) N/AN/A~1040-1060 cm⁻¹ (Strong) [8]
Aromatic C=C ~1600, ~1500 cm⁻¹~1600, ~1500 cm⁻¹N/A~1580, ~1480 cm⁻¹
Asym. Ar-O-C ~1250 cm⁻¹ (Strong) ~1250 cm⁻¹ (Strong) [4]N/AN/A
Sym. Ar-O-C ~1030 cm⁻¹ (Strong)~1040 cm⁻¹ (Strong)[4]N/AN/A
Aliphatic C-H ~2980-2850 cm⁻¹~2950, ~2840 cm⁻¹~2960 cm⁻¹~2920 cm⁻¹

This comparative analysis clearly demonstrates how the key diagnostic bands for the ketone (~1715 cm⁻¹), sulfoxide (~1040 cm⁻¹), and aryl ether (~1250 cm⁻¹) groups are retained in the final molecule, providing a multi-faceted confirmation of its structure.

Visualizing the Key Vibrational Modes

The following diagram illustrates the primary functional groups within this compound responsible for its characteristic IR absorption bands.

Note: The IMG tag in the DOT script is a placeholder and should be replaced with an actual image of the molecule for rendering. Caption: Key functional groups and their characteristic IR frequencies.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the acquisition of an IR spectrum for a solid sample using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is preferred for its minimal sample preparation and high reproducibility.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Verify that the sample compartment is clean and the desiccant is active to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal meticulously. Using a lint-free wipe, clean with a volatile solvent such as isopropanol or ethanol. Allow the solvent to evaporate completely. The cleanliness of the crystal is critical for a high-quality background and sample spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

    • Typical parameters: 16 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.

    • This scan measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor spectral quality.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, initiate the sample scan.

    • The software will acquire the spectrum and automatically perform the background subtraction, displaying the final spectrum in absorbance or transmittance units.

  • Data Processing and Analysis:

    • Examine the spectrum for key features. Ensure the baseline is flat and the signal-to-noise ratio is high.

    • Use the software's tools to label the wavenumbers of significant peaks.

    • Compare the peak positions with the reference data provided in this guide to confirm the identity and purity of the compound.

  • Post-Measurement Cleaning:

    • Raise the pressure arm, remove the bulk of the sample with a spatula, and clean the ATR crystal thoroughly with a solvent-moistened wipe as described in Step 2.

Workflow for IR Spectrum Acquisition

Workflow start Start prep 1. Instrument Warm-up & ATR Crystal Cleaning start->prep background 2. Acquire Background Spectrum (16 scans, 4 cm⁻¹ resolution) prep->background sample 3. Apply Solid Sample & Ensure Good Contact background->sample acquire 4. Acquire Sample Spectrum (Same Parameters as Background) sample->acquire process 5. Process Data (Baseline Correction, Peak Picking) acquire->process analyze 6. Analyze & Compare (Identify Key Bands) process->analyze end End analyze->end

Sources

A Researcher's Guide to Establishing Reference Standards for Chiral Sulfoxides: A Case Study of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for Enantiopure Reference Standards

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to adverse effects.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereoisomeric characterization of new drug substances.[3] This necessitates the use of highly purified and well-characterized reference standards of the individual enantiomers to validate analytical methods for identity, purity, and strength.

While many common chiral compounds are available as certified reference materials from commercial suppliers, researchers often work with novel or less common molecules like (-)-4-Methoxyphenylsulfinylacetone, for which a readily available standard may not exist. In such cases, the responsibility falls upon the development team to synthesize, purify, and thoroughly characterize an in-house reference standard.

Establishing an In-House Reference Standard for this compound

The process of establishing an in-house reference standard is a multi-step endeavor that requires careful planning and execution. The following sections outline a typical workflow.

Synthesis and Purification

The first step is to obtain the desired enantiomer in a highly purified form. The synthesis of chiral sulfoxides can be achieved through various methods, including the enantioselective oxidation of the corresponding prochiral sulfide.[4][5] For this compound, this would involve the asymmetric oxidation of 4-methoxyphenylthioacetone.

Following synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, and the undesired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) on a preparative scale is often the method of choice for this purpose, as it can effectively separate the enantiomers.[6]

Comprehensive Characterization: Building the Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) is the cornerstone of a reliable reference standard. It should include data from multiple analytical techniques to unequivocally confirm the identity, purity, and enantiomeric excess of the material.

Table 1: Essential Components of a Certificate of Analysis for a this compound Reference Standard

ParameterAnalytical Technique(s)Purpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) SpectroscopyTo confirm the chemical structure of the compound.
Purity (Chemical) HPLC-UV, Gas Chromatography (GC)To quantify the amount of the desired compound and identify any impurities.
Enantiomeric Purity Chiral HPLCTo determine the percentage of the desired enantiomer relative to the undesired enantiomer.
Water Content Karl Fischer TitrationTo accurately determine the water content, which is crucial for quantitative applications.
Residual Solvents Headspace GCTo identify and quantify any solvents remaining from the synthesis and purification process.
Physical Properties Melting Point, AppearanceTo provide additional physical characterization of the standard.

Comparative Analytical Methodologies for Chiral Sulfoxide Analysis

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry.[7] The key to a successful chiral separation lies in the selection of the appropriate Chiral Stationary Phase (CSP).

Chiral HPLC Method Development for this compound

For aryl alkyl sulfoxides like this compound, polysaccharide-based and protein-based CSPs are often good starting points for method development.[6][8]

Table 2: Comparison of Potential Chiral HPLC Columns for this compound Analysis

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential Advantages for Aryl Alkyl SulfoxidesPotential Disadvantages
Polysaccharide-based (e.g., cellulose or amylose derivatives) Enantiomers interact differently with the chiral grooves and cavities of the polysaccharide structure through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7]Broad applicability, high loading capacity, and robustness.May require screening of different polysaccharide derivatives and mobile phases to achieve optimal separation.
Protein-based (e.g., α1-acid glycoprotein - AGP) Enantiomers exhibit stereoselective binding to the chiral protein immobilized on the silica support.[8]Can separate a wide range of chiral compounds, including non-protolytes like sulfoxides. Often uses simple aqueous-organic mobile phases.Can be more sensitive to mobile phase composition and temperature.
Pirkle-type (e.g., (R,R)-Whelk-O1) Based on π-donor and π-acceptor interactions, as well as hydrogen bonding and steric hindrance.[9]Effective for a wide range of chiral compounds, including those with aromatic rings.May require more optimization of the mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol outlines a typical starting point for the development of a chiral HPLC method for the enantiomeric purity determination of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: A polysaccharide-based column (e.g., Daicel CHIRALPAK® IA) or a protein-based column (e.g., CHIRAL-AGP).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) for normal phase chromatography. For reversed-phase on an AGP column, a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) would be used.

  • Reference Standard: In-house or commercially sourced this compound and its racemate.

  • Sample: The material to be tested, dissolved in the mobile phase.

Chromatographic Conditions (Example for a Polysaccharide-based CSP):

  • Column: Daicel CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic 4-Methoxyphenylsulfinylacetone to determine the retention times of both the (-) and (+) enantiomers and to calculate the resolution.

  • Inject a solution of the this compound reference standard to confirm its retention time.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram and calculate the enantiomeric excess (%ee) using the following formula:

    %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: ¹H NMR Characterization

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • This compound reference standard

Procedure:

  • Dissolve a few milligrams of the reference standard in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure. The spectrum is expected to show signals corresponding to the methoxy group, the aromatic protons, the methylene protons adjacent to the sulfoxide, and the methyl protons of the acetone moiety.

Protocol 3: Mass Spectrometry (MS) Analysis

Instrumentation and Materials:

  • Mass Spectrometer (e.g., LC-MS or GC-MS)

  • Appropriate solvent for sample introduction

  • This compound reference standard

Procedure:

  • Prepare a dilute solution of the reference standard in a suitable solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

  • Analyze the spectrum to identify the molecular ion peak [M+H]⁺ or [M+Na]⁺, which will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in establishing and utilizing a reference standard for the analysis of this compound.

cluster_0 Reference Standard Establishment cluster_1 Analytical Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Preparative Chiral HPLC) Synthesis->Purification Characterization Full Characterization (NMR, MS, HPLC, etc.) Purification->Characterization CoA Certificate of Analysis Generation Characterization->CoA MethodDev Chiral HPLC Method Development CoA->MethodDev Provides characterized standard MethodVal Method Validation MethodDev->MethodVal SampleAnalysis Sample Analysis MethodDev->SampleAnalysis Validated Method MethodVal->SampleAnalysis Reporting Data Reporting SampleAnalysis->Reporting

Caption: Workflow for establishing and using a reference standard.

Conclusion

The rigorous analysis of chiral compounds like this compound is a non-negotiable aspect of modern drug development. While the absence of a commercially available reference standard presents a challenge, it is one that can be overcome through a systematic in-house qualification process. By following the principles of synthesis, purification, and comprehensive characterization outlined in this guide, researchers can establish a well-defined reference standard that will serve as a reliable benchmark for the development and validation of analytical methods. The adoption of a robust analytical technique, such as chiral HPLC, is essential for ensuring the enantiomeric purity and, ultimately, the safety and efficacy of the final drug product.

References

  • U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs.
  • Aboul-Enein, H. Y., & Ali, I. (2002). Chiral separations of sulfoxides on polysaccharide-based chiral stationary phases. Il Farmaco, 57(6), 513-529.
  • Kagan, H. B., & Modi, F. (2000). A century of enantioselective synthesis: from Fischer to the new frontiers.
  • Carreño, M. C. (1995). Applications of sulfoxides in asymmetric synthesis of biologically active compounds. Chemical Reviews, 95(6), 1717-1760.
  • Di Furia, F., Modena, G., & Seraglia, R. (1984). A simple and effective procedure for the enantioselective oxidation of sulfides to sulfoxides. Synthesis, 1984(04), 325-326.
  • NIST. (n.d.). 4'-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2013). Recent advances in SPE–chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples.
  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
  • Matarashvili, I., & Gabelashvili, N. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-166.
  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). An improved chiral stationary phase for the separation of enantiomers.
  • Chromtech. (n.d.). CHIRAL-AGP. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of (-)-4-Methoxyphenylsulfinylacetone. As a chiral sulfoxide with an acetone moiety, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from analogous structures like 4-methoxyacetophenone and dimethyl sulfoxide (DMSO).

Based on these related compounds, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.[1]

  • A cause of serious skin and eye irritation.[1][2]

  • A potential respiratory irritant.[1]

  • Combustible, similar to other organic ketones and sulfoxides.[3]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), chemical waste must be classified to ensure proper disposal.[4] Based on its properties, waste containing this compound is categorized as hazardous waste .

EPA Hazardous Waste Characteristics:

  • Ignitability: Due to the acetone functional group, it is likely a flammable or combustible liquid.[5]

  • Toxicity: It may contain constituents that are harmful to human health and the environment.[5]

Therefore, all waste streams containing this compound must not be disposed of via standard trash or sewer systems.[6]

Personal Protective Equipment (PPE) and Immediate Safety

Proper PPE is the first line of defense against chemical exposure. The unique properties of sulfoxides, like the ability of DMSO to increase skin permeability, demand stringent protective measures.[7]

Mandatory PPE:

  • Eye Protection: Wear chemical splash goggles or a full-face shield conforming to ANSI Z87.1 or EN 166 standards.[8][9]

  • Hand Protection: Use chemically resistant gloves. Given the sulfoxide group, butyl rubber or laminate film gloves are recommended. If using nitrile gloves, double-gloving is advised, and gloves should be changed immediately upon contamination.[7]

  • Body Protection: A full-front, long-sleeved lab coat is required. An additional chemical-resistant apron is recommended for bulk handling.[8]

  • Ventilation: All handling and preparation of waste should occur inside a certified chemical fume hood to minimize inhalation risk.[7]

Core Disposal Protocol: Waste Collection and Segregation

The cornerstone of proper chemical disposal is the rigorous segregation of waste streams to prevent dangerous reactions.[10][11] this compound waste must be collected at the point of generation in designated, compatible containers.[12]

Step-by-Step Collection Procedure:
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic solvents, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The original product container is often the best choice for waste collection.[13] Do not use food or beverage containers.

  • Immediate and Clear Labeling: The moment the first drop of waste is added, the container must be labeled.[12][13] The label must include:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "This compound "

    • A complete list of all other chemical constituents and their approximate percentages (e.g., solvents, buffers).

    • The relevant hazard pictograms (e.g., exclamation mark for irritant, flame for flammable).[10]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[12][13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Segregate Incompatible Wastes: Store the this compound waste container away from incompatible chemicals. Key segregation rules include:

    • Keep away from strong oxidizing agents (e.g., nitric acid, perchlorates).[2][12]

    • Keep away from strong bases and reducing agents.[2]

    • While compatible with many non-halogenated organic solvents like methanol and acetonitrile, it is best practice to keep waste streams as simple as possible.[12]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA), such as a flammable storage cabinet, with secondary containment to catch any potential leaks.[13] Do not allow waste to accumulate in the laboratory for more than 12 months.[14]

Disposal Summary Table
Waste TypeCollection ContainerProcedure
Pure or Concentrated Solid/Liquid Original container or designated glass bottle.Carefully transfer the material into the hazardous waste container inside a chemical fume hood.
Dilute Solutions (e.g., in organic solvent) Designated solvent waste carboy (glass or HDPE).Pour the solution into the appropriate non-halogenated organic waste stream container. Ensure the container label is updated with this component.
Contaminated Solid Waste (Gloves, Wipes, Pipette Tips) Lined, sealable solid waste container or a double-bagged, heavy-duty plastic bag.Collect all contaminated disposable items. Label the container/bag clearly as "Hazardous Waste" with the chemical name.[7]

Disposal Pathway Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_0 Waste Identification & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Identify Waste Containing This compound waste_type Determine Waste Form start->waste_type liquid_node Liquid Waste (Pure, Solution) waste_type->liquid_node Liquid solid_node Solid Waste (Gloves, Wipes, Glassware) waste_type->solid_node Solid collect_liquid Collect in a sealed, compatible liquid waste container. Label Immediately. liquid_node->collect_liquid collect_solid Collect in a designated, sealed solid waste container or bag. Label Immediately. solid_node->collect_solid store Store container in a designated Hazardous Waste Accumulation Area (e.g., Flammables Cabinet) with Secondary Containment. collect_liquid->store collect_solid->store end_point Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed waste contractor. store->end_point

Caption: Decision workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.[15]

Minor Spill (Contained within a fume hood):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 2.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and absorb the spill.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[15][16]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and collect all cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood or a large volume):
  • Evacuate: Immediately evacuate the area, alerting all personnel.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and approximate quantity spilled.

  • Do Not Attempt Cleanup: Do not attempt to clean a major spill unless you are specifically trained and equipped to do so.

Final Disposal Pathway

All collected hazardous waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[3]

Never attempt to treat or neutralize this chemical waste in the laboratory unless you have specific expertise and a validated protocol. Chemical decomposition methods are complex and can be hazardous if performed incorrectly.[18] Your institution's EHS office will manage the "cradle-to-grave" process, ensuring the waste is transported and disposed of in full compliance with all federal and state regulations.[19]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Labor Security System.
  • University of Glasgow. Chemical Waste (Guidance Note).
  • Duke University. (n.d.). Laboratory Chemical Waste Management Practice.
  • Hazardous Waste Experts. (n.d.).
  • BenchChem. (2025). Navigating the Disposal of Dimethyl Sulfoxide (DMSO)
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Tetra Tech. (2022, July 12).
  • Hazardous Waste Experts. (2022, April 19).
  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Safety Data Sheet. (2024, November 4). 2'-Hydroxy-4'-methoxyacetophenone.
  • Safety Data Sheet. (2012, February 21). 4'-Methylacetophenone.
  • Sigma-Aldrich. (n.d.).
  • Echemi. (n.d.).
  • BenchChem. (2025). Proper Disposal of 3-[(4-Methoxyphenyl)
  • Safety Data Sheet. (2010, December 16). 4-Methoxyphenylacetic acid.
  • BenchChem. (2025).
  • Fisher Scientific. (2009, April 29).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • Organic Syntheses. (n.d.). Methyl phenyl sulfoxide.
  • University of Louisville. (2025, August 22).

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Definitive Guide to Personal Protective Equipment for Handling (-)-4-Methoxyphenylsulfinylacetone

Author: BenchChem Technical Support Team. Date: March 2026

As a novel chiral sulfoxide, (-)-4-Methoxyphenylsulfinylacetone presents unique handling requirements that demand a rigorous and well-understood safety protocol. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our objective is to ensure that every procedure is a self-validating system of safety, grounded in authoritative standards and field-proven experience.

Hazard Identification and Risk Assessment: A Proactive Stance
  • Sulfoxide Group: The primary consideration is the sulfoxide moiety, analogous to that in Dimethyl Sulfoxide (DMSO). DMSO is well-known for its ability to readily penetrate the skin and act as a carrier for other dissolved substances[1]. This property means any contaminants on the skin or toxic materials dissolved in the sulfoxide can be rapidly absorbed into the body[1]. Therefore, this compound must be treated as a substance with high potential for dermal absorption.

  • Ketone and Aryl Groups: Structurally related compounds like 4'-Methoxyacetophenone are classified as harmful if swallowed and are known to cause skin and eye irritation[2][3][4][5].

Based on this analysis, we must assume this compound is, at minimum, a skin and eye irritant that is harmful if ingested and readily absorbed through the skin. All handling procedures must be designed to mitigate these risks.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassInferred GHS ClassificationJustification & Notes
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on analogous ketone compounds (e.g., 4'-Methoxyacetophenone)[2][4][5].
Skin Irritation Category 2 (Causes skin irritation)Based on analogous ketone compounds[2][3][6].
Eye Irritation Category 2 (Causes serious eye irritation)Based on analogous ketone compounds[3][6][7].
Dermal Absorption High PotentialA key characteristic of sulfoxides like DMSO[1][8]. This is a critical handling consideration.
The Hierarchy of Controls: Engineering and Administrative Measures

Before personal protective equipment is even considered, primary safety controls must be in place. PPE is the last line of defense[9].

  • Engineering Control - The Chemical Fume Hood: All handling of this compound, especially when in solid (powder) form or as a volatile solution, must be conducted within a certified laboratory chemical fume hood[8][10]. This is non-negotiable and serves to control exposure to hazardous fumes, vapors, and dust[10].

  • Administrative Control - Designated Area: Establish a clearly marked "designated area" within the laboratory for the handling of this compound. This minimizes the risk of cross-contamination and ensures all necessary safety equipment (e.g., spill kits, dedicated waste containers) is immediately accessible.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the compound's specific risks. The U.S. Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect against chemical exposure through absorption, inhalation, or physical contact[11][12].

Table 2: PPE Protocol for this compound

Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye & Face ANSI Z87.1-compliant safety gogglesSafety goggles and a full-face shieldGoggles are required for protection against liquid splashes and chemical vapors[13]. A face shield should be added when handling larger volumes (>50 mL) or during procedures with a significant splash hazard[13].
Hand Butyl rubber or Fluoroelastomer glovesDouble-gloving with an inner Silver Shield or Butyl rubber glove and an outer disposable gloveStandard nitrile gloves can be degraded by sulfoxides like DMSO; therefore, more robust materials like butyl rubber are recommended[1][8]. Double-gloving provides additional protection against incidental exposure[13].
Body 100% cotton or flame-resistant lab coat, fully buttonedChemical-resistant apron over a lab coatA lab coat protects skin and clothing from spills[10]. An apron provides an additional layer of chemical resistance when handling larger quantities. Synthetic fabrics should be avoided due to the risk of melting[12].
Respiratory Not required for small-scale solution handling in a fume hoodNIOSH-approved respirator with organic vapor cartridgesA respirator may be necessary if there is a failure in engineering controls or during large-scale operations where vapor/aerosol generation is significant. This must be determined by a formal hazard assessment per OSHA 29 CFR 1910.134[11].

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following workflow is designed to be a self-validating system, ensuring safety at each stage of operation.

Safe Handling and Dispensing Workflow

G Workflow: Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_doff 5. Doffing PPE prep1 Verify fume hood is operational (check certification date & airflow) prep2 Locate emergency equipment (spill kit, safety shower, eyewash) prep1->prep2 prep3 Prepare designated work area (cover with absorbent liner) prep2->prep3 prep4 Assemble all necessary labware and reagents prep3->prep4 ppe1 Don lab coat (fully buttoned) prep4->ppe1 ppe4 Don outer gloves (e.g., disposable nitrile) ppe2 Don safety goggles (and face shield if required) ppe1->ppe2 ppe3 Don inner gloves (e.g., Butyl rubber) ppe2->ppe3 ppe3->ppe4 handle1 Carefully weigh solid or measure liquid compound ppe4->handle1 handle2 Perform experimental procedure handle1->handle2 handle3 Securely cap all containers immediately after use handle2->handle3 clean1 Decontaminate work surface handle3->clean1 clean2 Dispose of contaminated solid waste (pipettes, liners) in designated sealed container clean1->clean2 clean3 Collect liquid waste in a labeled, sealed hazardous waste container clean2->clean3 doff1 Remove outer gloves clean3->doff1 doff2 Remove face shield & lab coat doff1->doff2 doff3 Remove safety goggles doff2->doff3 doff4 Remove inner gloves doff3->doff4 doff5 Wash hands thoroughly with soap and water doff4->doff5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.